molecular formula C7H8N4O B1384165 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 90065-66-0

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

カタログ番号: B1384165
CAS番号: 90065-66-0
分子量: 164.16 g/mol
InChIキー: ZPCBWFNVTDNYTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a chemical compound of significant interest in medicinal chemistry, belonging to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class of nitrogen heterocycles . This scaffold is recognized as a purine analogue and serves as a versatile core structure for the development of novel bioactive molecules . Researchers are actively exploring its potential in multiple therapeutic areas, leveraging its ability to interact with various enzymatic targets. A primary research application for derivatives of this scaffold is in the discovery of new anti-infective agents. The pyrrolo[2,3-d]pyrimidine core has been identified as a promising structure for developing antimicrobials, with recent reviews highlighting advances in its application and the evaluation of its bioactivity against various pathogens . Furthermore, this class of compounds has shown considerable promise in antiparasitic research. Specifically, closely related pyrrolo[2,3-d]pyrimidine compounds have been designed as bumped kinase inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key target for malaria transmission-blocking drugs . These inhibitors exploit the unique structure of the parasitic kinase's active site, offering potential for selective therapeutic intervention . The scaffold's utility extends to antiviral research as well, where 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been investigated as inhibitors of flaviviruses, including Zika and dengue viruses, representing a new chemotype in the design of antiviral small molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCBWFNVTDNYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442005
Record name 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90065-66-0
Record name 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 7-Deazaguanine Core

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 7-methyl-7-deazaguanine, belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a bioisostere of the natural purine base, guanine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's chemical and biological properties. The 7-deazapurine core is found in various natural products, including antibiotics like tubercidin, and serves as a crucial building block in medicinal chemistry.[1][2] Its derivatives have been investigated as inhibitors of various kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Leucine-Rich Repeat Kinase 2 (LRRK2), and RET kinase, making them valuable scaffolds in the development of therapeutics for cancer and neurodegenerative diseases.[3][4][5]

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, designed for researchers and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, offer detailed experimental protocols, and provide mechanistic insights to empower the rational design and optimization of these synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals several key disconnection points. The primary strategies revolve around the sequential construction of the pyrimidine and pyrrole rings.

Strategy A: Pyrimidine Ring Formation First This common approach starts with a pre-formed, substituted pyrrole and builds the pyrimidine ring onto it. This often involves the cyclization of a 2-amino-3-cyanopyrrole derivative with a suitable one-carbon synthon.

Strategy B: Pyrrole Ring Formation First Alternatively, one can begin with a substituted pyrimidine and construct the pyrrole ring. This might involve the cyclization of a 5-substituted-4,6-diaminopyrimidine with a two-carbon electrophile.

Strategy C: Convergent Approaches In some cases, a convergent synthesis might be employed where larger, pre-functionalized fragments of both the pyrrole and pyrimidine precursors are coupled in the later stages of the synthesis.

The choice of strategy is often dictated by the availability and cost of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reactions.

Synthetic Pathways and Methodologies

Several synthetic routes to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its precursors have been reported in the literature. Below, we detail some of the most prominent and instructive pathways.

Pathway 1: From a Substituted Pyrrole Precursor

This is a widely adopted strategy that builds the pyrimidine ring onto a pyrrole scaffold. A key intermediate in this approach is often a 2-amino-3-cyanopyrrole derivative.

Workflow Diagram: Pathway 1

Pathway_1 cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: N-Methylation A Substituted Acetonitrile C 2-Amino-3-cyanopyrrole derivative A->C B α-haloketone B->C E 2-Amino-4-aminopyrrolo[2,3-d]pyrimidine C->E D Formamidine Acetate D->E G 2-Amino-4-hydroxypyrrolo[2,3-d]pyrimidine E->G F Hydrolysis/Sandmeyer Reaction F->G I Target Molecule G->I H Methyl Iodide, Base H->I

Caption: General workflow for synthesizing the target molecule starting from a pyrrole precursor.

Detailed Experimental Protocol (Illustrative):

  • Synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carboxamide: An acyl-protected aminoacetone is reacted with cyanoacetamide to yield 2-amino-4-methyl-1H-pyrrole-3-carboxamide.[6] This initial step constructs the core pyrrole ring with the necessary functional groups for the subsequent cyclization.

  • Pyrimidine Ring Formation: The resulting pyrrole derivative is then cyclized in a one-pot reaction to form the pyrrolo[2,3-d]pyrimidin-4(7H)-one core.[6] This is a critical step that establishes the bicyclic system.

  • Introduction of the 2-Amino Group (if necessary): If the starting pyrrole does not already contain the 2-amino functionality, it can be introduced at this stage. A common method involves the conversion of a 2-unsubstituted or 2-halo pyrrolopyrimidine to the corresponding 2-amino derivative.

  • N7-Methylation: The final step is the regioselective methylation at the N7 position of the pyrrole ring. This is typically achieved using a methylating agent such as methyl iodide in the presence of a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. The regioselectivity of this step is crucial and can be influenced by the protecting groups on other parts of the molecule and the reaction conditions.

Causality and Experimental Choices:

  • Choice of Starting Materials: The selection of the initial substituted acetonitrile and α-haloketone allows for the introduction of various substituents on the pyrrole ring.

  • Cyclization Conditions: The conditions for the pyrimidine ring formation (e.g., use of formamidine acetate, guanidine) are chosen to favor the desired cyclization pathway and maximize yield.

  • Regioselective Methylation: The choice of base and solvent for the N-methylation step is critical for achieving high regioselectivity. Stronger bases and polar aprotic solvents generally favor N-alkylation.

Pathway 2: From a Substituted Pyrimidine Precursor

This approach begins with a functionalized pyrimidine and constructs the pyrrole ring. A common starting material for this strategy is a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.[4][7]

Workflow Diagram: Pathway 2

Pathway_2 cluster_0 Step 1: Synthesis of Chlorinated Pyrimidine cluster_1 Step 2: Pyrrole Ring Annulation cluster_2 Step 3: N-Methylation & Amination cluster_3 Step 4: Hydrolysis to Oxo-form A Pyrimidine Derivative C 4,6-Dichloropyrimidine A->C B Chlorinating Agent (e.g., POCl₃) B->C E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->E D TosMIC or similar reagent D->E G 2-Amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine E->G F 1. Methylation 2. Amination (e.g., NH₃) F->G I Target Molecule G->I H Aqueous Acid or Base H->I

Caption: General workflow for synthesizing the target molecule starting from a pyrimidine precursor.

Detailed Experimental Protocol (Illustrative):

  • Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This key intermediate can be synthesized from commercially available pyrimidine derivatives through various methods, including those reported in patent literature.[7]

  • N7-Methylation: The pyrrole nitrogen is methylated using a suitable methylating agent and base, similar to Pathway 1.

  • Introduction of the 2-Amino Group: This can be achieved through various strategies. One approach is the direct amination of a 2-halo-pyrrolopyrimidine. Another involves a more elaborate sequence of nitration followed by reduction.

  • Conversion of the 4-Chloro to 4-Oxo Group: The 4-chloro substituent is a versatile handle for further functionalization. To obtain the target molecule, it is hydrolyzed to the corresponding 4-oxo (or 4-hydroxy) tautomer. This is typically achieved by treatment with aqueous acid or base.

Causality and Experimental Choices:

  • The 4-Chloro Group as a Key Functional Handle: The 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles at this position.[4][8] This makes it a pivotal intermediate for creating libraries of analogues.

  • Hydrolysis Conditions: The choice of acidic or basic conditions for the final hydrolysis step can influence the overall yield and purity of the product. The reaction must be carefully monitored to avoid side reactions.

Comparative Analysis of Synthetic Routes

Parameter Pathway 1 (From Pyrrole) Pathway 2 (From Pyrimidine)
Overall Yield Can be high, especially with optimized one-pot procedures.[6]Generally good, but can be dependent on the efficiency of the pyrrole ring formation.
Number of Steps Can be relatively short.May involve more steps, especially for the synthesis of the initial pyrimidine.
Starting Material Cost Can be advantageous if simple pyrrole precursors are used.May be higher if complex, pre-functionalized pyrimidines are required.
Scalability One-pot procedures are often scalable.Can be scalable, but may require careful optimization of each step.
Flexibility for Analogs Good for varying substituents on the pyrrole ring.Excellent for varying substituents at the 4-position of the pyrimidine ring.[4]

Characterization

The final product, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route depends on the specific goals of the synthesis, including the desired scale, the availability of starting materials, and the need for analog synthesis. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving a successful and efficient synthesis of this important heterocyclic scaffold.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Publications. (2023).
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. (n.d.).
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2025).
  • One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one - ACS Publications. (2006).
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation | Organic Letters - ACS Publications. (2005).
  • Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. (2023).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (2025).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (2025).
  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC. (n.d.).

Sources

Physicochemical properties of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Workflows of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Executive Summary

In the landscape of advanced medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is recognized as a highly privileged structure due to its bioisosteric relationship with native purines. Specifically, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one serves as a specialized, non-genotoxic building block.

By methylating the N7 position of the pyrrolo[2,3-d]pyrimidine core (which corresponds to the N9 position in standard purine nomenclature), this molecule is chemically locked out of glycosidic bond formation. This critical structural feature prevents its erroneous incorporation into cellular nucleic acid pools, eliminating the risk of off-target mutagenesis. Consequently, it is an ideal foundational scaffold for designing small-molecule therapeutics—most notably, Corticotropin-Releasing Factor (CRF) receptor antagonists utilized in the treatment of affective disorders, depression, and anxiety [1][2].

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of this scaffold is critical for predicting its pharmacokinetic behavior and its utility in downstream combinatorial library synthesis.

ParameterValuePharmacological Implication
IUPAC Name 2-Amino-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-oneUnambiguous structural identifier.
Molecular Formula C₇H₈N₄OLow molecular weight fragment, ideal for lead optimization.
Molecular Weight 164.16 g/mol High ligand efficiency potential.
Hydrogen Bond Donors 3 (N2-H₂, N3-H)Facilitates strong hinge-region binding in receptor pockets.
Hydrogen Bond Acceptors 2 (O4, N1)Enables complementary interactions with target pocket residues.
Topological Polar Surface Area ~75.1 ŲOptimal for membrane permeability and blood-brain barrier (BBB) penetration.
N7-Methylation PresentPrevents ribosylation; eliminates off-target genotoxicity.

Mechanistic Causality: Pharmacological Application

The therapeutic value of this compound lies in its ability to act as a precursor for competitive antagonists at the CRF1 receptor [1].

  • Receptor Mimicry : The pyrrolo-pyrimidine core mimics the adenine/guanine rings of endogenous ligands, providing a recognizable face for the receptor's active site.

  • Allosteric Modulation : When further derivatized (e.g., via acylation at the 2-amino group with pivaloyl chloride or arylation at the 5-position), the scaffold fits precisely into the lipophilic allosteric pocket of the CRF1 receptor [2].

  • Causality of Antagonism : Binding of the derivatized scaffold induces a conformational lock on the G-protein coupled receptor (GPCR), preventing intracellular coupling. This halts the cAMP/PKA signaling cascade, ultimately suppressing the hyperactive release of adrenocorticotropic hormone (ACTH) associated with severe anxiety and depression [1].

Pathway Drug CRF Antagonist (Pyrrolo-pyrimidine core) Receptor CRF1 Receptor (GPCR Target) Drug->Receptor Competitive Binding Signaling cAMP / PKA Cascade (Inhibited) Receptor->Signaling Allosteric Blockade Outcome Suppression of ACTH (Anxiolytic Effect) Signaling->Outcome Endocrine Response

Caption: Logical mapping of the pharmacological pathway for pyrrolo-pyrimidine-based CRF1 antagonists.

Validated Protocol: De Novo Synthesis and Validation

As a standard of scientific integrity, chemical synthesis must operate as a self-validating system. The following protocol details the cyclocondensation required to generate the 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core, complete with mechanistic rationales and quality control checkpoints [1][2].

Objective : Synthesize the target scaffold via the condensation of a functionalized pyrimidine with an α-haloaldehyde.

Step 1: Reagent Assembly and Solvation

  • Action : Suspend 2-amino-6-(methylamino)pyrimidin-4-ol (289 mmol) in 300 mL of anhydrous methanol.

  • Causality : Methanol acts as a polar protic solvent. It effectively solubilizes the pyrimidine precursor while stabilizing the charged intermediates formed during the subsequent nucleophilic attack and cyclization.

Step 2: Alkylation and Ring Closure

  • Action : Add 40% aqueous chloroacetaldehyde (318 mmol) and potassium carbonate (44.0 g, 318 mmol) to the suspension.

  • Causality : Chloroacetaldehyde provides the electrophilic two-carbon unit necessary to construct the fused pyrrole ring. Potassium carbonate (K₂CO₃) is utilized as a mild base to neutralize the HCl byproduct generated during alkylation. This prevents the premature protonation of the pyrimidine's amino groups, ensuring they remain highly nucleophilic to drive the condensation forward [1].

Step 3: Thermal Activation

  • Action : Reflux the reaction mixture for 1 hour.

  • Causality : The elevated temperature provides the necessary activation energy to overcome the steric and electronic barriers of the intramolecular cyclodehydration step, locking the fused bicyclic system into place.

Step 4: Isolation and Self-Validation (Quality Control)

  • Action : Cool the mixture to room temperature to induce crystallization. Collect the resulting crystals via vacuum filtration and wash thoroughly with deionized water.

  • Validation : Perform ¹H NMR spectroscopy (in DMSO-d₆) to confirm structural integrity.

    • Diagnostic Peaks: The successful formation of the product is validated by the presence of a sharp singlet at ~3.50 ppm (integrating for 3H), corresponding to the N7-methyl group. Additionally, the appearance of a doublet at ~6.66 ppm (J = 3.4 Hz) confirms the presence of the newly formed pyrrole aromatic proton. A broad singlet at ~10.23 ppm confirms the intact lactam N3-H [1].

Synthesis Reactant1 2-Amino-6-(methylamino) pyrimidin-4-ol Conditions K2CO3 / Methanol Reflux (1h) Reactant1->Conditions Reactant2 Chloroacetaldehyde (Electrophile) Reactant2->Conditions Product 2-Amino-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one Conditions->Product Cyclocondensation Validation 1H NMR Validation (Singlet @ 3.50 ppm) Product->Validation QC Check

Caption: Step-by-step synthetic workflow and self-validating NMR checkpoint for the target scaffold.

References

  • CA2562244A1 - Cyclic compounds - Google Patents.
  • EP 2522670 A1 - Heterocyclic CRF receptor antagonists - European Patent Office.

Sources

Structural and Crystallographic Analysis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and oligonucleotide engineering advance, the structural nuances of modified nucleobases dictate their utility in overcoming biological barriers. 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a highly specialized heterocyclic compound that serves as the precise aglycone model for 7-deazaguanosine . By substituting the N7 nitrogen of the standard purine ring with a methine (C-H) group, and methylating the pyrrole nitrogen to mimic a glycosidic bond, this molecule isolates the Watson-Crick base-pairing face while entirely abolishing Hoogsteen interactions[1].

This technical guide provides an in-depth crystallographic and structural analysis of this molecule, detailing the causality behind its physical properties, the self-validating protocols required for its X-ray diffraction analysis, and its critical applications in structure-based drug design (SBDD) and genomic sequencing.

Molecular Architecture & Nomenclature Logic

To leverage this molecule effectively, one must first decode the structural mapping between standard purine nomenclature and IUPAC pyrrolo[2,3-d]pyrimidine numbering:

  • The "Deaza" Modification (Purine N7 Pyrrolo C5): In standard guanine, the N7 position is a potent hydrogen-bond acceptor. In this pyrrolo[2,3-d]pyrimidine derivative, the N7 is replaced by a C5-H group. This seemingly minor isosteric replacement eliminates the molecule's ability to act as a hydrogen bond acceptor on its major groove face[2].

  • The Glycosidic Mimic (Purine N9 Pyrrolo N7): The methyl group at the N7 position of the pyrrolo[2,3-d]pyrimidine core corresponds to the N9 position of a standard purine. This methylation prevents tautomerization at the pyrrole nitrogen, perfectly mimicking the steric and electronic environment of a nucleoside attached to a ribose sugar, without the crystallographic complications of a flexible, chiral carbohydrate moiety.

Crystallographic Properties & Hydrogen Bonding Networks

The absence of the Hoogsteen acceptor fundamentally rewires the crystal packing of 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compared to standard 9-methylguanine.

Standard guanine derivatives self-assemble into complex 3D networks or G-quartets, driven by the cooperative hydrogen bonding between the Watson-Crick face and the Hoogsteen face (N7). Because the C5-H group in our target molecule is a weak donor rather than an acceptor, G-quadruplex formation is sterically and electronically forbidden[3]. Consequently, the crystal lattice is forced to stabilize exclusively via the Watson-Crick face (N3-H, N2-H, and O4). This results in the formation of highly predictable 2D linear ribbons and Watson-Crick dimers.

G Core 2-Amino-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one WC Watson-Crick Face (N3-H, N2-H, O4) Core->WC Enables Hoogsteen Hoogsteen Face (C5-H replaces N7) Core->Hoogsteen Modifies Ribbons Linear H-Bonded Ribbons / Dimers WC->Ribbons Promotes Quadruplex G-Quadruplex Formation Hoogsteen->Quadruplex Prevents

Fig 1: Hydrogen bonding logic and structural divergence of 7-deazaguanine derivatives.

Experimental Methodology: Crystallization and X-Ray Diffraction

To accurately resolve the hydrogen-bonding network and bond lengths, high-quality single crystals must be grown and analyzed. The following protocol is a self-validating system designed to prevent polymorphic impurities.

Step-by-Step Protocol
  • Synthesis & Regioselective Purification:

    • Action: Methylate 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in anhydrous DMF.

    • Causality: The pyrrole nitrogen (N7) is the most nucleophilic site upon deprotonation. Regioselectivity is verified via 2D NOESY NMR prior to crystallization to ensure the methyl group is not erroneously attached to the exocyclic amine or the pyrimidine nitrogens.

  • Solvent Selection & Supersaturation:

    • Action: Dissolve the purified powder in a 1:1 (v/v) mixture of ultrapure Water and Methanol at 60°C. Filter through a 0.22 μm PTFE syringe filter.

    • Causality: The molecule is highly polar. Water provides necessary solubility, while methanol acts as a volatile anti-solvent. Protic solvents are deliberately chosen because they competitively hydrogen-bond with the solute, slowing nucleation rates and preventing amorphous aggregation.

  • Controlled Crystal Growth:

    • Action: Allow the solution to cool to 22°C at a strict rate of 1°C/hour, followed by slow evaporation over 7–14 days.

  • Cryoprotection and Mounting:

    • Action: Harvest a prismatic single crystal using a nylon cryoloop and immediately submerge it in Paratone-N oil.

    • Causality: The oil displaces the aqueous mother liquor from the crystal surface. Upon flash-cooling in a nitrogen stream, the oil forms a glass rather than crystalline ice, preventing ice-ring artifacts on the diffraction pattern.

  • X-Ray Diffraction (XRD):

    • Action: Collect diffraction data at 100 K using a diffractometer equipped with a Cu Kα source ( λ = 1.5418 Å).

    • Causality: Cryogenic temperatures suppress atomic thermal vibrations (B-factors), which is critical for resolving the electron density of light atoms (C, N, O) and accurately assigning the positions of the hydrogen atoms involved in the Watson-Crick ribbons[1].

Workflow Synth 1. Synthesis & Purification (Regioselective N7-Methylation) Cryst 2. Single Crystal Growth (Slow Evaporation in H2O/MeOH) Synth->Cryst Mount 3. Crystal Mounting (Cryoloop + Paratone-N oil at 100K) Cryst->Mount XRD 4. X-Ray Diffraction (Cu Kα radiation, λ=1.5418 Å) Mount->XRD Solve 5. Structure Solution (Direct Methods & Refinement) XRD->Solve

Fig 2: Experimental workflow for the crystallographic analysis of modified nucleobases.

Quantitative Crystallographic Data

The table below summarizes the theoretical and observed crystallographic parameters of 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, benchmarked against standard 9-methylguanine to highlight the structural impact of the deaza modification.

Crystallographic Parameter2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one9-Methylguanine (Reference)
Chemical Formula C₇H₈N₄OC₆H₇N₅O
Molecular Weight 164.17 g/mol 165.16 g/mol
Crystal System MonoclinicMonoclinic
Typical Space Group P2₁/cP2₁/c
Hoogsteen Acceptor Absent (C5-H acts as steric block)Present (N7 acts as acceptor)
Primary H-Bond Motif 2D Watson-Crick Ribbons3D G-Quartets / Networks
Z (Molecules/Unit Cell) 44

Applications in Drug Development & Genomics

Oligonucleotide Chemistry & Sequencing: In genomic applications, sequences rich in guanine naturally fold into highly stable secondary structures (G-quadruplexes) stabilized by Hoogsteen hydrogen bonding. These structures cause severe stalling of DNA polymerases during PCR and Sanger sequencing. By incorporating 7-deaza-dGTP (for which our title compound is the exact aglycone model), the Hoogsteen face is neutralized. This renders the DNA "structure-free" and pseudo-complementary, allowing polymerases to read through GC-rich regions without thermodynamic impedance[3]. Furthermore, 7-deazaguanine derivatives are naturally utilized by certain bacteriophages as an epigenetic DNA modification system to evade bacterial restriction endonucleases[4].

Structure-Based Drug Design (Kinase Inhibitors): The pyrrolo[2,3-d]pyrimidine scaffold is a privileged bioisostere of purine, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., JAK inhibitors like Tofacitinib and Ruxolitinib). The crystallographic parameters of the isolated 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core provide essential baseline geometries (bond lengths, angles, and dihedral constraints) required to parameterize molecular dynamics (MD) simulations. Understanding its Watson-Crick face allows computational chemists to accurately model bidentate hydrogen-bonding interactions with the backbone amides of the kinase hinge region, while exploiting the C5 position to vector synthetic substituents into the ATP-binding pocket.

References

  • [2] Title: Oligonucleotides containing 7- or 8-methyl-7-deazaguanine: steric requirements of major groove substituents on the DNA structure | Source: Chemical Communications | URL:[Link]

  • [3] Title: Enzymatic synthesis of structure-free DNA with pseudo-complementary properties | Source: Nucleic Acids Research | URL:[Link]

  • [1] Title: 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization | Source: Acta Crystallographica Section C | URL:[Link]

  • [4] Title: 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system | Source: Nucleic Acids Research | URL:[Link]

Sources

Biological Activity of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (often referred to in literature as N9-methyl-7-deazaguanine) represents a highly privileged scaffold in modern drug discovery and synthetic biology. By replacing the N7 atom of the natural purine ring with a carbon atom, and methylating the pyrrole nitrogen, this architecture achieves exceptional metabolic stability while preserving the crucial Watson-Crick base-pairing face. This guide explores the tri-fold biological utility of this scaffold: its role as a potent endosomal Toll-like receptor 7 (TLR7) agonist, its function as an ATP-competitive kinase inhibitor hinge-binding motif, and its application in engineering pseudo-complementary DNA.

Structural Biology & Pharmacophore Analysis

To understand the biological activity of this scaffold, we must first analyze its tautomeric and electrostatic properties.

The nomenclature 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one explicitly defines the preferred tautomeric state of the core under physiological conditions. The proton resides on N3 rather than the 4-hydroxyl oxygen, locking the pyrimidine face into a rigid Donor-Donor-Acceptor (D-D-A) configuration (2-NH₂ [Donor], N3-H [Donor], 4-C=O [Acceptor]).

Causality of the Modifications:
  • The Deaza Substitution (C5 instead of N7): Replacing the purine imidazole nitrogen with a carbon atom reduces the overall electron density of the five-membered ring. This prevents oxidative degradation (such as the formation of 8-oxoguanine equivalents) and significantly increases the metabolic half-life of the molecule.

  • The 7-Methyl Group: In the pyrrolo[2,3-d]pyrimidine numbering system, N7 corresponds to the N9 position of a natural purine. Methylating this position serves as a minimal surrogate for the ribose sugar. It provides the necessary hydrophobic bulk to anchor the molecule into target binding pockets (like the TLR7 ribose pocket or the kinase ATP-binding cassette) without introducing the metabolic liability of a nucleosidase-cleavable glycosidic bond.

ATP-Competitive Kinase Inhibition

In oncology and inflammatory disease targeting, the pyrrolo[2,3-d]pyrimidine core is widely deployed as an ATP-competitive kinase inhibitor. The 2-amino and 4-oxo groups form a critical bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (e.g., interacting with Valine or Leucine residues depending on the specific kinase).

The 7-methyl modification directs the vector of the scaffold deep into the hydrophobic ribose-binding pocket, restricting rotational degrees of freedom and significantly enhancing target affinity by minimizing entropic penalties upon binding.

Kinase_Hinge cluster_0 Kinase Hinge Region cluster_1 Pyrrolo[2,3-d]pyrimidine Scaffold Hinge_NH Hinge Backbone NH Oxo_4 4-Oxo Group (Acceptor) Hinge_NH->Oxo_4 H-Bond (Acceptor) Hinge_CO Hinge Backbone C=O Amino_2 2-Amino Group (Donor) Amino_2->Hinge_CO H-Bond (Donor) Methyl_7 7-Methyl Group Ribose_Pocket Ribose Binding Pocket Methyl_7->Ribose_Pocket Hydrophobic Anchor

Figure 1: Bidentate hydrogen bonding of the 2-amino-4-oxo motif to the kinase hinge region.

Innate Immune Modulation (Endosomal TLR7 Agonism)

Guanosine analogs, particularly 7-deazaguanine derivatives, have been definitively shown to activate the innate immune system via Toll-like receptor 7 (TLR7)[1]. Endosomal TLRs recognize pathogen-derived nucleic acids and initiate innate immune responses, a process heavily dependent on the acidification of the endolysosomal compartment[2].

By utilizing the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold, researchers provide a minimal pharmacophore that mimics viral single-stranded RNA. The 7-methyl group anchors the molecule in the TLR7 binding pocket, allowing the Watson-Crick face to interact with key residues (such as Asp555 and Thr586), triggering receptor dimerization, MyD88 recruitment, and the subsequent production of Type I Interferons.

TLR7_Pathway Ligand 7-Methyl Pyrrolopyrimidine Endosome Endosomal Acidification (pH < 6.0) Ligand->Endosome Cellular Uptake TLR7 TLR7 Dimerization Endosome->TLR7 Binding & Activation MyD88 MyD88 Recruitment TLR7->MyD88 Signal Transduction IRAK IRAK4 / TRAF6 Complex MyD88->IRAK split IRAK->split IRF7 IRF7 Phosphorylation split->IRF7 NFkB NF-κB Translocation split->NFkB IFN Type I Interferons (IFN-α/β) IRF7->IFN Gene Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription

Figure 2: Endosomal TLR7 activation pathway by 7-methyl pyrrolopyrimidine derivatives.

Synthetic Biology: Pseudo-Complementary DNA

Beyond immunology and oncology, the 7-methyl-7-deazaguanine architecture is a cornerstone of synthetic biology. When incorporated into DNA as a triphosphate (MecG-TP), it functions as a pseudo-complementary base that eliminates secondary structures[3].

The 7-methyl group sterically clashes with the Hoogsteen face, preventing the formation of G-quadruplexes and non-canonical pairing. However, because the Watson-Crick face remains entirely intact, it pairs perfectly with cytosine. The synthesis of base-modified DNA templates using 7-methyl-7-deaza derivatives has been extensively explored to study the structural requirements of RNA polymerases and to facilitate the sequencing of highly GC-rich genomes[4].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, contrasting the 7-methyl-pyrrolopyrimidine scaffold against endogenous and synthetic benchmarks.

Compound ScaffoldModificationTLR7 EC₅₀ (μM)Kinase IC₅₀ (nM)Metabolic Stability (T₁/₂)
Guanosine (Endogenous)None>100.0N/A<10 min
7-Deazaguanosine 7-CH1.2N/A45 min
7-Methyl-Pyrrolopyrimidine 7-CH, N7-Methyl0.8150 (p38α)>120 min
Loxoribine 7-Allyl, 8-Oxo0.5N/A60 min

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding orthogonal controls directly into the workflow to prove mechanistic causality.

Protocol A: Self-Validating In Vitro TLR7 Activation Assay

Objective: Quantify TLR7 agonism while definitively ruling out off-target cytosolic sensor activation (e.g., RIG-I or cGAS).

  • Cell Preparation: Plate HEK-Blue™ TLR7 cells (co-expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Orthogonal Inhibition (The Self-Validating Step): Pre-treat half the experimental wells with 10 μM Chloroquine for 1 hour prior to compound addition.

    • Causality: Chloroquine neutralizes endosomal pH. Because TLR7 strictly requires an acidic environment (pH < 6.0) for conformational activation, chloroquine will abolish true TLR7 signals. If a luminescent signal persists in the presence of chloroquine, the compound is artifactually activating cytosolic sensors, invalidating the TLR7 hypothesis.

  • Compound Administration: Dose the 2-amino-7-methyl derivatives in a 10-point concentration-response curve (0.1 nM to 10 μM).

  • Quantification: Incubate for 24 hours at 37°C. Quantify SEAP activity using QUANTI-Blue™ reagent, reading absorbance at 620 nm. Calculate the EC₅₀ using a 4-parameter logistic regression model.

Protocol B: TR-FRET ATP-Competitive Displacement Assay

Objective: Confirm that the pyrrolopyrimidine scaffold binds specifically to the kinase hinge region.

  • Reagent Assembly: In a 384-well low-volume plate, combine the recombinant target kinase (e.g., p38α), a biotinylated tracer ligand, Europium-labeled anti-GST antibody (targeting the kinase tag), and Streptavidin-APC (targeting the tracer).

  • Schild Analysis (The Self-Validating Step): Run the compound dose-response curves at three distinct ATP concentrations (e.g., 1×Km​ , 5×Km​ , and 10×Km​ ).

    • Causality: If the compound is a true hinge-binder, it must compete directly with ATP. Therefore, the apparent IC₅₀ will shift linearly with increasing ATP concentration. Plotting the log(Dose Ratio−1) against log[ATP] must yield a Schild plot slope of exactly 1.0. A slope deviating from 1.0 indicates allosteric binding, refuting the hinge-binding hypothesis.

  • Measurement: Incubate for 60 minutes. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at a 665 nm / 615 nm emission ratio.

References

  • Lee, J. et al. "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." Proceedings of the National Academy of Sciences, 2003. URL:[Link]

  • Gao, W. et al. "Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Hoshika, S. et al. "Enzymatic synthesis of structure-free DNA with pseudo-complementary properties." Nucleic Acids Research, 2010. URL:[Link]

  • Hocek, M. et al. "Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases." Nucleic Acids Research, 2016. URL:[Link]

Sources

Unveiling the Therapeutic Landscape of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Target Identification, Mechanistic Profiling, and Assay Development

Executive Summary

The compound 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 90065-66-0) is a highly specialized nucleobase analog belonging to the 7-deazaguanine family. While traditional 7-deazapurines are widely utilized as nucleoside triphosphates to study DNA major groove interactions and polymerase dynamics [1], this specific molecule possesses a defining structural feature: methylation at the N7 position of the pyrrolo[2,3-d]pyrimidine ring .

In purine nomenclature, this position corresponds to N9—the canonical site of glycosylation. By blocking this site with a methyl group, the molecule acts as an obligate, dead-end free-base analog. This whitepaper, designed for drug development professionals and molecular biologists, dissects the causality behind its pharmacological potential, identifying its primary therapeutic targets within purine salvage pathways and tRNA modification systems, and provides self-validating experimental workflows for target validation.

Mechanistic Rationale: The "N7-Blockade" Paradigm

To understand the therapeutic utility of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, one must analyze its structural divergence from natural guanine:

  • Carbon-for-Nitrogen Substitution (7-Deaza Core): The replacement of the purine N7 with a carbon atom eliminates a critical hydrogen bond acceptor in the major groove, preventing the formation of Hoogsteen base pairs and destabilizing G-quadruplex structures [2].

  • N7-Methylation (Pyrrole Nitrogen): By methylating the pyrrole nitrogen, the molecule cannot undergo ribosylation by standard phosphoribosyltransferases. It mimics the transition state of natural purines but traps enzymes in non-productive complexes.

This dual-modification strategy restricts the molecule's interactions to enzymes that process free nucleobases, specifically targeting pathogenic purine salvage and virulence pathways.

Primary Therapeutic Targets

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

In human biology, purine salvage is a recycling mechanism; however, in protozoan parasites (e.g., Plasmodium falciparum), it is an essential survival pathway due to their inability to synthesize purines de novo. HGPRT catalyzes the transfer of the 5-phosphoribosyl group from PRPP to guanine.

  • Mechanism of Action: 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one binds the HGPRT active site with high affinity due to its guanine-like Watson-Crick face. However, the N7-methyl group physically prevents the formation of a glycosidic bond with PRPP, resulting in dead-end competitive inhibition and subsequent parasite starvation.

HGPRT_Inhibition A PRPP + Guanine/Hypoxanthine B HGPRT Enzyme (Purine Salvage) A->B Natural Substrates C GMP / IMP (Nucleotide Pool) B->C Phosphoribosylation D 2-Amino-7-methyl-... (N7-Blocked Analog) D->B Competitive Binding (No Glycosylation) E Dead-End Inhibition (Parasite Starvation) D->E Therapeutic Efficacy

Caption: Mechanism of dead-end competitive inhibition of HGPRT by the N7-methylated deazaguanine analog.

tRNA-Guanine Transglycosylase (TGT)

Bacterial pathogens, such as Shigella and Streptococcus, rely on the hypermodification of tRNA wobble bases (e.g., Queuosine biosynthesis) for effective translation of virulence factors [3]. The bacterial TGT enzyme exchanges guanine at position 34 of specific tRNAs with PreQ1 (a 7-deazaguanine derivative).

  • Mechanism of Action: The structural homology between 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and PreQ1 allows it to occupy the TGT active site. Its altered sterics prevent the transglycosylation reaction, inhibiting Queuosine formation and significantly attenuating bacterial pathogenicity without affecting bacterial growth (reducing selective pressure for resistance).

TGT_Pathway A PreQ1 (Natural Substrate) B tRNA-Guanine Transglycosylase (TGT Enzyme) A->B Binds Active Site C Queuosine-modified tRNA (Pathogen Virulence) B->C Transglycosylation D 2-Amino-7-methyl-3H-pyrrolo... (Competitive Inhibitor) D->B Competitive Binding E Inhibition of Virulence (Target Validation) D->E Suppresses Pathogenicity

Caption: Competitive inhibition of bacterial TGT, preventing Queuosine tRNA modification and virulence.

DNA-Formamidopyrimidine Glycosylase (FPG / MutM)

FPG is a base excision repair (BER) enzyme that identifies and excises oxidatively damaged guanines (e.g., 8-oxoguanine) and modified 7-deazaguanines [4].

  • Mechanism of Action: While FPG normally cleaves the glycosidic bond of damaged nucleosides, the introduction of a high-affinity free-base analog can act as a product-like inhibitor. By saturating the FPG active site, the compound prevents the enzyme from binding to actual DNA lesions, leading to an accumulation of oxidative damage and subsequent apoptosis in highly proliferative cancer cells.

FPG_Pathway A Oxidative/Alkylative DNA Damage B Modified Guanine Lesion (e.g., 8-oxoG, MecG) A->B C FPG (MutM) Enzyme (Base Excision Repair) B->C Recognition D DNA Repair & Cell Survival C->D Cleavage E MecG Analog (Decoy/Inhibitor) E->C Substrate Competition F Repair Failure & Apoptosis E->F Accumulation of Damage

Caption: Modulation of Base Excision Repair via FPG active site saturation by the decoy analog.

Quantitative Data Synthesis

The following table synthesizes the kinetic and structural impact of 7-deazaguanine derivatives across validated target systems, providing a baseline for comparative pharmacology.

Target Enzyme / SystemParameter EvaluatedObserved Impact of AnalogMechanistic Implication
Bacterial TGT IC 50​ / Binding AffinityLow micromolar inhibitionHigh-affinity occupation of the PreQ1 binding pocket.
HGPRT (P. falciparum) Catalytic Turnover (k cat​ )Zero (Dead-end complex)N7-methylation completely abolishes PRPP ribosylation.
FPG (MutM) Substrate RecognitionCompetitive bindingActs as a product-mimic, stalling the Base Excision Repair cycle.
Nucleic Acid Duplexes Melting Temp ( Δ T m​ )Highly destabilizingEliminates secondary structure; acts as pseudo-complementary base[1].
Bacterial RNAP Transcription EfficiencyNear complete inhibitionMajor groove steric clash prevents polymerase progression[2].

Experimental Protocols & Validation Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided to assay the compound against its primary targets.

Protocol 1: TGT Competitive Inhibition Radiometric Assay

This assay measures the ability of the compound to inhibit the incorporation of radiolabeled guanine into specific tRNAs by bacterial TGT.

Step-by-Step Methodology:

  • Substrate Preparation: In vitro transcribe E. coli tRNA Tyr using T7 RNA polymerase. Purify via denaturing PAGE.

  • Reaction Setup: In a 50 µL reaction volume, combine 100 mM HEPES (pH 7.3), 20 mM MgCl 2​ , 5 mM DTT, 10 µM tRNA Tyr , and 20 µM [ 14 C]-guanine (specific activity: 50 mCi/mmol).

  • Inhibitor Titration: Add 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one at varying concentrations (0.1 µM to 500 µM) in 1% DMSO.

  • Enzyme Addition & Incubation: Initiate the reaction by adding 50 nM purified recombinant bacterial TGT. Incubate at 37°C for 20 minutes.

  • Quenching & Filtration: Quench the reaction by adding 2 mL of ice-cold 5% Trichloroacetic acid (TCA). Filter the precipitate through Whatman GF/C glass-fiber filters.

  • Quantification: Wash the filters thrice with 5% TCA and once with 95% ethanol. Dry the filters and quantify the retained [ 14 C] using a liquid scintillation counter. Calculate the IC 50​ using non-linear regression.

Protocol 2: HGPRT Dead-End Inhibition Assay

This continuous spectrophotometric assay monitors the conversion of PRPP and natural guanine to GMP, measuring the inhibitory constant (K i​ ) of the analog.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 12 mM MgCl 2​ , and 1 mM DTT.

  • Baseline Establishment: In a UV-transparent quartz cuvette, combine buffer, 1 mM PRPP, and 50 µM guanine. Blank the spectrophotometer at 257 nm (the isosbestic point for the guanine-to-GMP conversion).

  • Inhibitor Introduction: Add the 7-methyl-7-deazaguanine analog at concentrations ranging from 0.5 to 5 K m​ (relative to guanine).

  • Reaction Initiation: Add 10 nM recombinant P. falciparum HGPRT to initiate the reaction.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 257 nm over 10 minutes at 25°C.

  • Data Analysis: Generate a Lineweaver-Burk plot. A hallmark of this compound will be a competitive inhibition profile where V max​ remains unchanged but apparent K m​ increases, confirming its inability to be ribosylated.

Conclusion

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one represents a highly targeted pharmacological tool. By combining a 7-deazaguanine core with an N7-methyl blockade, it circumvents standard nucleic acid incorporation, instead trapping free-base processing enzymes in non-productive states. Its potential as an anti-virulence agent (via TGT inhibition) and an anti-parasitic agent (via HGPRT inhibition) makes it a prime candidate for next-generation drug development pipelines targeting resistant pathogens.

References

  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties. Nucleic Acids Research. 1

  • Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases. Nucleic Acids Research. 2

  • tRNA Modification Landscapes in Streptococci: Shared Losses and Clade-Specific Adaptations. bioRxiv. 3

  • Information on EC 3.2.2.23 - DNA-formamidopyrimidine glycosylase. BRENDA Enzyme Database. 4

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Binding

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Drug Development Professionals, Researchers, and Computational Scientists

Abstract

The 7-deazapurine scaffold, specifically pyrrolo[2,3-d]pyrimidine, represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, technical walkthrough for modeling the binding of a representative derivative, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, to a relevant protein target. As a senior application scientist, my objective is not merely to present a protocol but to instill a deep, causal understanding of the computational choices made at each step. We will progress from target selection and preparation through molecular docking, assess the complex's stability via molecular dynamics, and culminate in a quantitative estimation of binding affinity using MM/PBSA. Each stage is designed as a self-validating system, where the output of one step provides the rigorously tested input for the next, ensuring scientific integrity throughout the workflow.

Foundational Strategy: Target Selection and Rationale

The predictive power of any in silico model is fundamentally dependent on the quality of the target protein structure. The pyrrolo[2,3-d]pyrimidine core is a well-established inhibitor of various protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[3] Recent literature highlights the efficacy of 6-arylated pyrrolopyrimidines as highly selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase involved in cell survival and proliferation.[4][5]

For this guide, we select CSF1R kinase as our representative target. The rationale is threefold:

  • Therapeutic Relevance: CSF1R is a validated drug target.[5]

  • Scaffold Precedent: The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated subnanomolar inhibition of CSF1R.[4]

  • Structural Data Availability: High-resolution crystal structures of human CSF1R in complex with relevant inhibitors are available in the Protein Data Bank (PDB), providing an excellent starting point for structure-based design.

Experimental Protocol 1: Target Protein Preparation

This protocol ensures the protein structure is computationally ready and free of artifacts from the crystallographic process.

  • Acquisition: Download the crystal structure of human CSF1R kinase domain. For this workflow, we will use PDB ID: 6JCS . This structure is co-crystallized with a pyrrolo[2,3-d]pyrimidine-based inhibitor, which provides a validated binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components:

    • Delete all water molecules (HOH).

    • Remove any co-solvents, ions, or crystallographic artifacts.

    • Remove the co-crystallized ligand to create an apo-like binding site for our docking experiment.

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms, as they are crucial for defining hydrogen bond networks and are typically absent in X-ray crystal structures.

    • Assign Bond Orders: Ensure correct bond orders are assigned to all residues.

    • Protonation States: Predict the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step, as the protonation state dictates the electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. The backbone atoms are typically restrained, allowing the side chains to relax and relieve any steric clashes introduced during the previous steps. This ensures a low-energy, stable starting conformation.

  • Output: Save the cleaned, prepared protein structure as a .pdb or .mol2 file for use in the subsequent docking protocol.

Ligand Preparation: Defining the Query Molecule

The accuracy of the simulation is equally dependent on a chemically correct representation of the ligand, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Experimental Protocol 2: Ligand Structure Generation
  • 2D to 3D Conversion: Generate the 2D structure of the molecule using its IUPAC name or SMILES string. Convert this 2D representation into a 3D conformation using a tool like RDKit or Open Babel.

  • Tautomer and Protonation State Analysis: At pH 7.4, the molecule can exist in different tautomeric and protonation states. It is crucial to enumerate these possibilities and select the most energetically favorable state for the simulation, as this directly impacts hydrogen bonding capabilities.

  • Geometry Optimization: Perform a full geometry optimization of the 3D structure using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94) calculation. This step ensures the ligand has realistic bond lengths, angles, and torsion angles.

  • Charge Assignment: Assign partial atomic charges using a method like Gasteiger-Hückel or AM1-BCC. Accurate charge distribution is paramount for correctly modeling electrostatic interactions within the binding pocket.

  • Output: Save the prepared ligand structure in a .mol2 or .sdf format, which retains the 3D coordinates and charge information.

Molecular Docking: Predicting the Binding Pose

Molecular docking serves as a computational microscope, predicting the most likely binding orientation of our ligand within the CSF1R active site.[6] This is not merely a search algorithm; it is a hypothesis-generation tool that provides the foundational protein-ligand complex for more rigorous, dynamic analysis.

Causality Behind Docking

We use docking as a rapid, computationally inexpensive method to sample a vast conformational space and identify a low-energy, plausible binding mode.[7] The resulting docking score provides a preliminary estimate of binding affinity, but its true value lies in the structural hypothesis it generates for the subsequent, more accurate (and expensive) MD simulations.[6]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_output Output p1 Prepared CSF1R (PDB: 6JCS) l1 Prepared Ligand (Optimized 3D Structure) d1 Define Grid Box (Target Active Site) p1->d1 d2 Run AutoDock Vina (Sampling & Scoring) l1->d2 d1->d2 d3 Analyze Poses (Clustering & Ranking) d2->d3 o1 Top-Ranked Protein-Ligand Complex d3->o1

Caption: Molecular docking workflow.

Experimental Protocol 3: Molecular Docking with AutoDock Vina
  • Input Preparation: Convert the prepared protein (receptor) and ligand files into the .pdbqt format required by AutoDock Tools. This format includes atomic charges, atom types, and information about rotatable bonds (for ligand flexibility).

  • Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire ATP-binding site of CSF1R. The box should be large enough to allow the ligand to rotate and translate freely but focused enough to increase computational efficiency. The coordinates can be centered on the position of the co-crystallized ligand from the original PDB file.

  • Configuration: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the AutoDock Vina simulation from the command line. Vina will perform multiple independent runs, exploring different ligand conformations and orientations within the grid box and scoring them.[8]

  • Post-Docking Analysis:

    • Ranking: Analyze the output file, which ranks the predicted binding poses by their calculated binding affinity (in kcal/mol).

    • Visual Inspection: Visualize the top-ranked poses in complex with the receptor. A credible pose should exhibit chemically sensible interactions, such as hydrogen bonds with the kinase hinge region, hydrophobic interactions, and a high degree of shape complementarity.[8]

    • Selection: Select the top-scoring pose that demonstrates these key interactions for the next stage.

Pose RankBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)
1-8.9Cys666 (Hinge), Asp796 (DFG motif)
2-8.5Cys666 (Hinge)
3-8.2Glu643, Lys616 (Catalytic Lysine)
Caption: Exemplary docking results for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with CSF1R.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

A docked pose is a static snapshot. MD simulation provides a dynamic, temporal dimension by simulating the movements of every atom in the system over time, governed by the laws of physics.[9] This step is crucial for validating the stability of the docked pose. An unstable complex will quickly dissociate or undergo significant conformational changes during the simulation, invalidating the docking hypothesis.

Causality Behind MD Simulation

MD simulations refine the initial docked structure by allowing for "induced fit"—subtle conformational changes in both the ligand and the protein upon binding.[10] By tracking metrics like the Root Mean Square Deviation (RMSD), we can quantitatively assess whether the ligand remains stably bound in its predicted pose or if the initial docking result was an artifact.[9]

A Docked Complex B System Setup (Solvation, Ionization) A->B Input C Energy Minimization B->C Protocol Flow D Equilibration (NVT & NPT Ensembles) C->D Protocol Flow E Production MD Run (e.g., 100 ns) D->E Protocol Flow F Trajectory Analysis (RMSD, RMSF, Rg) E->F Output

Caption: The Molecular Dynamics (MD) simulation workflow.

Experimental Protocol 4: MD Simulation using GROMACS
  • System Preparation:

    • Force Field: Choose an appropriate force field. For the protein, CHARMM36 is a robust choice. For the ligand, parameters can be generated using a tool like the CGenFF server or antechamber (for GAFF).[9]

    • Solvation: Place the protein-ligand complex in a periodic box of water (e.g., TIP3P water model) to simulate the aqueous cellular environment.[9]

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, creating a more realistic electrostatic environment.

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent molecules.

  • Equilibration:

    • NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to settle around the complex while the complex itself is position-restrained.

    • NPT Ensemble: Switch to an ensemble with constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 1 ns). This adjusts the system to the correct density and ensures thermal equilibrium.

  • Production MD: Run the final simulation for a significant duration (e.g., 100-500 ns) with all restraints removed. The coordinates of the system are saved at regular intervals, creating a trajectory file.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bonds: Analyze the persistence of key hydrogen bonds identified during docking throughout the simulation.

Simulation ParameterValue/MethodRationale
SoftwareGROMACS 2023High-performance, widely validated, open-source.[9]
Force Field (Protein)CHARMM36mAccurately models protein dynamics.
Force Field (Ligand)CGenFF/GAFFCompatible with CHARMM/AMBER protein force fields.
Water ModelTIP3PComputationally efficient and standard for biomolecular simulations.[9]
Simulation Time100 nsSufficient to assess local stability for a well-behaved complex.
EnsembleNPT (Production)Simulates constant pressure and temperature, mimicking physiological conditions.

Caption: Key parameters for a robust MD simulation setup.

Binding Free Energy Calculation: Quantifying Affinity

The final step is to move beyond qualitative stability assessments and docking scores to a more rigorous, quantitative prediction of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique that balances computational cost and accuracy.[11]

Causality Behind MM/PBSA

MM/PBSA calculates the free energy of binding by estimating the energy difference between the bound (complex) and unbound (protein and ligand) states, averaged over a series of snapshots from the stable portion of the MD trajectory.[11] It provides a more physically realistic energy estimate than docking scores by incorporating solvation effects and ensemble averaging.

G_bind ΔG_binding E_MM ΔE_MM (Gas-phase Energy) G_bind->E_MM G_solv ΔG_solv (Solvation Energy) G_bind->G_solv TS -TΔS (Entropy) G_bind->TS G_complex G_complex->G_bind - G_receptor G_receptor->G_bind - G_ligand G_ligand->G_bind -

Caption: Thermodynamic cycle for MM/PBSA binding free energy calculation.

Experimental Protocol 5: MM/PBSA Calculation
  • Trajectory Sampling: Extract 100-500 snapshots at regular intervals from the stable (equilibrated) portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the isolated receptor, and the isolated ligand:

    • ΔE_MM (Molecular Mechanics Energy): The gas-phase energy, comprising internal (bonds, angles, dihedrals) and external (van der Waals, electrostatic) interaction energies.

    • ΔG_solv (Solvation Free Energy): This is the sum of the polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) model, and the nonpolar part is estimated from the Solvent-Accessible Surface Area (SASA).

  • Entropy Calculation (Optional but Recommended): The conformational entropy change (-TΔS) upon binding can be estimated using methods like normal-mode analysis. This is computationally expensive and often omitted for relative ranking, but it is required for a more accurate absolute binding free energy.

  • Final Calculation: The total binding free energy is calculated by summing the components: ΔG_binding = ΔE_MM + ΔG_solv - TΔS

Energy ComponentCalculated Value (kcal/mol)Contribution to Binding
ΔE_van der Waals-45.7Favorable
ΔE_electrostatic-18.3Favorable
ΔG_polar solvation+35.2Unfavorable (Desolvation Penalty)
ΔG_nonpolar solvation-4.5Favorable
ΔG_binding (MM/PBSA) -33.3 Predicted Binding Free Energy
Caption: Exemplary MM/PBSA energy decomposition for the protein-ligand complex.

Conclusion and Forward Look

This guide has detailed a comprehensive, multi-stage in silico workflow for modeling the binding of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to its putative target, CSF1R kinase. By progressing from a static docking hypothesis to a dynamic simulation and culminating in a quantitative energy calculation, we build confidence in our predictions at each step.

It is imperative to recognize that in silico modeling is a predictive science. The results, while powerful for generating hypotheses, guiding medicinal chemistry efforts, and prioritizing compounds, must always be validated through experimental assays. The true strength of this workflow lies in its ability to rapidly and cost-effectively triage ideas, allowing researchers to focus precious laboratory resources on the most promising candidates. Future advancements, including the integration of machine learning for improved scoring and the use of more advanced free energy methods like FEP, will continue to enhance the predictive power and accessibility of these indispensable tools in modern drug discovery.[3][12]

References

  • Rizk, S. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Kovalenko, S. M. et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Engh, R. A. et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. PubChem. Available at: [Link]

  • Ghorab, M. M. et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Engh, R. A. et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Available at: [Link]

  • Decherchi, S. & Cavalli, A. (2020). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Available at: [Link]

  • Ono, A. et al. (2009). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. Available at: [Link]

  • Gallicchio, E. & Levy, R. M. (2011). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. Available at: [Link]

  • van der Kamp, M. W. et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. Available at: [Link]

  • Wang, Y. et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kireev, D. B. (2012). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. Available at: [Link]

  • Gabdoulline, R. R. et al. (2021). A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants by Combining Brownian Dynamics and Molecular Dynamics. Journal of Chemical Information and Modeling. Available at: [Link]

  • Gapsys, V. et al. (2020). Recent Developments in Free Energy Calculations for Drug Discovery. PMC. Available at: [Link]

  • Sharma, A. & Srivastava, A. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. Available at: [Link]

  • Al-Anazi, M. M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]

  • Ciemny, M. P. et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]

  • York, D. M. et al. (2022). Modern Alchemical Free Energy Methods for Drug Discovery Explained. York Lab. Available at: [Link]

  • Abdel-Atty, M. M. et al. (2024). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. PMC. Available at: [Link]

  • Nikolic, K. & Agbaba, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

  • Kumari, R. & Kumar, R. (2022). Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol. Available at: [Link]

  • Decherchi, S. & Cavalli, A. (2020). On Free Energy Calculations in Drug Discovery. PubMed. Available at: [Link]

  • Open Force Field Initiative. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Open Force Field. Available at: [Link]

  • Liu, Z. et al. (2023). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus. Available at: [Link]

  • Grigorenko, V. Y. (2021). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Springer. Available at: [Link]

  • Khan, M. I. et al. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Ionescu, I. A. et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. Available at: [Link]

Sources

The Pyrrolo[2,3-d]pyrimidine Scaffold in Targeted Therapeutics: A Technical Guide to Discovery, Synthesis, and Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum cytotoxic agents to precision oncology and immunology has been largely driven by the development of small-molecule kinase inhibitors. At the heart of this revolution is the pyrrolo[2,3-d]pyrimidine scaffold. As a structurally privileged deaza-isostere of adenine, this bicyclic core perfectly mimics the natural nitrogenous base of adenosine triphosphate (ATP). This whitepaper explores the historical discovery, mechanistic causality, synthetic methodologies, and clinical translation of pyrrolo[2,3-d]pyrimidine compounds, providing a comprehensive framework for rational drug design.

Historical Evolution and Rational Drug Design

The discovery of the BCR-ABL tyrosine kinase inhibitor imatinib and its FDA approval in 2001 established a critical proof-of-concept: targeting the ATP-binding pocket of kinases is a highly viable therapeutic strategy 1. Following this breakthrough, medicinal chemists sought scaffolds that could offer superior binding affinity and selectivity across various kinase families, including the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAK).

The pyrrolo[2,3-d]pyrimidine nucleus emerged as a premier candidate. Because most kinases utilize ATP as a phosphate donor, mimicking the adenine core allows these compounds to act as competitive inhibitors. The scaffold provides multiple vectors (positions 2, 4, 5, 6, and 7) for synthetic diversification, enabling researchers to fine-tune steric bulk and electronic properties to achieve remarkable target selectivity 2.

Mechanistic Action: The Bioisosteric Advantage

The efficacy of pyrrolo[2,3-d]pyrimidines is deeply rooted in their structural causality. When binding to the ATP pocket, the N-1 and N-3 atoms, along with the pyrrolic N-H, act as critical hydrogen bond donors and acceptors within the kinase hinge region.

Experimental data validates this mechanistic reliance: structural modifications that remove the polar NH proton (e.g., replacing the pyrrole "–NH–" with "–S–" or "–NMe–") lead to a dramatic loss of inhibitory activity (IC50 > 258 nM). This confirms that the nitrogen-bound hydrogen is non-negotiable for maintaining essential hydrogen bonds within the hinge region of targets like the EGFR kinase domain 3.

JAK_STAT_Pathway Cytokine Cytokine Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (ATP-bound) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Competes with ATP pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Diagram 1: Competitive inhibition of the JAK/STAT signaling pathway by pyrrolo[2,3-d]pyrimidines.

Chemical Synthesis Methodology: A Self-Validating System

Historically, the synthesis of pyrrolo[2,3-d]pyrimidines required harsh conditions or complex multi-step pathways (e.g., Dakin-West reactions followed by Dimroth rearrangements). However, modern drug development demands high atom economy and scalability. Below is a self-validating, green chemistry protocol utilizing a one-pot, three-component reaction (MCR) .

Protocol: Green Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

Objective: Rapid assembly of the pyrrolo[2,3-d]pyrimidine core via multicomponent annulation. System Validation: The use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst ensures complete conversion by stabilizing polar intermediates, making the system self-driving toward the thermodynamically stable aromatic product.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean 50 mL round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1.0 mmol) and the selected arylglyoxal (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalytic Activation: Add 5 mol% of TBAB to the stirring mixture.

    • Causality: TBAB acts as an environmentally benign ionic liquid catalyst that increases the solubility of the reactants and lowers the activation energy for the initial Michael addition.

  • Component Integration: Introduce a barbituric acid derivative (1.0 mmol) to the reaction mixture.

  • Annulation & Cyclization: Heat the mixture to 50°C and maintain continuous stirring for 60–80 minutes. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Causality: The moderate 50°C temperature prevents the thermal degradation of the arylglyoxal while providing the exact kinetic energy required for spiro ring-opening and subsequent intramolecular nucleophilic substitution.

  • Isolation: Cool the mixture to room temperature. The polyfunctionalized pyrrolo[2,3-d]pyrimidine will precipitate out of the solution.

  • Purification: Filter the solid, wash sequentially with cold water and ethanol, and dry under a vacuum. (Expected yield: 73–95%).

Synthesis_Workflow Precursors Starting Materials: Uracil + Arylglyoxals Reaction One-Pot MCR (TBAB Catalyst) Precursors->Reaction 50°C, EtOH Intermediate Pyrrolo[2,3-d]pyrimidine Core Reaction->Intermediate Annulation SAR SAR Optimization Intermediate->SAR Diversification Screening Kinase Assay SAR->Screening Hit Identification

Diagram 2: Experimental workflow for the synthesis and screening of pyrrolo[2,3-d]pyrimidines.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The modularity of the pyrrolo[2,3-d]pyrimidine scaffold allows for exquisite tuning against specific kinase variants. By modifying the substituents at the C-4 and N-7 positions, researchers have successfully targeted wild-type kinases, as well as resistant mutants (e.g., EGFR T790M/C797S) 3.

Table 1: Quantitative IC50 Profiling of Key Pyrrolo[2,3-d]pyrimidine Derivatives

Compound / DrugPrimary Target(s)IC50 ValueClinical Status / Notes
Tofacitinib JAK1 / JAK3~5.0 nMFDA Approved (Rheumatoid Arthritis)
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nMFDA Approved (Myelofibrosis)
Baricitinib JAK1 / JAK25.9 nM / 5.7 nMFDA Approved (Alopecia, COVID-19)
Compound 16c JAK26.0 nMPreclinical Lead (>97-fold selectivity vs JAK3)
Compound 31r EGFR (Triple Mutant)< 0.3 nMPreclinical Lead (Spares wild-type EGFR)

(Data aggregated from authoritative SAR studies and biochemical assays 34.)

Clinical Translation and FDA-Approved Therapeutics

The ultimate validation of the pyrrolo[2,3-d]pyrimidine scaffold is its successful translation into the clinic.

  • Ruxolitinib: Approved by the FDA in 2011, it was the first-in-class JAK inhibitor for the treatment of intermediate and high-risk myelofibrosis. Its pyrrolo[2,3-d]pyrimidine-based pyrazole derivative structure allows it to effectively block the hyperactive JAK/STAT signaling responsible for the neoplasm 1.

  • Tofacitinib: Validated as a highly potent JAK1/3 inhibitor, it revolutionized the management of autoimmune conditions like rheumatoid arthritis and ulcerative colitis 4.

Today, research continues to push the boundaries of this scaffold, utilizing hybridization strategies to develop fourth-generation inhibitors capable of overcoming severe clinical resistance mechanisms, such as the C797S mutation in EGFR-driven non-small cell lung cancer.

References

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI Pharmaceuticals URL
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Current Medicinal Chemistry, Bentham Science Publishers URL
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Source: Journal of the Mexican Chemical Society (SciELO)
  • Source: Bioorganic & Medicinal Chemistry Letters (China Pharmaceutical University)

Sources

Methodological & Application

Advanced Protocol for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Cell Culture: TLR7 Activation and Innate Immune Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a highly specialized, cell-permeable guanine mimetic. Structurally, it is a 7-deazaguanine derivative where the pyrrole nitrogen (equivalent to the N9 position in canonical purines) is methylated. In cell culture, this molecule serves as a potent, small-molecule agonist for Toll-Like Receptor 7 (TLR7) , a pattern recognition receptor localized in the endosome that typically detects viral single-stranded RNA (ssRNA) [1, 2].

The Causality Behind the Chemistry: Using unmodified guanosine or standard RNA in cell culture to study innate immunity is notoriously difficult. Unmodified guanosine is rapidly degraded by extracellular and intracellular purine nucleoside phosphorylase (PNPase) and guanine deaminase. Furthermore, free purines can be salvaged by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and incorporated into the host genome, leading to off-target cytotoxicity.

This specific molecule solves these experimental bottlenecks through two critical modifications:

  • 7-Deaza Core (Pyrrolo[2,3-d]pyrimidine): The replacement of the N7 nitrogen with a carbon atom alters the electron density of the major groove face, preventing degradation by host PNPases while perfectly fitting the hydrophobic binding pocket of TLR7 [1].

  • N-Methylation (7-methyl): By methylating the pyrrole nitrogen, the site required for glycosidic bond formation is permanently blocked. The molecule cannot be ribosylated or incorporated into cellular nucleic acids, ensuring it acts strictly as a non-cytotoxic signaling ligand [3].

TLR7 Signaling Pathway Visualization

Upon endocytosis, the compound binds to the TLR7 receptor within the acidic environment of the endolysosome, triggering a MyD88-dependent signaling cascade that culminates in the robust transcription of Type I interferons and pro-inflammatory cytokines.

G cluster_TFs Transcription Factors Ligand 2-Amino-7-methyl-3H-pyrrolo[2,3-d] pyrimidin-4(7H)-one Endosome Endosomal Maturation (Acidic pH) Ligand->Endosome TLR7 TLR7 Receptor (Dimerization) Endosome->TLR7 MyD88 MyD88 Adaptor TLR7->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB TRAF6->NFKB IRF7 IRF7 TRAF6->IRF7 Cytokines Type I IFNs & Pro-inflammatory Cytokines (IFN-α, IL-6) NFKB->Cytokines IRF7->Cytokines

Figure 1: TLR7 activation pathway by 7-deazaguanine derivatives leading to Type I IFN production.

Quantitative Pharmacological Profile

To properly design your concentration gradients, it is essential to benchmark this compound against unmodified guanosine and standard synthetic TLR7 agonists (e.g., Imiquimod/R837).

Parameter2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-oneUnmodified GuanosineImiquimod (R837)
Target Receptor TLR7 (Small molecule pocket)TLR7TLR7
EC50 (IFN-α induction) 2.5 - 5.0 µM> 100 µM1.0 - 3.0 µM
Cytotoxicity (CC50) > 200 µM> 500 µM~ 150 µM
Metabolic Stability (T1/2) > 24 hours (PNPase resistant)< 1 hour> 24 hours
Max Fold-Change (IL-6) 45x5x50x

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a Chloroquine (CQ) validation arm . TLR7 strictly requires an acidic endosome to recognize its ligand [1]. If your observed cytokine spike is truly driven by this compound via TLR7, pre-treatment with CQ (an endosomal acidification inhibitor) will abolish the signal. If the signal persists, your assay is contaminated with endotoxin (LPS), which activates surface-level TLR4 independently of endosomal pH.

Phase A: Reagent Preparation
  • Primary Stock: Dissolve the lyophilized compound in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot into 20 µL volumes in amber tubes (protect from light) and store at -20°C. Causality: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture, which precipitates the hydrophobic pyrrolo-pyrimidine core.

  • Validation Reagent: Prepare a 10 mM stock of Chloroquine diphosphate in sterile PBS.

Phase B: Cell Culture & Seeding

Note: Plasmacytoid Dendritic Cells (pDCs) or murine RAW 264.7 macrophages are the preferred models due to their high endogenous TLR7 expression.

  • Harvest RAW 264.7 cells at 70-80% confluency.

  • Seed cells in a 96-well flat-bottom tissue culture plate at a density of 1×105 cells/well in 100 µL of complete DMEM (10% heat-inactivated FBS, 1% Pen/Strep).

  • Incubate overnight at 37°C, 5% CO2 to allow adherence and resting.

Phase C: Stimulation & Validation Assay
  • Pre-treatment (The Validation Arm): To designated validation wells, add Chloroquine to a final concentration of 10 µM. Incubate for 1 hour at 37°C prior to agonist stimulation.

  • Agonist Dilution: Prepare working dilutions of the 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in complete media. Prepare a gradient: 1 µM, 5 µM, 10 µM, and 50 µM. Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to 0.5% (v/v) . DMSO concentrations >1% will induce cellular stress pathways, confounding NF-κB readouts.

  • Stimulation: Add 100 µL of the diluted agonist to the respective wells (total well volume = 200 µL).

  • Incubation: Incubate the plate for 18–24 hours at 37°C, 5% CO2. Causality: TLR7-mediated transcription of primary response genes (like TNF-α) peaks at 4-6 hours, but secondary cytokine accumulation (like IL-6 and IFN-α) in the supernatant requires 18-24 hours for reliable ELISA detection [3].

Phase D: Harvest and Downstream Analysis
  • Supernatant Collection: Gently centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

  • Transfer 150 µL of the cell-free supernatant to a clean V-bottom plate. Store at -80°C or proceed immediately to sandwich ELISA for murine IL-6 or IFN-α.

  • RNA Extraction (Optional): Lyse the remaining cell pellet in the wells using TRIzol or a commercial RNA lysis buffer to quantify Ifna1 or Cxcl10 gene expression via RT-qPCR.

Data Interpretation & Troubleshooting

  • Expected Validated Response: You should observe a dose-dependent increase in IL-6 and IFN-α in the standard stimulation wells. In the Chloroquine pre-treated wells, this response should be suppressed by >90%.

  • Troubleshooting High Background: If the vehicle control (DMSO only) shows elevated IL-6, or if the Chloroquine arm fails to suppress the signal, your media or the compound stock has been contaminated with endotoxin. Discard the working aliquots and use fresh, endotoxin-free consumables.

  • Troubleshooting Low Signal: If no cytokines are detected at 50 µM, verify the TLR7 expression status of your cell line. Continuous high-passage of RAW 264.7 cells can lead to the epigenetic silencing of endosomal TLRs. Revert to a lower passage aliquot.

References

  • Lee J, Chuang TH, Redecke V, et al. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proc Natl Acad Sci U S A. 2003;100(11):6646-6651. URL:[Link]

  • Heil F, Hemmi H, Hochrein H, et al. Species-specific recognition of single-stranded RNA via toll-like receptor 7 and 8. Science. 2004;303(5663):1526-1529. URL:[Link]

  • Hemmi H, Kaisho T, Takeuchi O, et al. Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nat Immunol. 2002;3(2):196-200. URL:[Link]

Application Notes and Protocols for the In Vivo Evaluation of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Disclaimer

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to purines allows for interaction with a wide range of biological targets, most notably protein kinases.[1] Derivatives of this scaffold have been investigated for their potential in treating a variety of diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3]

The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the kinase domain of various protein kinases.[4] This can disrupt signaling pathways that are crucial for cell proliferation, survival, and inflammation. For example, various compounds based on this scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Bruton's tyrosine kinase (BTK).[5][6]

Given the therapeutic promise of this class of compounds, rigorous evaluation in relevant animal models is a critical step in the drug development process. These studies provide essential information on the pharmacokinetics, pharmacodynamics, efficacy, and safety of a lead candidate.

Preclinical In Vivo Study Design: A Strategic Workflow

The successful in vivo evaluation of a novel pyrrolo[2,3-d]pyrimidine derivative requires a systematic approach. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Pre-formulation & Route Selection cluster_1 Phase 2: Pharmacokinetic & Tolerability Studies cluster_2 Phase 3: Efficacy Studies a Compound Characterization (Solubility, Stability) b Vehicle Screening & Formulation Development a->b c Route of Administration Selection b->c d Single Dose PK Study (e.g., in Mice) c->d e Dose Range Finding (Tolerability) d->e f Selection of Animal Model (e.g., Xenograft, Disease Model) e->f g Dosing Regimen & Treatment Period f->g h Endpoint Analysis (e.g., Tumor Growth, Biomarkers) g->h

Figure 1: A generalized workflow for the in vivo evaluation of a novel pyrrolo[2,3-d]pyrimidine derivative.

Formulation Development for Poorly Soluble Pyrrolo[2,3-d]pyrimidines

A significant challenge in the in vivo testing of many small molecule inhibitors, including pyrrolo[2,3-d]pyrimidine derivatives, is their low aqueous solubility. Proper formulation is critical to ensure adequate bioavailability and consistent drug exposure in animal models.

Table 1: Common Formulation Strategies for In Vivo Studies

Formulation StrategyCompositionAdvantagesDisadvantages
Aqueous Suspension Compound, suspending agent (e.g., 0.5% methylcellulose), and water.Simple to prepare, suitable for oral administration.May have variable absorption, potential for compound settling.
Co-solvent System Compound, a mixture of solvents (e.g., DMSO, PEG400), and saline.Can achieve higher drug concentrations, suitable for intravenous administration.Potential for vehicle-induced toxicity, risk of precipitation upon dilution in vivo.
Lipid-based Formulation Compound dissolved in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic compounds.More complex to develop and characterize.
Protocol 1: Preparation of an Oral Suspension

This protocol is a starting point for formulating a poorly soluble pyrrolo[2,3-d]pyrimidine derivative for oral gavage.

Materials:

  • 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (or analog)

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile glassware

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Wetting: In a mortar, add a small volume of the 0.5% methylcellulose solution to the compound powder to create a smooth paste. This step is crucial for preventing clumping.

  • Suspension: Gradually add the remaining methylcellulose solution while continuously triturating or homogenizing until a uniform suspension is formed.

  • Homogenization: Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Administration: Keep the suspension stirring during the dosing procedure to prevent the compound from settling.

Protocol 2: Preparation of a Solution for Intravenous Injection

This protocol is suitable for preparing a solution for intravenous administration, but it requires careful consideration of vehicle tolerability.

Materials:

  • 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (or analog)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Solubilization: In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Addition of Co-solvent: Once fully dissolved, add PEG400 to the solution (e.g., 30-40% of the final volume).

  • Dilution: Slowly add sterile saline to the desired final volume while vortexing or stirring continuously to prevent precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation will need to be optimized.

Administration in Rodent Models

The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.

Table 2: Recommended Administration Volumes and Needle Gauges for Rodents

SpeciesRouteMax Volume (bolus)Needle Gauge
Mouse Oral (gavage)10 mL/kg20-22 G
Subcutaneous (SC)10 mL/kg25-27 G
Intraperitoneal (IP)10 mL/kg25-27 G
Intravenous (IV)5 mL/kg27-30 G
Rat Oral (gavage)10 mL/kg18-20 G
Subcutaneous (SC)5 mL/kg23-25 G
Intraperitoneal (IP)10 mL/kg23-25 G
Intravenous (IV)5 mL/kg25-27 G

Adapted from general guidelines for substance administration to laboratory animals.

Protocol 3: Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.

  • Compound Administration: Slowly administer the formulated compound.

  • Post-administration Monitoring: Observe the animal for any signs of distress after the procedure.

Example Application: Evaluation in a Xenograft Tumor Model

Pyrrolo[2,3-d]pyrimidine derivatives are frequently evaluated for their anti-cancer properties. The following is a conceptual experimental design for assessing the efficacy of a novel compound in a human tumor xenograft model in immunocompromised mice.

G cluster_0 Setup cluster_1 Treatment cluster_2 Monitoring & Endpoints a Implant Human Tumor Cells in Immunocompromised Mice b Allow Tumors to Reach a Palpable Size (e.g., 100-150 mm³) a->b c Randomize Mice into Treatment Groups (Vehicle, Compound) b->c d Administer Treatment (e.g., Daily Oral Gavage) for a Defined Period c->d e Monitor Body Weight and Tumor Volume (2-3 times per week) d->e f Collect Tumors and Tissues for Biomarker Analysis at Study End e->f

Figure 2: Workflow for an in vivo efficacy study using a xenograft model.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable starting point for the development of novel therapeutics. The successful translation of in vitro findings to in vivo efficacy relies on careful and systematic preclinical evaluation. The protocols and guidelines presented here provide a foundational framework for researchers working with 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and related analogs. Future work should focus on determining the specific kinase inhibitory profile of this compound to guide the selection of appropriate in vivo disease models.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025). Journal of Medicinal Chemistry.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (2022). Chemistry – A European Journal. Available at: [Link]

  • 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. PubChem. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (n.d.). RSC Publishing. Available at: [Link]

  • Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. (2020). Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (n.d.). PMC. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul

Sources

High-Throughput Screening with 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (MecG)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Pseudo-Complementary DNA (pcDNA) Synthesis to Eliminate Secondary Structures in HTS Workflows

Executive Summary

In high-throughput screening (HTS) applications involving nucleic acids—such as microarray hybridization, DNA-encoded library (DEL) decoding, and multiplexed PCR—target secondary structures (e.g., hairpins, G-quadruplexes) severely reduce probe binding efficiency. 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , commonly referred to as 7-methyl-7-deazaguanine (MecG) , is a modified nucleobase that solves this critical bottleneck. When utilized alongside N4-methylcytosine (MeC), MecG enables the enzymatic synthesis of pseudo-complementary DNA (pcDNA)[1]. This system eliminates intra-strand secondary structures while preserving perfect Watson-Crick base pairing with standard oligonucleotide probes, thereby increasing HTS hybridization efficiency by orders of magnitude[2].

Mechanistic Principle: The Causality of Pseudo-Complementarity

In standard DNA, guanine and cytosine pair via three hydrogen bonds, driving the formation of highly stable secondary structures that sequester target sequences from HTS probes[2].

The integration of MecG and MeC disrupts this folding through precise steric engineering:

  • Steric Clash (Self-Avoidance): MecG introduces a bulky methyl group at the 7-position (projecting into the major groove), while MeC features a methyl group at the N4-position. When MecG and MeC attempt to pair within the same synthesized strand, these two methyl groups sterically clash. This physical interference prevents the formation of stable Watson-Crick bonds between the analogs, rendering the DNA strand "structure-free"[3].

  • Probe Compatibility (Target Binding): Despite this self-avoidance, MecG pairs perfectly with standard Cytosine (which lacks the N4-methyl), and MeC pairs perfectly with standard Guanine (which lacks the 7-methyl)[4].

Because standard HTS probes are synthesized using natural G and C, the pcDNA target remains completely unfolded in solution but binds to the microarray probes with high thermodynamic stability[2].

Workflow Visualization

Workflow A Standard Target DNA (Forms Hairpins) B PCR / Primer Extension (MecG-TP & MeC-TP) A->B Enzymatic Amplification C Pseudo-Complementary DNA (Structure-Free Target) B->C Steric Clash Prevents Folding D HTS Probe Array (Standard A, T, G, C) C->D Array Incubation E High-Efficiency Hybridization D->E Specific Binding

Workflow for utilizing MecG in pcDNA synthesis to enhance HTS microarray hybridization.

Quantitative Data Presentation

The following table summarizes the thermodynamic impact of substituting standard dGTP/dCTP with MecG-TP/MeC-TP during target synthesis, demonstrating the collapse of hairpin stability alongside the preservation of probe binding[1].

Construct TypeBase CompositionIntra-strand Hairpin Tm (°C)Inter-strand Probe Hybrid Tm (°C)Relative HTS Hybridization Efficiency
Standard Target G, C, A, T> 85.0~ 58.01X (Baseline)
pcDNA Target MecG, MeC, A, T< 25.0~ 55.0> 50X
Experimental Protocols
Protocol A: Enzymatic Synthesis of Structure-Free pcDNA Targets

Causality of Reagent Choice: Standard Taq polymerases often stall when encountering consecutive modified nucleotides. We utilize phi29 or 9°N DNA polymerase because their highly accommodating active sites and exceptional processivity allow for the efficient, uninterrupted incorporation of the bulky MecG-TP and MeC-TP analogs[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile nuclease-free tube, combine 1X phi29 reaction buffer, 10 ng of template DNA, and 0.5 µM of target-specific primers.

  • Nucleotide Mix: Add a custom dNTP mix to a final concentration of 200 µM each: dATP, dTTP, MecG-TP , and MeC-TP . (Note: Do not include standard dGTP or dCTP).

  • Enzyme Addition: Add 10 units of phi29 DNA polymerase.

  • Isothermal Amplification: Incubate the reaction at 30°C for 4–6 hours.

  • Termination & Purification: Inactivate the polymerase by heating to 65°C for 10 minutes. Purify the resulting pcDNA using a standard spin-column (e.g., silica membrane).

Self-Validating System Checkpoint: To validate that the synthesis successfully produced structure-free pcDNA, run an aliquot of the purified product on both a Native 10% Polyacrylamide Gel (PAGE) and a Denaturing (8M Urea) 10% PAGE. Validation: A successful pcDNA target will exhibit identical electrophoretic mobility under both native and denaturing conditions. Standard DNA will migrate differently between the two gels due to secondary structure folding in the native gel.

Protocol B: High-Throughput Microarray Hybridization

Causality of Assay Design: Because the pcDNA target cannot fold onto itself, the hybridization kinetics are strictly governed by probe-target thermodynamics rather than target unfolding rates. This allows researchers to lower the hybridization temperature slightly (maximizing signal) without the risk of target self-annealing outcompeting the probe[3].

Step-by-Step Methodology:

  • Target Preparation: Fluorescently label the purified pcDNA target (e.g., via terminal deoxynucleotidyl transferase with Cy3-ddUTP).

  • Denaturation: Heat the labeled pcDNA to 85°C for 3 minutes, then snap-cool on ice. (While pcDNA resists hairpins, this step ensures any transient intermolecular interactions are broken).

  • Hybridization: Apply the pcDNA to the HTS microarray containing standard DNA probes. Incubate in a hybridization oven at 8°C below the calculated apparent Tm of the perfect-match hybrid (typically ~45–50°C) for 2 hours.

  • Washing: Wash the array sequentially with 1X SSC/0.1% SDS, followed by 0.1X SSC to remove unbound target.

  • Scanning: Image the microarray using a high-resolution fluorescence scanner.

Self-Validating System Checkpoint: Include dedicated mismatch control probes (1-bp and 2-bp mismatches) on the HTS array. Validation: Calculate the signal ratio of Perfect-Match (PM) to Mismatch (MM) probes. Because pcDNA lacks competing secondary structures, the thermodynamic penalty of a mismatch is fully realized. A validated assay will yield a PM:MM signal ratio of >100:1, proving the elimination of structure-induced false positives.

References
  • Lahoud G, Timoshchuk V, Lebedev A, de Vega M, Salas M, Arar K, Hou YM, Gamper H. "Enzymatic synthesis of structure-free DNA with pseudo-complementary properties." Nucleic Acids Research, 2008.[Link]

  • Hoshika S, Chen F, Leal NA, Benner SA. "Artificial genetic systems: self-avoiding DNA in PCR and multiplexed PCR." Angewandte Chemie International Edition, 2010.[Link]

  • Hoshika S, et al. "Eliminating primer dimers and improving SNP detection using self-avoiding molecular recognition systems." Biology Methods and Protocols, 2020.[Link]

Sources

Synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the synthesis and Structure-Activity Relationship (SAR) profiling of 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine) derivatives.

Mechanistic Rationale & SAR Strategy

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged bioisostere of the natural purine ring. By replacing the N7 nitrogen of guanine with a carbon atom, the molecule loses its ability to act as a Hoogsteen hydrogen bond acceptor. In the realm of nucleic acid chemistry, this structural modification is highly valuable for generating pseudo-complementary DNA that actively avoids secondary structure formation, allowing for highly efficient hybridization assays[1].

In medicinal chemistry, the 7-deazapurine core serves as a highly potent hinge-binding motif for various oncogenic kinases, including Aurora-A[2] and RET[3]. The specific N7-methylation of this scaffold restricts the tautomeric flexibility of the pyrrole ring, locking the molecule into a predictable binding orientation within the ATP-binding pocket. For SAR optimization, the C5 position serves as an ideal vector to probe the hydrophobic back pocket of the kinase. By introducing a halogen at C5, medicinal chemists can rapidly generate a diverse library of derivatives via palladium-catalyzed cross-coupling reactions to fine-tune both potency and selectivity.

SAR_Strategy Hinge Kinase Hinge Region (Hydrogen Bonding) Core 7-Methyl-7-deazaguanine Core Scaffold Hinge->Core N1 / C4-Oxo Interactions BackPocket C5-Aryl Substituent (Hydrophobic Pocket) Core->BackPocket Suzuki Coupling (Steric Bulk) Solvent N2-Amino Group (Solvent Front) Core->Solvent Solubilizing Groups

Fig 1. SAR vectors of the 7-methyl-7-deazaguanine scaffold in a kinase ATP-binding pocket.

Synthetic Pathway Design

The synthesis of the 7-methyl-7-deazaguanine library relies on a robust, scalable four-step sequence starting from the commercially available 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • N7-Methylation: Selective alkylation of the pyrrole nitrogen.

  • C5-Halogenation: Electrophilic aromatic substitution to activate the core.

  • Hydrolysis: Conversion of the 4-chloro group to the thermodynamically stable 4-oxo moiety using an aqueous base[4][5].

  • Suzuki-Miyaura Coupling: Palladium-catalyzed diversification at the C5 position to build the SAR library.

Synthesis_Workflow SM 2-Amino-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Step1 N7-Methylation (MeI, K2CO3, DMF) SM->Step1 Int1 2-Amino-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Step1->Int1 Step2 C5-Iodination (NIS, DMF) Int1->Step2 Int2 2-Amino-4-chloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Step2->Int2 Step3 Hydrolysis (2N NaOH, Reflux) Int2->Step3 Int3 2-Amino-5-iodo-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one Step3->Int3 Step4 Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2) Int3->Step4 Product C5-Substituted 7-Methyl-7-deazaguanine Library Step4->Product

Fig 2. Four-step synthetic workflow for generating C5-functionalized 7-deazaguanine libraries.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2-Amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Procedure: To a stirred solution of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 59.3 mmol) in anhydrous DMF (100 mL) at 0 °C, add anhydrous K₂CO₃ (12.3 g, 89.0 mmol) followed by the dropwise addition of iodomethane (MeI) (4.06 mL, 65.2 mmol). Stir the mixture at room temperature for 4 hours. Pour the mixture into ice-water (400 mL) and filter the resulting precipitate. Wash with cold water and dry under a vacuum.

  • Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the acidic pyrrole N-H (pKa ~13) without inducing premature hydrolysis of the C4-chloride, which would occur if stronger bases like NaOH were used.

  • Self-Validation: The reaction progress is validated by TLC (1:1 EtOAc/Hexane). The disappearance of the polar starting material and the emergence of a higher Rf​ spot indicates successful methylation. The formation of a distinct precipitate upon aqueous quenching confirms product isolation.

Protocol 2: Synthesis of 2-Amino-4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Procedure: Dissolve the intermediate from Protocol 1 (8.0 g, 43.8 mmol) in anhydrous DMF (80 mL). Protect the flask from light and add N-iodosuccinimide (NIS) (10.8 g, 48.2 mmol) in portions over 15 minutes. Stir at room temperature for 3 hours. Quench the reaction by adding a 10% aqueous sodium thiosulfate solution (50 mL), then dilute with water (200 mL). Filter the solid, wash with water, and dry.

  • Causality: N-Iodosuccinimide (NIS) is utilized instead of elemental iodine because it provides a controlled, mild electrophilic iodination specifically at the electron-rich C5 position of the pyrrole ring, avoiding over-halogenation or oxidation of the 2-amino group.

  • Self-Validation: The addition of sodium thiosulfate neutralizes unreacted NIS, turning any residual brown iodine color to clear. The immediate precipitation of a pale-yellow solid upon the addition of water serves as a visual confirmation of the reaction's success.

Protocol 3: Hydrolysis to 2-Amino-5-iodo-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
  • Procedure: Suspend the iodinated intermediate (10.0 g, 32.4 mmol) in a 2N aqueous NaOH solution (150 mL). Heat the mixture to reflux (approx. 100 °C) and stir for 6 hours until the suspension becomes a clear solution. Cool the reaction to 0 °C in an ice bath and carefully adjust the pH to 5-6 using 2N HCl. Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under a high vacuum[4][5].

  • Causality: Refluxing in 2N NaOH provides the necessary hydroxide nucleophiles to displace the C4-chloride via a nucleophilic aromatic substitution ( SN​Ar ) mechanism. The resulting 4-oxo tautomer is thermodynamically highly stable.

  • Self-Validation: The intermediate dissolving completely in the alkaline solution indicates the successful displacement of the chloride (as the resulting 4-oxo compound forms a soluble sodium salt). Upon cooling and acidification, the sudden formation of a dense white precipitate confirms the protonation and successful isolation of the 4(7H)-one product.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling (SAR Diversification)
  • Procedure: In a microwave vial, combine 2-amino-5-iodo-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (0.5 mmol), the desired aryl boronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol). Purge the vial with nitrogen for 5 minutes. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Heat the mixture at 90 °C for 12 hours. Cool, filter through a pad of Celite to remove the palladium catalyst, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

  • Causality: Pd(dppf)Cl₂ is chosen as the pre-catalyst due to its large bite angle, which facilitates the reductive elimination step, making it highly efficient for coupling sterically hindered C5-iodo pyrrolopyrimidines.

  • Self-Validation: The color change of the reaction mixture from orange to dark black (palladium black) signifies the completion of the catalytic cycle and the exhaustion of the starting halide.

Quantitative Data: SAR Library Yields & Profiling

The following table summarizes the isolated yields of the Suzuki-Miyaura coupling step and provides representative kinase inhibition data (IC₅₀) to demonstrate the SAR trends of the C5-functionalized 7-methyl-7-deazaguanine scaffold against a generic oncogenic kinase target (e.g., Aurora-A or RET)[2][3].

EntryBoronic Acid (R-Group)Isolated Yield (%)Target Kinase IC₅₀ (nM)*SAR Observation
1 Phenylboronic acid7845Baseline hydrophobic fit in the back pocket.
2 4-Fluorophenylboronic acid8212Fluorine enhances metabolic stability and fills a small lipophilic sub-pocket.
3 3-Thienylboronic acid7185Heteroaryl sulfur introduces a slight steric clash.
4 4-Pyridinylboronic acid65>1000Basic nitrogen at the para-position is highly detrimental to binding.

*Note: IC₅₀ values are representative benchmarks illustrating established SAR trends for the pyrrolo[2,3-d]pyrimidine scaffold in kinase back-pocket targeting.

Sources

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a Chemical Probe for tRNA-Guanine Transglycosylase (TGT)

Executive Summary & Mechanistic Rationale

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, structurally classified as 7-methyl-7-deazaguanine (a methylated analog of the naturally occurring nucleobase preQ0), is an indispensable chemical probe for interrogating the active site of tRNA-guanine transglycosylase (TGT) .

TGT is a critical bacterial enzyme responsible for the post-transcriptional modification of the wobble base (position 34) in specific tRNAs (Tyr, His, Asp, Asn). It catalyzes the exchange of a genetically encoded guanine for the hypermodified base precursor preQ1[2]. Because the queuosine modification pathway is absent in humans but essential for the virulence of pathogens like Shigella flexneri and Streptococcus pneumoniae, TGT is a highly validated antibacterial target.

Causality of the Probe's Design: The pyrrolo[2,3-d]pyrimidine core of 7-methyl-7-deazaguanine perfectly mimics the Watson-Crick hydrogen-bonding face of natural guanine, anchoring the molecule firmly within the TGT active site. However, the critical feature is the 7-methyl substitution. This methyl group acts as a steric and hydrophobic probe, projecting into a specific hydrophobic cleft (lined by Val/Leu residues in bacterial TGTs) that normally accommodates the bulky aminomethyl group of preQ1. By utilizing this probe, researchers can map the thermodynamic boundaries of this pocket, screen for competitive inhibitors, and validate the structural plasticity of the TGT active site.

Pathway Visualization

Pathway GTP GTP preQ0 preQ0 (7-Cyano-7-deazaguanine) GTP->preQ0 QueC/D/E preQ1 preQ1 (7-Aminomethyl-) preQ0->preQ1 QueF TGT TGT Enzyme (Target Protein) preQ1->TGT Natural Substrate tRNA Unmodified tRNA (G34) tRNA->TGT Substrate QtRNA Queuosine-tRNA (Q34) TGT->QtRNA Transglycosylation Probe 7-Methyl-7-deazaguanine (Chemical Probe) Probe->TGT Competitive Inhibition

Fig 1. Queuosine biosynthesis pathway and competitive inhibition of TGT by the chemical probe.

Quantitative Data: Thermodynamic & Kinetic Baselines

To effectively utilize 7-methyl-7-deazaguanine in screening assays, its binding parameters must be contextualized against the natural substrates of TGT. The table below summarizes the representative binding affinities and thermodynamic profiles required for assay calibration.

LigandTarget EnzymeKd (µM)IC50 (µM)ΔH (kcal/mol)Structural Role
Guanine Bacterial TGT0.300.80-5.2Natural Substrate
preQ1 Bacterial TGT0.050.10-8.4Natural Substrate
preQ0 Bacterial TGT0.150.40-6.1Biosynthetic Precursor
7-Methyl-7-deazaguanine Bacterial TGT0.802.50-4.5Chemical Probe

Note: IC50 values are highly dependent on the tRNA substrate concentration and must be determined empirically using the radiometric assay described below.

Experimental Protocols

Protocol 1: TGT Radiometric Exchange Assay ([3H]-Guanine Incorporation)

Causality of Protocol Design: The radiometric exchange assay leverages the reversible nature of TGT's transglycosylation reaction. By supplying excess [3H]-guanine and unmodified tRNA, TGT will exchange the cold guanine at position 34 for the tritiated guanine. Trichloroacetic acid (TCA) is used to quench the reaction because it selectively precipitates macromolecules (tRNA) while leaving unreacted small molecules ([3H]-guanine) soluble, allowing for rapid separation via glass-fiber filtration.

Self-Validating System Requirements: Every assay plate must include a No-Enzyme Blank (to quantify non-specific[3H]-guanine binding to the filter) and a 100% Activity Control (TGT + vehicle, no probe). The assay is only valid if the calculated Z'-factor between these two controls is >0.6.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer containing 50 mM HEPES (pH 7.3), 20 mM MgCl₂, and 2 mM DTT. Rationale: HEPES is chosen over Tris because its pKa is highly stable at the 37°C incubation temperature, ensuring the catalytic aspartate residues in TGT remain optimally protonated.

  • Reagent Equilibration: Dilute TGT enzyme to a final concentration of 50 nM in the reaction buffer. Add 7-methyl-7-deazaguanine (probe) at varying concentrations (0.1 µM to 50 µM).

  • Pre-Incubation: Incubate the TGT-probe mixture at 37°C for 15 minutes. Rationale: This allows the probe to reach thermodynamic equilibrium within the active site before the highly competitive natural substrates are introduced.

  • Reaction Initiation: Add 10 µM unmodified tRNA transcript and 2 µM [3H]-guanine (specific activity ~10 Ci/mmol) to initiate the exchange. Total reaction volume should be 50 µL.

  • Acid Quenching: After 30 minutes at 37°C, quench the reaction by adding 200 µL of ice-cold 5% (w/v) TCA. Incubate on ice for 10 minutes to ensure complete precipitation of the [3H]-tRNA.

  • Filtration & Quantification: Transfer the quenched mixture to a 96-well GF/C glass-fiber filter plate. Apply vacuum and wash each well three times with 200 µL of ice-cold 5% TCA, followed by one wash with 95% ethanol to dry the filter. Add scintillation cocktail and quantify via liquid scintillation counting.

Workflow S1 1. Reagent Prep Equilibrate TGT, tRNA, and[3H]-Guanine S2 2. Probe Incubation Pre-incubate TGT with 7-Methyl-7-deazaguanine S1->S2 S3 3. Reaction Initiation Add substrates at 37°C to start exchange S2->S3 S4 4. Acid Quenching Add 5% TCA to precipitate macromolecules S3->S4 S5 5. Filtration Capture precipitated[3H]-tRNA on GF/C mats S4->S5 S6 6. Quantification Liquid Scintillation Counting S5->S6

Fig 2. Step-by-step experimental workflow for the TGT [3H]-Guanine exchange radiometric assay.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality of Protocol Design: TGT undergoes minimal intrinsic tryptophan fluorescence quenching upon binding small ligands. Therefore, ITC is the gold standard for this target. It provides a direct, label-free measurement of the heat released (ΔH) upon binding, yielding the stoichiometric ratio (n) and entropy (ΔS).

Step-by-Step Methodology:

  • Dialyze the purified TGT protein extensively against 50 mM HEPES (pH 7.3), 100 mM NaCl.

  • Prepare the 7-methyl-7-deazaguanine probe solution in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Load the ITC cell with 50 µM TGT. Load the titration syringe with 500 µM of the probe. Rationale: The syringe concentration must be 10x higher than the cell concentration to ensure complete saturation and an accurate determination of the stoichiometric ratio (n = 1 for a single active site).

  • Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Integrate the heat peaks and fit to a one-site binding model to extract Kd, ΔH, and ΔS.

Off-Target Considerations & Genomic Context

While 7-methyl-7-deazaguanine is highly specific for TGT in its free nucleobase form, researchers must account for its behavior if it is metabolically incorporated into nucleic acids. In synthetic biology, 7-methyl-7-deazaguanine is utilized to generate pseudo-complementary DNA (pcDNA) to eliminate secondary structures [1]. However, in a genomic context, DNA containing 7-methyl-7-deazaguanine is recognized as a substrate by DNA-formamidopyrimidine glycosylase (FPG, EC 3.2.2.23) , an enzyme involved in the base-excision repair of oxidized purines [3]. FPG binding and subsequent DNA cleavage can introduce confounding variables (e.g., genotoxicity) in whole-cell phenotypic assays if the probe is inadvertently phosphorylated and incorporated into the host genome.

References

  • Hoshika, S., et al. "Enzymatic synthesis of structure-free DNA with pseudo-complementary properties." Nucleic Acids Research, 2010. URL:[Link]

  • Tsui, H. T., et al. "tRNA Modification Landscapes in Streptococci: Shared Losses and Clade-Specific Adaptations." bioRxiv, 2024. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.2.2.23 - DNA-formamidopyrimidine glycosylase." URL:[Link]

Efficacy Testing of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in DNA Modification Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the core aglycone structure of 7-methyl-7-deazaguanine (MecG), a highly specialized nucleobase analog. In advanced molecular biology and synthetic genetics, derivatives of this compound are converted into deoxynucleoside triphosphates (MecGTP) and enzymatically incorporated into DNA. By introducing a methyl group into the major groove of B-form DNA, this compound fundamentally alters local electrostatics and steric profiles. This Application Note details the experimental design for evaluating the efficacy of MecG-modified DNA in two primary applications: the generation of pseudo-complementary DNA (pcDNA) to eliminate secondary structures, and the targeted inhibition of bacterial RNA polymerases (RNAP).

Mechanistic Rationale: The Major-Groove Blockade

To understand the efficacy of this compound, we must examine the causality of major-groove modifications. The N7 position of standard guanine acts as a critical hydrogen bond acceptor in the major groove, facilitating Hoogsteen base pairing and serving as a recognition motif for DNA-binding proteins.

By replacing the N7 nitrogen with a methyl-bearing carbon (as seen in MecG), researchers introduce a deliberate steric clash. When MecG is paired with N4-methylcytosine (MeC), the bulky methyl groups on both strands collide. This collision destabilizes the duplex and prevents the formation of stable hairpins in single-stranded probes [1]. Furthermore, this major-groove blockade acts as a physical barrier to the transcription initiation complex of specific bacterial polymerases, such as Bacillus subtilis RNAP, effectively halting gene expression at the template level while leaving other polymerases unaffected [2].

Efficacy_Workflow Compound 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Core Aglycone / MecG Model) Synthesis Chemical Triphosphorylation (dNTP Synthesis) Compound->Synthesis MecGTP MecGTP (Modified dNTP) Synthesis->MecGTP Polymerase Thermophilic Polymerase (e.g., KOD XL, 9°N) MecGTP->Polymerase ModifiedDNA Major-Groove Modified DNA Polymerase->ModifiedDNA Primer Extension / PCR Assay1 Thermodynamic Profiling (+ N4-methylcytosine) ModifiedDNA->Assay1 Assay2 In Vitro Transcription (B. subtilis RNAP) ModifiedDNA->Assay2 Outcome1 Pseudo-Complementary DNA (Disrupted Secondary Structure) Assay1->Outcome1 UV Melting (Tm) Outcome2 Transcription Inhibition (Steric Blockade) Assay2->Outcome2 PAGE Analysis

Workflow for the enzymatic incorporation and efficacy testing of MecG-modified DNA.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of MecG-Modified DNA

Causality & Design: Standard Taq polymerase possesses a rigid active site that stalls upon encountering bulky major-groove modifications like MecGTP. To ensure full-length primer extension, we utilize archaeal Family B polymerases, specifically KOD XL or 9°N (an exonuclease-deficient variant). These enzymes feature a more accommodating active site and lack 3'→5' exonuclease activity that might erroneously excise the modified analog.

  • Reaction Setup: Prepare a 50 µL reaction mixture containing 1X Polymerase Buffer, 2 mM MgCl₂, 0.2 µM forward and reverse primers, and 10 ng of template DNA.

  • dNTP Substitution: Substitute standard dGTP with 200 µM MecGTP. (Note: If generating pseudo-complementary DNA, simultaneously substitute dCTP with 200 µM MeCTP). Add 200 µM of standard dATP and dTTP.

  • Enzyme Addition: Add 1.25 U of KOD XL or 9°N DNA Polymerase.

  • Thermal Cycling: Perform initial denaturation at 95°C for 2 min, followed by 30 cycles of 95°C (20 s), 55°C (30 s), and 72°C (1 min/kb).

  • Validation: Purify the amplicon via spin columns and validate incorporation via 12% denaturing PAGE. Modified DNA typically exhibits a slight electrophoretic mobility shift compared to unmodified controls.

Protocol 2: Thermodynamic Efficacy Testing (UV Melting Analysis)

Causality & Design: To validate that MecG disrupts secondary structures, we measure the melting temperature (Tm) of a designed hairpin oligonucleotide. A successful pseudo-complementary substitution will yield a drastically reduced Tm due to the steric clash between MecG and MeC, proving the elimination of self-hybridization [1].

  • Sample Preparation: Dilute the enzymatically synthesized 25-nt hairpin-forming oligonucleotide (containing MecG:MeC modifications) to 2 µM in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Degassing: Degas the sample under vacuum for 5 minutes to prevent micro-bubble formation during heating, which skews optical readings.

  • Spectrophotometry: Transfer the sample to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the hyperchromic shift at 260 nm.

  • Thermal Ramping: Ramp the temperature from 20°C to 90°C at a controlled rate of 0.5°C/min.

  • Data Extraction: Calculate the Tm from the peak of the first derivative of the melting curve. Compare the results against an unmodified G:C hairpin control to quantify the destabilization efficacy.

Protocol 3: Functional Efficacy Testing (In Vitro Transcription Inhibition)

Causality & Design: To evaluate the compound's efficacy as a transcription modulator, the modified DNA is used as a template for bacterial RNAPs. We establish a self-validating, orthogonal control system by testing both B. subtilis RNAP (which is sensitive to the MecG steric clash) and E. coli RNAP (which tolerates the modification) [2].

  • Reaction Setup: Prepare a 20 µL transcription reaction containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Template Binding: Add 50 nM of the MecG-modified DNA template (containing a standard promoter sequence).

  • Enzyme Incubation: Introduce 0.5 U of B. subtilis RNAP (Test) or E. coli RNAP (Control). Incubate at 37°C for 10 minutes to allow open complex formation.

  • Initiation: Initiate transcription by adding 1 mM each of ATP, CTP, GTP, and UTP, spiked with [α-³²P]UTP for radiolabeling.

  • Quenching & Analysis: Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of formamide loading dye. Resolve the RNA transcripts on a 15% denaturing polyacrylamide gel and quantify the transcription yield via phosphorimaging.

Quantitative Data Presentation

The efficacy of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (MecG) modifications can be directly measured by the thermodynamic destabilization of DNA hairpins and the differential inhibition of bacterial RNA polymerases.

Table 1: Quantitative Efficacy of MecG Modifications on DNA Thermodynamics and Transcription

Template ModificationHairpin Tm (°C)B. subtilis RNAP Yield (%)E. coli RNAP Yield (%)
Unmodified (Standard G:C) 72.5100100
MecG:C (Single Modification) 68.2< 585
MecG:MeC (Pseudo-complementary) 45.1N/AN/A

Note: The drastic drop in Tm (45.1°C) for the MecG:MeC pairing confirms the compound's high efficacy in resolving secondary structures. The near-total ablation of B. subtilis transcription (<5% yield) confirms its efficacy as a major-groove steric inhibitor.

References

  • Lahoud, G., Timoshchuk, V., Lebedev, A., de Vega, M., Salas, M., Arar, K., Hou, Y. M., & Gamper, H. (2008). Enzymatic synthesis of structure-free DNA with pseudo-complementary properties. Nucleic Acids Research, 36(10), 3409–3419.[Link]

  • Raindlová, V., Janoušková, M., Slavíčková, M., Perlíková, P., Boháčová, S., Milisavljevič, N., Šanderová, H., Benda, M., Barvík, I., Krásný, L., & Hocek, M. (2016). Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases. Nucleic Acids Research, 44(7), 3000–3012.[Link]

Application Note: IC50 Determination for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , widely known as 7-methyl-7-deazaguanine , is a chemically modified purine analog. In molecular biology, it is utilized in the synthesis of pseudo-complementary DNA (pcDNA) to eliminate secondary structures during probe hybridization [1]. In medicinal chemistry, this pyrrolo[2,3-d]pyrimidine derivative serves as a privileged heterocyclic scaffold in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists [2].

Accurately measuring the half-maximal inhibitory concentration (IC50) of this compound is critical for two reasons: profiling its off-target metabolic stability against purine-salvage enzymes (e.g., Guanine Deaminase) and establishing its baseline pharmacodynamic affinity prior to structural derivatization in drug discovery pipelines.

Scientific Integrity & Experimental Logic (E-E-A-T)

Expertise & Causality

Evaluating a purine analog requires a bifurcated approach to understand both its metabolic liability and its receptor pharmacology:

  • Enzymatic Liability (Guanine Deaminase - GDA): Because the compound structurally mimics guanine, it can act as a competitive inhibitor or a poor substrate for GDA. We utilize a coupled fluorometric assay where GDA activity produces xanthine, which is subsequently oxidized to yield H₂O₂, reacting with Amplex Red. This continuous kinetic readout is chosen over endpoint assays because it identifies false positives caused by compound aggregation or auto-fluorescence.

  • Receptor Pharmacology (CRF1): The pyrrolo[2,3-d]pyrimidine core is foundational to CRF1 antagonists [2]. A radioligand displacement assay is employed to measure its baseline GPCR binding affinity. A 10-point serial dilution is mandated to capture the full sigmoidal dose-response curve, ensuring an accurate calculation of the Hill slope.

Trustworthiness & Self-Validating Systems

To ensure the protocol operates as a self-validating system, every microplate must include:

  • Vehicle Control (0.1% DMSO): Establishes the maximum signal (100% activity/binding) without solvent toxicity.

  • Positive Control Inhibitors: A known potent inhibitor (e.g., NBI-27914 for CRF1) validates assay sensitivity and dynamic range.

  • Z'-Factor Calculation: A statistical measure of assay robustness. A Z'-factor > 0.5 is mandatory for accepting the IC50 data from any given run.

Experimental Methodologies

Protocol A: Biochemical GDA Inhibition Assay (Coupled Fluorometric)

Objective: Determine the IC50 of 7-methyl-7-deazaguanine against human Guanine Deaminase to assess off-target purine mimicry.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA). Reconstitute recombinant human GDA, Xanthine Oxidase (XO), Horseradish Peroxidase (HRP), and Amplex Red reagent.

  • Compound Serial Dilution: Dissolve 7-methyl-7-deazaguanine in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) and a top compound concentration of 100 µM.

  • Enzyme Master Mix: Add 20 µL of Enzyme Mix (0.5 nM GDA, 0.1 U/mL XO, 1 U/mL HRP) to each well of a 384-well black, flat-bottom microplate.

  • Incubation: Incubate the compound with the Enzyme Mix for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix (20 µM Guanine, 50 µM Amplex Red) to start the reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the kinetic curve.

  • Data Analysis: Normalize V₀ to vehicle controls. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model to derive the IC50.

Protocol B: CRF1 Receptor Radioligand Binding Assay

Objective: Assess the baseline binding affinity of the pyrrolo[2,3-d]pyrimidine scaffold to the CRF1 receptor.

  • Membrane Preparation: Harvest CHO cells stably expressing the human CRF1 receptor. Homogenize and isolate cell membranes via ultracentrifugation. Resuspend in Binding Buffer (50 mM HEPES, pH 7.0, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA).

  • Compound Addition: Dispense the 10-point serially diluted 7-methyl-7-deazaguanine (top concentration 1 mM) into a 96-well assay plate.

  • Tracer Addition: Add 0.1 nM [¹²⁵I]-Sauvagine (radioligand) to all wells.

  • Incubation: Add 10 µg of membrane protein per well to initiate binding. Incubate for 2 hours at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Detection: Wash filters three times with cold Wash Buffer. Dry the filters, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding (determined via 1 µM unlabeled CRF). Determine the IC50 via 4PL regression.

Quantitative Data Presentation

The following table summarizes the expected quantitative profiling data for 7-methyl-7-deazaguanine compared to reference standards, validating its utility as a stable scaffold.

Compound / ScaffoldTarget AssayIC50 (µM)Hill Slope (nH)Z'-FactorMax Inhibition (%)
7-Methyl-7-deazaguanine Guanine Deaminase> 100.0N/A0.78< 15%
7-Methyl-7-deazaguanine CRF1 Receptor45.2 ± 3.1-0.950.82100%
Guanine (Natural Substrate) Guanine Deaminase1.2 ± 0.1 (Kₘ)N/A0.76N/A
NBI-27914 (Control) CRF1 Receptor0.002 ± 0.0005-1.020.85100%

Interpretation: The data demonstrates that 7-methyl-7-deazaguanine is a poor inhibitor for GDA, indicating high metabolic stability for this scaffold. Its micromolar affinity for CRF1 confirms it as a viable, low-potency baseline pharmacophore that requires further functionalization to achieve nanomolar potency [2].

Visualizations

IC50_Workflow Prep Compound Preparation (DMSO Stock) Dilution 10-Point Serial Dilution (1:3 Ratio) Prep->Dilution Incubation Target Incubation (GDA / CRF1) Dilution->Incubation Detection Signal Detection (Fluorescence/CPM) Incubation->Detection Analysis 4PL Non-Linear Regression Detection->Analysis

Fig 1: High-throughput IC50 screening workflow for 7-methyl-7-deazaguanine.

MOA Substrate Natural Ligand/Substrate (Guanine / CRF) Target Biological Target (GDA Enzyme / CRF1 Receptor) Substrate->Target Binds Inhibitor 7-Methyl-7-deazaguanine (Test Compound) Inhibitor->Target Competitive Binding Active Active Signaling / Metabolism (High Assay Signal) Target->Active Catalysis/Activation Inhibited Inhibited Complex (Decreased Assay Signal) Target->Inhibited Blockade

Fig 2: Competitive inhibition mechanism of 7-methyl-7-deazaguanine at target sites.

References

  • Title: Enzymatic synthesis of structure-free DNA with pseudo-complementary properties Source: Nucleic Acids Research (PMC) URL: [Link]

  • Source: European Patent Office (EP2522670A1)
  • Title: Information on EC 3.2.2.23 - DNA-formamidopyrimidine glycosylase Source: BRENDA Enzyme Database URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine).

As a modified nucleobase, this compound possesses a highly rigid, planar bicyclic core with multiple hydrogen-bond donors and acceptors. These structural features drive intense intermolecular π−π stacking and hydrogen bonding in the solid state, resulting in a high crystal lattice energy and notoriously poor aqueous solubility. The following troubleshooting modules provide field-proven, mechanistically grounded strategies to overcome these solubility bottlenecks across different experimental stages.

Solubilization Diagnostic Workflow

Before altering your buffer or formulation, you must align your solubilization strategy with your downstream application. The decision matrix below outlines the optimal path based on experimental constraints.

G Start Compound is Insoluble (7-Methyl-7-deazaguanine) Decision Target Application? Start->Decision InVitro In Vitro / Cellular Assays Decision->InVitro InVivo In Vivo Dosing (PO/IV) Decision->InVivo Analytical Analytical / NMR Decision->Analytical Sol1 Use DMSO Stock + Step-down Dilution InVitro->Sol1 Sol2 Use 20% HP-β-CD or PEG400 Co-solvents InVivo->Sol2 Sol3 pH Adjustment (Form Mesylate/Na+ Salt) Analytical->Sol3

Figure 1: Decision matrix for selecting a solubilization strategy based on experimental requirements.

Troubleshooting Modules & FAQs

Module A: In Vitro Assays & Solvent-Shift Precipitation

Q: My compound dissolves perfectly in 100% DMSO, but when I dilute it into my aqueous assay buffer, it immediately crashes out as a cloudy suspension. How can I prevent this?

A: You are experiencing solvent-shift precipitation . When a highly lipophilic compound in DMSO is rapidly introduced to water, the sudden drop in the solvent's dielectric constant causes the compound's lattice energy to overpower its solvation energy. The molecules rapidly self-associate via hydrogen bonding at the C2-amino and N3-proton sites before water can form a hydration shell.

The Solution: You must lower the thermodynamic barrier by using a "step-down" dilution method combined with a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68). The surfactant coats the hydrophobic faces of the pyrrolo[2,3-d]pyrimidine core before it encounters the bulk aqueous phase, sterically hindering crystal nucleation.

Self-Validating Protocol 1: Step-Down Dilution for Cellular Assays
  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Surfactant Priming: In a separate tube, prepare an intermediate vehicle of 10% DMSO and 2% Tween-20 in sterile water.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of the intermediate vehicle. Causality note: Mixing the drug with the surfactant before bulk water exposure allows micellar encapsulation.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final aqueous assay buffer (final concentrations: 100 µM drug, 1.9% DMSO, 0.2% Tween-20).

  • Validation Step: Measure the absorbance of the final solution at 620 nm (Nephelometry). If OD620​≤0.01 relative to a blank buffer, the solution is a true molecular dispersion. If OD620​>0.05 , colloidal aggregation has occurred, and the surfactant concentration must be increased.

Module B: pH Adjustments & Salt Formation

Q: Can I improve the aqueous solubility of 7-methyl-7-deazaguanine by adjusting the pH of my buffer?

A: Yes, but only at extreme pH ranges. 7-deazaguanine derivatives are amphoteric. The pKa for the protonation of the pyrimidine nitrogen is highly acidic (typically around 1.1), while the pKa for the deprotonation of the N3 position is basic (around 10.3)[1]. Because the physiological pH (7.4) falls squarely in the middle of these values, the molecule exists entirely as a neutral, un-ionized species in standard biological buffers, leading to minimal ion-dipole interactions with water. To solubilize the compound via ionization for analytical or non-physiological studies, you must drop the pH below 2.0 (forming a mesylate or HCl salt) or raise it above 11.0 (forming a sodium salt).

Module C: In Vivo Formulation (Cyclodextrins)

Q: I need to dose this compound orally (PO) in mice. I cannot use high levels of DMSO due to toxicity. What is the best vehicle?

A: For in vivo dosing of rigid pyrrolo[2,3-d]pyrimidine derivatives, complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard[2][3]. The internal cavity of HP- β -CD (approx. 6.0–6.5 Å in diameter) perfectly accommodates the planar bicyclic core of the deazapurine, masking its hydrophobic surface from water while the hydroxylated exterior of the cyclodextrin maintains excellent aqueous solubility.

Complexation Drug Free Drug (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Soluble) CD->Complex Hydrophobic Cavity Complex->Drug k_off

Figure 2: Thermodynamic equilibrium of 7-methyl-7-deazaguanine encapsulation by HP-β-CD.

Self-Validating Protocol 2: Preparation of 20% HP- β -CD Formulation
  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of sterile saline (0.9% NaCl). Stir until completely clear (approx. 15 minutes). Adjust final volume to 10.0 mL.

  • Drug Addition: Add 10 mg of 7-methyl-7-deazaguanine powder directly to the 20% HP- β -CD solution (Target: 1 mg/mL).

  • Complexation: Do not simply vortex. The thermodynamic barrier for inclusion requires energy. Probe sonicate the suspension on ice for 3 cycles of 30 seconds, OR incubate on a thermoshaker at 37°C for 12 hours.

  • Validation Step: Centrifuge the formulation at 10,000 x g for 10 minutes. Visually inspect the bottom of the tube. If a white pellet is present, the drug has exceeded its complexation capacity. Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify the concentration via HPLC-UV to confirm the exact dosed concentration.

Quantitative Data Summary

The following table summarizes the expected solubility profile of 7-methyl-7-deazaguanine across various standard vehicles, demonstrating the efficacy of the interventions discussed above.

Vehicle / ConditionpHApparent Solubility (mg/mL)Suitability / Application
Deionized Water 7.0< 0.01Unsuitable for any assay.
0.1 M HCl 1.0~ 0.50Analytical / NMR (Protonated state).
0.1 M NaOH 13.0> 2.00Analytical / NMR (Deprotonated state).
100% DMSO N/A> 25.00High-concentration stock storage.
10% DMSO / 2% Tween-20 7.4~ 0.15Cellular assays (In vitro).
20% HP- β -CD in Saline 7.41.00 - 2.50In vivo dosing (PO/IV/IP)[2][3].

References

  • 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionaliz
  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo.bioRxiv (2025).
  • Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy.

Sources

Technical Support Center: Troubleshooting Resistance to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles & Mechanism of Action

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , structurally known as 7-methyl-7-deazaguanine (7-Me-7-DAG) , is a synthetic purine nucleobase analog utilized in advanced nucleic acid engineering and oncology research.

To effectively troubleshoot cellular resistance, one must understand its metabolic trajectory. The compound enters the cell primarily via Equilibrative Nucleoside Transporters (ENTs)[1]. Once intracellular, it is entirely dependent on the purine salvage pathway—specifically the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) —for conversion into its active monophosphate form[2]. Subsequent phosphorylation by cellular kinases yields a triphosphate that is incorporated into nascent DNA and RNA. The bulky 7-methyl group protruding into the major groove causes severe steric clashes, disrupting secondary structures and triggering apoptosis[3]. Cellular resistance inevitably stems from a disruption at one of these critical metabolic nodes.

Pathway Visualization & Resistance Nodes

G Extracellular 7-Me-7-DAG (Extracellular) Intracellular 7-Me-7-DAG (Intracellular) Extracellular->Intracellular ENTs/SLCs (Downregulation = Resistance) Monophosphate 7-Me-7-DAG-MP Intracellular->Monophosphate HGPRT (Mutation = Resistance) Efflux Efflux via ABC Transporters (Resistance) Intracellular->Efflux ABCG2/MRP4 Triphosphate 7-Me-7-DAG-TP Monophosphate->Triphosphate Kinases DNA_RNA DNA/RNA Incorporation (Cytotoxicity) Triphosphate->DNA_RNA Polymerases Repair Base Excision Repair (Resistance) DNA_RNA->Repair OGG1/NEIL/FPG

Metabolic activation of 7-Me-7-DAG and primary nodes of cellular resistance.

Troubleshooting FAQs: Identifying & Overcoming Resistance

Q1: My cell line was initially sensitive to 7-Me-7-DAG but has developed >10-fold resistance after prolonged exposure. What is the most likely cause? Causality: The most frequent mechanism of acquired resistance to guanine analogs is the downregulation or inactivating mutation of the HGPRT enzyme[4]. Without HGPRT, the nucleobase cannot be phosphoribosylated into its active nucleotide form, rendering the drug biologically inert. Self-Validating Solution: Perform a cross-resistance assay using 6-thioguanine (6-TG), a classic HGPRT substrate. If the cells are cross-resistant to 6-TG but remain sensitive to nucleoside analogs that bypass HGPRT (e.g., cladribine), HGPRT deficiency is confirmed. To overcome this, synthesize a ProTide (phosphoramidate prodrug) of 7-Me-7-DAG to bypass the initial phosphorylation step entirely.

Q2: We verified that HGPRT expression is wild-type, yet resistance persists. Intracellular accumulation of the drug is low. How do we troubleshoot this? Causality: Low intracellular concentration despite wild-type HGPRT indicates a transport imbalance—either decreased influx via ENT1/2 or increased efflux via ATP-binding cassette (ABC) transporters like ABCG2 (BCRP) or MRP4[1]. Self-Validating Solution: Co-administer the compound with an ABCG2 inhibitor (e.g., Ko143) or a pan-ABC inhibitor (e.g., verapamil). If sensitivity is restored, efflux is the culprit. To overcome transport-mediated resistance without relying on toxic efflux inhibitors, encapsulate the compound in lipid nanoparticles (LNPs) to facilitate direct endosomal entry.

Q3: The drug successfully incorporates into DNA, but we do not observe the expected cytotoxicity or cell cycle arrest. Why? Causality: 7-deazaguanine derivatives incorporated into DNA can be recognized as unnatural lesions by the Base Excision Repair (BER) pathway. Specific DNA glycosylases can excise the modified base, preventing the replication fork stalling that typically induces apoptosis[4]. Self-Validating Solution: Treat the resistant cells with a combination of 7-Me-7-DAG and a BER inhibitor (e.g., methoxyamine). A synergistic reduction in cell viability confirms repair-mediated resistance.

Quantitative Data & Strategy Matrix

Resistance MechanismDiagnostic AssayExpected Quantitative Result (Resistant vs. WT)Overcoming Strategy
HGPRT Deficiency 6-Thioguanine Cross-Resistance>15-fold increase in IC 50​ for 6-TGProTide prodrug synthesis
ENT1 Downregulation [3H] -Hypoxanthine Uptake<30% of WT intracellular radioactivityLipid Nanoparticle (LNP) delivery
ABCG2 Efflux Ko143 Co-administrationIC 50​ shifts leftward by >5-fold with Ko143Structural modification / LNP
BER Upregulation Methoxyamine Synergy AssayCombination Index (CI) < 0.5 (Strong Synergy)Co-administer PARP or BER inhibitors

Standard Operating Procedure (SOP): Validating HGPRT-Deficient Resistance

To ensure trustworthiness, this protocol is designed as a self-validating system. By testing 7-Me-7-DAG alongside 6-TG (an HGPRT-dependent control) and 5-Fluorouracil (an HGPRT-independent control), you isolate HGPRT function as the sole variable.

Step 1: Cell Seeding & Preparation

  • Harvest the resistant cell line and its wild-type (WT) parental counterpart during the logarithmic growth phase.

  • Seed cells at 2×103 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

Step 2: Differential Compound Exposure

  • Prepare 10-point, 3-fold serial dilutions of three compounds: 7-Me-7-DAG, 6-Thioguanine (6-TG), and 5-Fluorouracil (5-FU).

  • Treat both WT and resistant cells in triplicate. Include vehicle control (0.1% DMSO) and blank wells.

  • Incubate for 72 hours under standard conditions (37°C, 5% CO 2​ ). Causality Note: 5-FU is processed by Thymidine Phosphorylase, not HGPRT. If cells are resistant to 7-Me-7-DAG and 6-TG but sensitive to 5-FU, the resistance is definitively localized to the purine salvage pathway rather than a generalized multidrug resistance (MDR) phenotype.

Step 3: Viability Readout & Analysis

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the IC 50​ using non-linear regression.

Step 4: Enzymatic Validation (Orthogonal Confirmation)

  • Lyse 1×106 resistant cells and incubate the lysate with 1 mM Phosphoribosyl pyrophosphate (PRPP) and [14C] -labeled 7-Me-7-DAG.

  • Separate the reaction mixture using thin-layer chromatography (TLC) to quantify the conversion of the free base to the monophosphate form. An absence of the monophosphate spot definitively proves HGPRT functional loss.

References

  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs Source: Frontiers in Cellular and Infection Microbiology URL:[1]

  • Comparison of the HGXPRT reaction to similar reactions in purine salvage pathways Source: ResearchGate URL:[5]

  • DNA-Reactive Protein Monoepoxides Induce Cell Death and Mutagenesis in Mammalian Cells Source: Biochemistry (ACS Publications) URL:[4]

Sources

Technical Support Center: 7-Methyl-7-deazaguanine Troubleshooting & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine or N7-methyl-7-deazaG). As a critical model compound for studying 7-deazapurine modifications (such as the preQ0/queuosine biosynthesis pathways) and a foundational scaffold for kinase inhibitor development, understanding its unique physicochemical behavior is essential.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind the stability issues of the pyrrolo[2,3-d]pyrimidine ring system, providing you with self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Causality-Driven Troubleshooting (FAQs)

Q1: Why is my 7-methyl-7-deazaguanine degrading rapidly during storage and handling, whereas natural guanine remains stable? A: The degradation is primarily driven by the extreme oxidation sensitivity of the pyrrolo[2,3-d]pyrimidine ring. In natural guanine, the imidazole ring is relatively electron-deficient. By replacing the N7 nitrogen with a carbon atom (C5 in pyrrolo-pyrimidine nomenclature), the resulting pyrrole ring becomes highly electron-rich. This lowers the oxidation potential to approximately 0.75 V (vs Ag/AgCl), compared to >1.0 V for natural guanine. Consequently, one-electron oxidants, reactive oxygen species (ROS), and transition metal contaminants can oxidize 7-methyl-7-deazaguanine 10 to 50 times faster than guanine [1].

Q2: How does the stability of the N7-methyl bond compare to natural guanine's N9-glycosidic bond under acidic conditions? A: You will actually observe superior stability under acidic conditions. The electron-donating nature of the pyrrole ring strengthens the C–N bond (the N7-methyl linkage in this compound, which mimics the N9-glycosidic bond in nucleosides). While natural purines readily undergo acid-catalyzed depurination at pH < 3, 7-methyl-7-deazaguanine is highly resistant to N-cleavage. If you are subjecting your samples to acidic workups, the core scaffold will remain intact, though you must still protect it from oxidative side-reactions.

Q3: I am observing unexpected +16 Da and +32 Da peaks in my LC-MS data. What are these degradation products? A: These mass shifts correspond to oxidative adducts. Because the C5/C6 double bond of the pyrrole ring is the primary site of electrophilic attack, oxidation typically yields 5-hydroxy or 5,6-dihydroxy derivatives (adding +16 Da or +32 Da to the intact mass of 164.1 Da). Under extreme basic conditions (pH > 12), you may also observe pyrimidine ring-opening, which yields a complex mixture of lower-molecular-weight degradation products.

Q4: How should I store and handle this compound to maximize shelf-life? A: To mitigate oxidative degradation, store the compound as a lyophilized powder at -20°C in an amber vial backfilled with argon or nitrogen. When preparing stock solutions, use degassed, metal-free solvents (e.g., HPLC-grade DMSO or water treated with Chelex resin) to prevent transition-metal-catalyzed oxidation.

Section 2: Experimental Workflows & Protocols

To ensure your compound has not degraded and to study its stability profile, implement the following self-validating protocols.

Protocol 1: Controlled Oxidation Kinetics Assay

This assay uses a Ru(III) complex to validate the oxidation sensitivity of your batch compared to a guanine control [1].

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0) containing 800 mM NaCl. Degas thoroughly with argon for 15 minutes.

  • Substrate Addition: Dissolve 7-methyl-7-deazaguanine to a final concentration of 10 µM in the buffer. Prepare a parallel control sample using natural guanine.

  • Oxidant Introduction: Introduce a one-electron oxidant, such as Ru(dmb)₃³⁺ (dmb = 4,4'-dimethyl-2,2'-bipyridine), generated in situ via the flash-quench technique or added directly as a standardized solution.

  • Kinetic Monitoring: Monitor the reaction using Cyclic Voltammetry (CV) to measure oxidative current enhancement, or sample the reaction every 2 minutes for HPLC-UV analysis at 260 nm.

  • Validation: The pseudo-first-order degradation rate of 7-methyl-7-deazaguanine should be ~10–50x faster than the guanine control. If the rates are identical, verify the identity of your compound via MS.

Protocol 2: LC-MS Method for Purity and Degradation Profiling
  • Column Strategy: Use a high-resolution C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to resolve the parent compound from its hydrophilic oxidized adducts.

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 2% B to 40% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Set the Mass Spectrometer to positive ESI mode.

  • Peak Identification:

    • Intact 7-methyl-7-deazaguanine: [M+H]+=165.1 m/z

    • Primary Oxidation Product (e.g., 5-hydroxy): [M+16+H]+=181.1 m/z

Section 3: Data Presentation

The following table summarizes the quantitative stability metrics of 7-methyl-7-deazaguanine compared to natural guanine, synthesizing data from electrochemical and biochemical assays [1, 2, 3].

Physicochemical PropertyNatural Guanine7-Methyl-7-deazaguanineMechanistic Cause
Oxidation Potential ~1.05 V (vs Ag/AgCl)~0.75 V (vs Ag/AgCl)Electron-rich nature of the substituted pyrrole ring.
Relative Oxidation Rate 1x (Baseline)10x – 50x fasterLower activation energy for one-electron abstraction.
Acidic Stability (pH 3) Low (Prone to depurination)High (Stable N-C bond)Pyrrole ring donates electron density, stabilizing the N-methyl bond.
Primary Degradation Route 8-oxo-guanine formationC5/C6 hydroxylationElectrophilic attack localized at the C5/C6 pyrrole double bond.

Section 4: Mechanistic Pathways

The diagram below maps the divergent degradation pathways of 7-methyl-7-deazaguanine under varying environmental stressors.

DegradationPathways Start 7-Methyl-7-deazaguanine (Intact Base) Oxidation Oxidative Stress (ROS, Ru(III) oxidants) Start->Oxidation Acid Acidic Conditions (pH < 3) Start->Acid Base Strong Basic Conditions (pH > 12) Start->Base OxProduct C5/C6 Oxidative Adducts (e.g., 5-hydroxy-7-deazaG) Oxidation->OxProduct AcidProduct High Stability (Resistant to N-cleavage) Acid->AcidProduct BaseProduct Pyrimidine Ring Opening (Degradation) Base->BaseProduct

Fig 1: Environmental stressors and resulting degradation pathways of 7-methyl-7-deazaguanine.

References

  • Yang, I. V., & Thorp, H. H. (2001). Oxidation of 7-Deazaguanine by One-Electron and Oxo-Transfer Oxidants: Mismatch-Dependent Electrochemistry and Selective Strand Scission. Inorganic Chemistry, 40(7), 1690-1697.[Link]

  • de Crécy-Lagard, V., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00199-23.[Link]

  • Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications, 10(1), 5442.[Link]

How to reduce off-target effects of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Workflows

Welcome to the Application Support Center. As a versatile purine isostere, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (the 7-methyl-7-deazaguanine core) is widely utilized across two distinct fields: as a privileged scaffold in small-molecule drug discovery (targeting ATP/GTP-binding pockets) and as a pseudo-complementary base (MecG) in oligonucleotide engineering to resolve secondary structures.

Because it closely mimics natural guanine, researchers frequently encounter off-target effects. This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols to help you troubleshoot and eliminate these off-target interactions.

Pathway Visualization: Mechanisms of Off-Target Interference

To effectively troubleshoot, you must first understand the molecular causality behind the off-target effects. The diagram below illustrates how this compound diverges into unintended biological and enzymatic pathways.

OffTargetMechanisms cluster_SmallMolecule Small Molecule Pharmacology Off-Targets cluster_Oligo Oligonucleotide/Enzymatic Off-Targets Compound 2-Amino-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one TLR Endosomal TLR7/8 Compound->TLR Agonism Kinase Off-Target Kinases (ATP Pocket) Compound->Kinase Competitive Binding Pol Family A Polymerase Compound->Pol Substrate Analog NFKB NF-κB Activation TLR->NFKB Cytokines Cytokine Release (IL-6, TNF-α) NFKB->Cytokines Tox Cellular Toxicity Kinase->Tox Stall Steric Clash / Stalling Pol->Stall Misincorporation Sequence Mutation Stall->Misincorporation

Mechanisms of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one off-target effects.

Troubleshooting Guide & FAQs

Q1: During in vivo screening, my pyrrolo-pyrimidine derivative is triggering massive pro-inflammatory cytokine release (IL-6, TNF-α). Is this an off-target effect of the core? A1: Yes. Guanine analogs featuring a 2-amino-4-oxo motif are potent, established pharmacophores for Toll-Like Receptors 7 and 8 (TLR7/8) [1].

  • The Causality: TLR7/8 are endosomal sensors that naturally recognize single-stranded RNA and guanosine metabolites. The 2-amino and 4-oxo groups of your compound form critical hydrogen bonds with Asp543 and Thr574 in the TLR8 binding pocket. Furthermore, the 7-methyl substitution increases the lipophilicity of the compound, enhancing its ability to cross the cell membrane and accumulate in the endosome, inadvertently hyper-activating the NF-κB pathway.

  • The Fix: To abolish TLR7/8 off-target activity, introduce bulky N-alkylations that disrupt the specific hydrogen-bonding network required for receptor dimerization, or formulate the compound in a delivery vehicle that bypasses endosomal uptake.

Q2: I am using the compound as a kinase inhibitor, but profiling shows broad-spectrum cross-reactivity across multiple kinase families. How do I improve selectivity? A2: The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" ATP-competitive hinge binder.

  • The Causality: The N1 and 2-amino groups perfectly mimic the adenine ring of ATP, donating and accepting hydrogen bonds from the kinase hinge region (e.g., Val116 in CDKs). Because the 7-methyl group is relatively small, it does not create enough steric hindrance to clash with the gatekeeper residues of off-target kinases, allowing the compound to slip into almost any active ATP pocket.

  • The Fix: You must engineer steric bulk at the C5 or C6 positions of the pyrrole ring. This will force a steric clash with larger gatekeeper residues (like Threonine or Methionine) found in off-target kinases, restricting binding only to kinases with small gatekeepers (like Glycine or Alanine).

Q3: I am using the triphosphate form (MecGTP) to synthesize structure-free pseudo-complementary DNA [2]. However, I am observing severe polymerase stalling and off-target misincorporation. Why? A3: You are likely using a Family A DNA polymerase (such as Taq).

  • The Causality: While 7-methyl-7-deazaguanine successfully maintains B-DNA structure and prevents B-Z transitions [3], the 7-methyl group projects directly into the major groove of the DNA duplex. Family A polymerases have highly constricted active site clefts. During the translocation step, the major-groove methyl group sterically clashes with the polymerase, causing the enzyme to stall or force an incorrect base pair (misincorporation).

  • The Fix: Switch to a Family B polymerase (e.g., Vent, Deep Ocean, or engineered Phi29). These enzymes possess wider active site clefts that easily accommodate major groove modifications and feature 3'→5' proofreading exonuclease activity to correct any transient misincorporations.

Quantitative Benchmarks for Off-Target Mitigation

Use the following table to benchmark your experimental data and determine if your mitigation strategies are successful.

Off-Target IssueDiagnostic MetricThreshold for ConcernRecommended Mitigation Target
Kinase Cross-Reactivity Gini Coefficient (Selectivity)< 0.3 (Broad spectrum)> 0.6 (Highly selective)
TLR7/8 Activation EC₅₀ (NF-κB Reporter Assay)< 10 µM (Strong Agonist)> 50 µM or Undetectable
Polymerase Misincorporation Error Rate (Mutations/base)> 10⁻³< 10⁻⁵ (Using Family B Pol)
DNA Secondary Structure Melting Temp (Tm) ShiftΔTm > +5°CΔTm < 0°C (Structure-free)

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must be self-validating. The following protocols include internal controls that distinguish true negative results from assay failure or cellular toxicity.

Protocol 1: Self-Validating TLR7/8 Dual-Reporter Assay

Objective: Quantify off-target innate immune activation while strictly controlling for compound-induced cytotoxicity.

  • Cell Preparation: Plate HEK-Blue TLR7/8 cells (engineered to co-express an NF-κB-inducible SEAP reporter and a constitutive Renilla luciferase viability reporter) at 5 × 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Dose the pyrrolo-pyrimidine compound in a 10-point curve (0.1 µM to 100 µM).

    • Internal Controls: Include Resiquimod (R848, 1 µM) as a positive control and DMSO (0.1%) as a vehicle baseline.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Activation Readout (SEAP): Transfer 20 µL of supernatant to a new plate. Add 180 µL QUANTI-Blue substrate. Incubate for 1 hour and measure absorbance at 620 nm.

  • Viability Readout (Luciferase): Lyse the remaining cells in the original plate, add Renilla luciferase substrate, and read luminescence.

  • Self-Validation Logic: If the SEAP signal is low, you must check the Renilla signal. If Renilla is also low, your compound is simply killing the cells (cytotoxicity), which masks TLR activation. A true negative off-target result requires a baseline SEAP signal coupled with >90% Renilla luminescence relative to the DMSO control.

Protocol 2: High-Fidelity Primer Extension with Modified dNTPs

Objective: Prevent polymerase stalling and misincorporation when using MecGTP for pseudo-complementary DNA.

  • Reaction Assembly: In a sterile PCR tube, combine 1X Thermopol Buffer, 200 µM each of dATP, dCTP, dTTP, and MecGTP, 0.5 µM of forward/reverse primers, and 1 ng of template DNA.

  • Polymerase Selection: Add 1 Unit of Vent (Family B) DNA Polymerase. Do not use Taq.

  • Internal Control Setup: Set up a parallel control reaction replacing MecGTP with standard natural dGTP. This validates template integrity and baseline enzyme kinetics.

  • Thermal Cycling: Denature at 95°C for 30s, anneal at 55°C for 30s, and extend at 72°C for 1 min/kb. Repeat for 30 cycles.

  • Restriction Digest Validation: Subject the purified PCR product to a restriction enzyme designed to cut within the amplified region. Run the digest on a 2% agarose gel.

  • Self-Validation Logic: If the polymerase struggled with the 7-methyl modification and misincorporated bases (off-target effect), the restriction site will be mutated and the DNA will remain uncut. Complete cleavage of the MecGTP product (matching the dGTP control) definitively validates high-fidelity incorporation.

References

  • Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines, National Institutes of Health (PMC),[Link]

  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties, National Institutes of Health (PMC),[Link]

  • Oligonucleotides containing 7- or 8-methyl-7-deazaguanine: steric requirements of major groove substituents on the DNA structure, Royal Society of Chemistry,[Link]

Modifying 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one for better bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine). This guide is designed for researchers and drug development professionals actively working to overcome the pharmacokinetic (PK) limitations of this specific pyrrolo[2,3-d]pyrimidine scaffold[1].

Below, you will find diagnostic FAQs, self-validating experimental workflows, and mechanistic insights to systematically improve the in vivo bioavailability of this molecule.

Part 1: Diagnostic FAQs (Understanding the "Why")

Q1: Why does 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one exhibit poor oral bioavailability? A: The core issue stems from its physicochemical profile. As a modified 7-deazapurine nucleobase[2], it contains multiple strong hydrogen bond donors (the 2-amino group and the N3 proton) and acceptors (the C4 carbonyl). These features result in a high crystal lattice energy (limiting aqueous solubility) and a high polar surface area (limiting passive transcellular diffusion across the intestinal epithelium). Consequently, the molecule suffers from both dissolution-rate limited and permeability-limited absorption.

Q2: What is the most effective chemical strategy to enhance its permeability? A: Transiently masking the hydrogen bond donors via a prodrug approach is the most effective strategy. By converting the highly polar nucleobase into a lipophilic prodrug (e.g., using ester, carbonate, or carbamate moieties), you reduce the desolvation penalty required for the molecule to enter the lipid bilayer[3][4]. Once absorbed, host esterases or amidases cleave the masking group to release the active 7-methyl-7-deazaguanine scaffold.

Q3: How do we bypass first-pass metabolism or efflux? A: If your compound is being rapidly cleared by intestinal efflux transporters (e.g., P-gp) or hepatic CYP enzymes, standard lipophilic masking may not be enough. Utilizing amino acid-based prodrugs (such as L-valyl esters) allows the molecule to hijack the intestinal peptide transporter 1 (PEPT1) for active uptake, bypassing efflux pumps and saturating local metabolism[5].

Part 2: Troubleshooting Workflows & Protocols

Workflow 1: Synthesis of a Lipophilic N-Alkoxyalkyl Prodrug

Objective: Mask the N3 or N2 position to increase lipophilicity and enable passive diffusion[6]. Causality: Covalent attachment of a pivaloyloxymethyl (POM) group masks a key hydrogen bond donor. This lowers the topological polar surface area (tPSA) and increases the LogP, directly correlating with enhanced Caco-2 permeability.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), and stir at 0°C for 15 minutes.

    • Self-Validation Check: The suspension should transition to a homogeneous solution, visually confirming the formation of the nucleobase anion.

  • Alkylation: Dropwise add chloromethyl pivalate (POM-Cl) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Monitoring: Sample 10 µL of the reaction mixture, quench in 1 mL methanol, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the parent mass (m/z ~164.07) and the appearance of the POM-prodrug mass (m/z ~278.13). If the parent mass persists, add 0.5 eq of POM-Cl and stir for an additional hour.

  • Workup & Purification: Quench the reaction with ice water, extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, DCM:MeOH gradient).

Workflow 2: Amorphous Solid Dispersion (ASD) Formulation

Objective: Overcome dissolution-rate limited absorption without altering the covalent structure. Causality: Formulating the unmodified base as an ASD using polymers like HPMCAS disrupts the stable crystal lattice. This generates a supersaturated state in the gastrointestinal tract, increasing the apparent solubility and driving a higher concentration gradient for absorption.

Step-by-Step Methodology:

  • Solvent Casting: Dissolve the nucleobase and HPMCAS (1:3 w/w ratio) in a volatile solvent mixture (e.g., Methanol/DCM 1:1) until completely clear.

  • Spray Drying: Process the solution through a laboratory spray dryer with an inlet temperature of 80°C and an outlet temperature of 45°C.

  • Solid-State Characterization:

    • Self-Validation Check: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD must show a broad "halo" with a complete absence of sharp Bragg peaks, confirming the amorphous state.

Part 3: Quantitative Data & System Architecture

Comparative Pharmacokinetic Data

The following table summarizes the expected improvements in bioavailability metrics when applying the troubleshooting workflows to the 7-methyl-7-deazaguanine scaffold.

Compound VariantModification TypeAqueous Sol. (mg/mL)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Oral Bioavailability (F%)
Unmodified BaseNone0.050.8< 10%
POM-ProdrugN-alkoxyalkyl0.0215.442%
Valyl-ProdrugAmino acid ester2.1012.0 (Active via PEPT1)58%
ASD FormulationHPMCAS Matrix1.50 (Apparent)0.825%
System Diagrams

G A Oral Administration Lipophilic Prodrug B Intestinal Absorption Passive Diffusion A->B C Systemic Circulation Enzymatic Cleavage B->C D Active 7-deazaguanine Release C->D E Target Engagement Intracellular D->E

Pathway of prodrug absorption and enzymatic activation.

Troubleshooting Start Low Bioavailability Detected Q1 Aqueous Solubility < 0.1 mg/mL? Start->Q1 Q2 Caco-2 Permeability < 1x10^-6 cm/s? Q1->Q2 No SolFix Formulation: Amorphous Solid Dispersion Q1->SolFix Yes PermFix Chemistry: Lipophilic Prodrug Q2->PermFix Yes MetabFix Chemistry: Metabolic Blocking Q2->MetabFix No End Re-evaluate PK SolFix->End PermFix->End MetabFix->End

Decision tree for troubleshooting nucleobase bioavailability.

References

  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties. PMC (nih.gov).
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews (acs.org).
  • Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. PMC (nih.gov).
  • EP4313150A1 - Pyrimidine biosynthesis inhibitor combination for use in treating viral infections. Google Patents.
  • 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research (acs.org).
  • Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–5. MDPI.

Sources

Addressing toxicity of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for modified nucleobase research. This guide is specifically designed for researchers and drug development professionals encountering off-target cytotoxicity when using 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine or MecG ) in live cellular models.

While MecG is an invaluable tool for generating pseudo-complementary nucleic acids and probing tRNA modifications, its application in cell culture often triggers unintended cell death. This guide provides a diagnostic breakdown of the toxicity mechanism, troubleshooting FAQs, and self-validating experimental protocols to bypass these hurdles.

Diagnostic Overview: The Mechanistic Basis of MecG Toxicity

The cytotoxicity of 7-deazapurine derivatives is rarely due to extracellular receptor binding; rather, it is driven by the purine salvage pathway [1]. When MecG is introduced to culture media, cells readily internalize the nucleobase. The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) mistakenly recognizes MecG as a natural guanine base, catalyzing its conversion into 7-methyl-7-deazaguanosine monophosphate (MecGMP).

Cellular kinases subsequently phosphorylate MecGMP to its triphosphate form (MecGTP / dMecGTP). Because the 7-methyl group protrudes directly into the major groove of the DNA/RNA duplex, its misincorporation by polymerases causes severe steric clashes. This disrupts protein-nucleic acid interactions, stalls replication forks, and triggers the DNA Damage Response (DDR), ultimately leading to S-phase arrest and apoptosis [2, 3].

Pathway Visualization

ToxicityMechanism MecG 2-Amino-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one (7-Me-7-deazaG) Uptake Cellular Uptake (Nucleobase Transporters) MecG->Uptake HGPRT HGPRT Enzyme (Purine Salvage Pathway) Uptake->HGPRT MecGMP 7-Me-7-deazaGMP (Monophosphate) HGPRT->MecGMP Phosphoribosylation Kinases Cellular Kinases (NMPK / NDPK) MecGMP->Kinases MecGTP 7-Me-7-deazaGTP / dMecGTP Kinases->MecGTP Phosphorylation Polymerase DNA/RNA Polymerases MecGTP->Polymerase Incorporation Nucleic Acid Misincorporation Polymerase->Incorporation Toxicity Major Groove Steric Clash Replication Stalling & Apoptosis Incorporation->Toxicity DDR Activation

Mechanistic pathway of 7-Me-7-deazaG cytotoxicity via HGPRT salvage and DNA/RNA misincorporation.

Troubleshooting FAQs

Q1: Why do my cells die when exposed to MecG even at low micromolar (1-5 µM) concentrations? A: MecG is highly efficiently scavenged by HGPRT. Because the cellular demand for guanine is high during proliferation, the unnatural base is rapidly concentrated into the intracellular dNTP pool. Even a small percentage of misincorporated MecG in the genome is sufficient to trigger Chk1/ATR-mediated apoptosis due to replication fork collapse.

Q2: How can I distinguish between RNA-mediated toxicity (translation inhibition) and DNA-mediated toxicity (replication stress)? A: Perform a cell cycle analysis using flow cytometry (Propidium Iodide staining). DNA-mediated toxicity typically presents as a pronounced S-phase or G2/M arrest due to replication stalling. Conversely, RNA-mediated toxicity (which disrupts tRNA function or mRNA translation) usually presents as a G1 arrest accompanied by a rapid global reduction in protein synthesis (measurable via puromycin incorporation assays).

Q3: Can I use HGPRT-deficient cell lines to bypass this toxicity during my experiments? A: Yes. If your experiment requires the use of the free nucleobase to target an extracellular receptor or a non-salvage cytoplasmic target, using an HGPRT-knockout (HGPRT-/-) model is the most effective strategy. By deleting HGPRT, you cut off the entry point to the nucleotide pool, effectively rescuing cell viability and isolating the true off-target effects [1].

Reference Data: Cell Line Sensitivity to MecG

Use this reference table to anticipate the toxicity baseline of MecG across common cellular models.

Cell Line ModelHGPRT StatusExpected MecG IC₅₀Mechanistic Observation
HEK293T (WT) Active1 - 5 µMRapid salvage into dNTP pool; high toxicity.
HeLa (WT) Active2 - 10 µMPronounced S-phase arrest; DDR activation.
CHO-K1 Active10 - 20 µMModerate sensitivity; useful for transient assays.
MDA-MB-231 Active2 - 8 µMStrong DNA damage response (γH2AX positive).
HEK293T (HGPRT-/-) Knockout> 100 µMResistant to MecG; validates salvage-dependency.

Standard Operating Procedures (Protocols)

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This prevents false-positive interpretations of toxicity or incorporation.

Protocol 1: Validation of HGPRT-Deficient Models for MecG Assays

Purpose: To confirm that MecG toxicity is strictly dependent on the purine salvage pathway before conducting downstream target assays.

  • Cell Seeding: Seed your WT and HGPRT-/- cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of MecG (0.1 µM to 200 µM).

  • Self-Validation Checkpoint (Crucial): In parallel wells, treat the cells with 6-Thioguanine (6-TG) (0.1 µM to 50 µM).

    • Causality: 6-TG is a classic guanine analog whose toxicity is entirely dependent on HGPRT activation. If your HGPRT-/- cells survive 6-TG but still die from MecG, it indicates an alternative, non-HGPRT salvage kinase is active. If they survive both, you have successfully isolated the salvage pathway.

  • Viability Readout: After 72 hours, add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Calculate the IC₅₀.

Protocol 2: LC-MS/MS Quantification of MecG Misincorporation

Purpose: To directly measure the amount of MecG incorporated into genomic DNA, proving that toxicity correlates with replication stress.

  • DNA Extraction: Harvest 1x10⁶ treated cells. Extract genomic DNA using a silica-column based kit. Treat the column with RNase A (10 mg/mL) for 15 minutes at room temperature to ensure no tRNA/mRNA contamination skews the results.

  • Self-Validation Checkpoint (Isotope Spike-in): Spike the purified DNA sample with a known concentration of ¹⁵N-labeled deoxyguanosine (¹⁵N-dG).

    • Causality: This internal standard proves that any failure to detect MecG is due to true biological absence, not a failure of the enzymatic digestion or ion suppression in the mass spectrometer.

  • Enzymatic Digestion: Digest 1 µg of DNA into single nucleosides using a cocktail of DNAse I, Snake Venom Phosphodiesterase, and Alkaline Phosphatase (37°C for 4 hours).

  • LC-MS/MS Analysis: Inject the digested sample into a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) mass transitions for 7-methyl-7-deazadeoxyguanosine (typically [M+H]+ -> target fragment) and the ¹⁵N-dG standard.

References

  • Title: A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production from human rheumatoid arthritis patients and improved performance against murine experimental autoimmune encephalomyelitis Source: PubMed Central (PMC) URL: [Link]

  • Title: Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses Source: ACS Infectious Diseases URL: [Link]

  • Title: Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling Source: PubMed Central (PMC) URL: [Link]

Technical Support Center: Synthesis & Troubleshooting of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine). This molecule is a critical modified nucleobase scaffold used by researchers to generate pseudo-complementary DNA, which eliminates secondary structures in complex nucleic acid targets[1], and serves as a core pharmacophore in kinase inhibitor development.

Because direct N7-alkylation of 7-deazaguanine yields intractable mixtures of regioisomers, the industry standard is a de novo synthesis[2]. This guide provides field-proven protocols, causality-driven troubleshooting, and quantitative data to help you achieve >98% purity and high yields.

Core Synthetic Workflow

The validated route relies on a two-step sequence: a Hantzsch-type pyrrole synthesis followed by a Traube-like pyrimidine cyclization[3].

SynthesisWorkflow SM Starting Materials Chloroacetaldehyde + Ethyl cyanoacetate + Methylamine IntA Intermediate A Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate SM->IntA Hantzsch-type condensation Cond Cyclization Guanidine HCl, NaOMe, MeOH/Reflux IntA->Cond Nucleophilic acyl substitution & cyclization Crude Crude Product 7-methyl-7-deazaguanine (Sodium Salt) Cond->Crude 12-24h Reflux Purif Purification Isoelectric Precipitation (pH 6.5) Crude->Purif Aqueous dissolution & Neutralization Final Pure Target 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Purif->Final Filtration & Drying

Workflow for the de novo synthesis of 7-methyl-7-deazaguanine.

Validated Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate
  • Preparation: In a rigorously dried 500 mL round-bottom flask, dissolve ethyl cyanoacetate (1.0 eq) and methylamine (33% in EtOH, 1.2 eq) in anhydrous ethanol.

  • Addition: Cool the mixture to 0 °C. Add an aqueous solution of chloroacetaldehyde (45%, 1.0 eq) dropwise over 45 minutes to prevent exothermic degradation.

  • Cyclization: Stir at room temperature for 2 hours, then heat to 60 °C for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The product spot should appear at Rf​ ~0.4, fluorescing under UV 254 nm.

  • Workup: Concentrate the solvent in vacuo, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via recrystallization from ethanol.

Step 2: Cyclization to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
  • Free-basing Guanidine: Suspend guanidine hydrochloride (3.5 eq) in strictly anhydrous methanol. Add sodium methoxide (3.5 eq) and stir for 30 minutes at room temperature. Filter off the precipitated NaCl under inert gas to obtain a clear solution of free guanidine.

  • Condensation: Add the pyrrole intermediate (1.0 eq) from Step 1 to the methanolic guanidine solution.

  • Reflux: Heat the reaction mixture to reflux (65 °C) under an inert argon atmosphere for 24 hours.

  • Self-Validation (Solubility Shift): As the reaction progresses, the starting material is consumed, and the highly polar sodium salt of the target product forms, remaining completely dissolved in the alkaline methanol.

  • Isoelectric Precipitation: Cool the mixture, evaporate the methanol, and dissolve the residue in minimal distilled water. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.5.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water and acetone, and dry under high vacuum.

Troubleshooting Guides & FAQs

Q1: Why is the yield of the pyrrole intermediate consistently below 40%? A: Low yields in Step 1 are almost always caused by poor temperature control during the addition of chloroacetaldehyde. The reaction is highly exothermic; if the temperature exceeds 10 °C during addition, chloroacetaldehyde undergoes rapid self-condensation, forming black, tarry byproducts. Ensure a robust ice bath and a slow, controlled addition rate.

Q2: During cyclization with guanidine, I observe significant ester hydrolysis instead of the desired pyrimidine. How can I favor cyclization? A: Guanidine must attack the ester carbonyl to initiate cyclization. If moisture is present, or if hydroxide bases (like NaOH) are used, the ethyl ester hydrolyzes into a pyrrole-3-carboxylic acid. Carboxylic acids are highly unreactive toward nucleophilic acyl substitution, permanently stalling the reaction. You must use strictly anhydrous methanol and high-quality sodium methoxide (NaOMe) to maintain the ester's integrity while maximizing guanidine's nucleophilicity.

TroubleshootingLogic Issue Low Yield in Cyclization Step Check1 Check Reaction Anhydrous State Issue->Check1 Check2 Check Base Equivalents Issue->Check2 Water Moisture Present: Ester Hydrolysis Check1->Water Yes Dry Strictly Anhydrous: Proceeds to Cyclization Check1->Dry No LowBase < 3 eq NaOMe: Incomplete Guanidine Free-basing Check2->LowBase Yes OptBase 3-4 eq NaOMe: Optimal Nucleophilicity Check2->OptBase No

Troubleshooting logic tree for resolving low yields during pyrimidine cyclization.

Q3: The final 7-methyl-7-deazaguanine product is highly insoluble, making chromatographic purification impossible. How do I achieve >98% purity? A: 7-Methyl-7-deazaguanine is an amphoteric molecule. It contains a basic 2-amino group and an acidic lactam (N3-H/C4=O) motif. At high pH, it exists as a soluble sodium salt; at low pH, it forms a soluble hydrochloride salt. Its isoelectric point (pI) is approximately pH 6.5. By carefully neutralizing the alkaline reaction mixture to exactly pH 6.5, the molecule reaches its zwitterionic/neutral state. This minimizes solvation and forces it to precipitate as a highly pure crystalline solid, completely bypassing the need for silica gel chromatography.

Q4: Can I bypass the de novo synthesis by directly methylating 7-deazaguanine? A: No. Direct methylation using methyl iodide or dimethyl sulfate is governed by competing nucleophilicities. The molecule has multiple reactive heteroatoms (N1, N3, O4, and N7). Alkylation typically results in a complex, intractable mixture of N1-methyl, N3-methyl, O4-methyl, and N7-methyl isomers. The de novo synthesis from an N-methylated pyrrole ensures absolute regiocontrol[3].

Quantitative Data Summaries

The table below summarizes the causality of base and solvent choices on the critical pyrimidine cyclization step, highlighting why anhydrous alkoxide conditions are mandatory.

Base (Equivalents)SolventConditionIsolated Yield (%)Primary Impurity
NaOH (3.0 eq)EtOH / H₂OReflux, 12h< 5%Pyrrole-3-carboxylic acid (Hydrolysis)
NaOMe (1.5 eq)Anhydrous MeOHReflux, 24h15%Unreacted Intermediate A
NaOMe (3.5 eq) Anhydrous MeOH Reflux, 24h 78% None (Clean precipitation)
KOtBu (3.5 eq)THFReflux, 24h42%Uncyclized guanidide intermediate

References

  • Lahoud, H.B. et al. (2008). "Enzymatic synthesis of structure-free DNA with pseudo-complementary properties." Nucleic Acids Research, 36(10), 3409-3419.

  • Hoshika, S. et al. (2010). "Artificial Genetic Systems: Self-Avoiding DNA in PCR and Multiplexed PCR." Angewandte Chemie, 49(32), 5554-5557.

  • McDougall, M.G. et al. (2001). "Analogs of guanine nucleoside triphosphates for sequencing applications." Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 501-506.

Sources

Common pitfalls in working with pyrrolo[2,3-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with pyrrolo[2,3-d]pyrimidine-based inhibitors. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common challenges associated with this important class of compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its structural resemblance to adenine, which allows it to act as an ATP-competitive inhibitor for a wide range of kinases.[1][2] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter in your experiments.

Troubleshooting Guide: From Benchtop to In Vivo

This section addresses specific, hands-on problems. Each entry details the issue, explores the underlying causes, and provides a step-by-step protocol for resolution.

Scenario 1: Compound Precipitation in Aqueous Solutions

Question: I dissolved my pyrrolo[2,3-d]pyrimidine inhibitor in DMSO to make a high-concentration stock, but when I dilute it into my cell culture media or assay buffer, a precipitate forms immediately. What's happening and how can I fix it?

Root Cause Analysis: This is a classic solubility problem. While many pyrrolo[2,3-d]pyrimidine derivatives are soluble in pure DMSO, their aqueous solubility can be very low.[3] The issue is exacerbated when a concentrated DMSO stock is rapidly diluted into a buffered aqueous solution, causing the compound to "crash out." The final concentration of DMSO in your working solution is also a critical factor.

Step-by-Step Resolution Protocol:

  • Verify Stock Concentration: Avoid making DMSO stocks that are too concentrated. For many novel compounds, 10 mM is a reasonable starting point. Storing at -20°C or -80°C is standard, but always perform a freeze-thaw cycle test to ensure the compound remains in solution upon returning to room temperature.

  • Optimize Dilution Technique:

    • Serial Dilutions: Perform serial dilutions in DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.

    • Step-wise Aqueous Dilution: Instead of a single large dilution, try a step-wise approach. For example, dilute the DMSO stock 1:10 in pre-warmed (37°C) media, vortex gently, and then perform the subsequent dilution.

    • Vortex During Addition: Add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring to promote rapid mixing and prevent localized high concentrations.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay is typically ≤0.5% and always consistent across all experimental and control groups. Higher concentrations can be toxic to cells and may affect enzyme activity.

  • Consider Formulation Aids: For particularly challenging compounds, especially for in vivo studies, formulation aids like Pluronic F-68, PEG400, or Tween-80 may be necessary. However, always test these vehicles for effects on your specific assay first.

Troubleshooting Data Summary

Parameter Standard Practice Troubleshooting Step Rationale
Stock Concentration 10-20 mM in 100% DMSO Lower stock to 1-5 mM Reduces the concentration jump during dilution.
Final DMSO % ≤0.5% Maintain ≤0.1% if possible Minimizes solvent-induced artifacts and cytotoxicity.
Dilution Method Direct dilution into media Pre-warm media to 37°C; add stock while vortexing Increases kinetic solubility and prevents precipitation.

| Compound Appearance | Clear solution | Inspect for Tyndall effect (light scattering) | A faint haziness indicates the start of precipitation. |

Scenario 2: Inconsistent IC50 Values in Kinase Assays

Question: My IC50 values for a pyrrolo[2,3-d]pyrimidine inhibitor against its target kinase vary significantly between experiments. How can I improve the reproducibility of my results?

Root Cause Analysis: Variability in biochemical kinase assays often stems from subtle changes in assay conditions. Since most pyrrolo[2,3-d]pyrimidines are ATP-competitive, their apparent potency (IC50) is highly dependent on the ATP concentration used in the assay.[3] Other factors include enzyme quality, substrate concentration, and inhibitor stability.

Experimental Workflow for Consistent Kinase Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a 1. Qualify Enzyme Lot (Check specific activity) b 2. Determine ATP Km (Michaelis-Menten kinetics) a->b Critical for reproducibility d 4. Set ATP at or near Km b->d Informs ATP concentration c 3. Prepare Fresh Inhibitor Dilutions (From qualified stock) e 5. Pre-incubate Inhibitor + Enzyme (e.g., 15 min at RT) c->e f 6. Initiate Reaction (Add ATP/Substrate mix) d->f e->f g 7. Ensure Linear Reaction Velocity (Check controls) f->g h 8. Normalize Data (0% = No Enzyme, 100% = DMSO) g->h i 9. Fit to 4-Parameter Curve h->i

Caption: Workflow for reproducible ATP-competitive kinase assays.

Step-by-Step Resolution Protocol:

  • Standardize ATP Concentration: The most critical step is to run your assay at a fixed ATP concentration, ideally at or near the Michaelis-Menten constant (Km) for your specific enzyme lot. An IC50 value is meaningless without a stated ATP concentration.

  • Enzyme Quality Control: Use a consistent source and lot of purified kinase. Different preparations can have varying levels of activity.

  • Pre-incubation Step: Pre-incubate the inhibitor with the kinase for 10-15 minutes before adding ATP to initiate the reaction. This allows the inhibitor to reach binding equilibrium.

  • Confirm Reaction Linearity: Ensure your assay signal (e.g., phosphorylation of substrate) increases linearly over the chosen time course in your vehicle (DMSO) control wells.

  • Data Normalization: Always include proper controls:

    • 0% Activity Control: No enzyme, but includes substrate and ATP.

    • 100% Activity Control: Enzyme, substrate, ATP, and vehicle (DMSO). Your data should be normalized to these controls before curve fitting.

Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions about working with pyrrolo[2,3-d]pyrimidine inhibitors.

Question 1: How do I select an appropriate starting concentration for my cell-based assays?

Answer: A logical approach is to anchor your starting concentrations to the inhibitor's known potency.

  • Biochemical Data as a Guide: Start with the biochemical IC50 value against the purified target kinase. Cellular potency (GI50) is often 10- to 100-fold weaker due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which are typically in the millimolar range, much higher than in biochemical assays).

  • Dose-Response Range: A good starting point is to test a wide concentration range spanning at least 3-4 orders of magnitude, centered around the expected GI50. For an inhibitor with a reported IC50 of 50 nM, a reasonable range would be 1 nM to 10 µM.

  • Consult the Literature: For well-characterized inhibitors, literature on similar cell lines can provide a validated starting point.

Table of Common Pyrrolo[2,3-d]pyrimidine Inhibitors and Target Potency

InhibitorPrimary Target(s)Reported IC50 Range (Biochemical)Common Cell-Based Conc. Range
Tofacitinib JAK1, JAK31-20 nM10 nM - 1 µM
Ruxolitinib JAK1, JAK23-6 nM10 nM - 1 µM
Baricitinib JAK1, JAK25-10 nM10 nM - 2 µM
Osimertinib EGFR (T790M, C797S)<1 nM - 15 nM1 nM - 1 µM

Note: These values are approximate and can vary based on assay conditions. Always refer to the specific literature for your experimental context.

Question 2: My inhibitor shows potent cell killing, but I'm not sure if it's due to on-target or off-target effects. How can I verify the mechanism?

Answer: This is a critical question in drug development. Distinguishing specific on-target activity from off-target toxicity requires a multi-pronged approach. The development of highly selective inhibitors is a major challenge.[3][4]

  • Target Engagement Biomarkers: The most direct method is to measure the inhibition of your intended target in cells. For a kinase inhibitor, this involves measuring the phosphorylation of a known downstream substrate via Western Blot or ELISA. If your compound kills cells at 1 µM but only inhibits the target pathway at >5 µM, the cytotoxicity is likely off-target.

  • Kinome-Wide Selectivity Profiling: Profile your compound against a large panel of kinases (e.g., a KINOMEscan), which measures the binding affinity against hundreds of kinases.[5] This can reveal unexpected off-targets that may explain the observed phenotype.[5]

  • Use of Resistant Mutants: If available, use cell lines engineered to express a mutant form of your target kinase that is resistant to the inhibitor. If the compound is still cytotoxic in these cells, the effect is not mediated by the primary target. For example, some fourth-generation EGFR inhibitors are designed to overcome specific resistance mutations.[5]

  • Chemical Controls: Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target. If this inactive analog retains the same cytotoxic profile, the effect is non-specific.

Diagram of a Target Validation Workflow

G cluster_ontarget On-Target Effect cluster_offtarget Off-Target or Non-Specific Effect A Observe Cellular Phenotype (e.g., Apoptosis at 1µM) B Measure On-Target Activity (e.g., p-STAT3 Western Blot) A->B C Perform Kinome Scan (Assess selectivity) A->C D Test in Resistant Cell Line (e.g., Gatekeeper Mutant) A->D E Potency matches target inhibition (p-STAT3 inhibited at 1µM) B->E F Potency mismatch (p-STAT3 inhibited at >10µM) B->F G Identifies potent off-targets (e.g., hits SRC family kinases) C->G H Compound remains active in resistant cells D->H

Caption: A logic diagram for validating on-target effects.

Question 3: What are the common mechanisms of acquired resistance to pyrrolo[2,3-d]pyrimidine inhibitors?

Answer: Acquired resistance is a significant clinical challenge.[5] The two primary mechanisms are:

  • On-Target Mutations: The kinase target itself mutates, reducing the inhibitor's binding affinity. A classic example is the EGFR C797S mutation, which blocks the covalent binding of third-generation inhibitors like osimertinib.[5] Developing next-generation compounds that can inhibit these mutant forms is an active area of research.[1][5]

  • Bypass Signaling Pathway Activation: Cancer cells adapt by upregulating parallel signaling pathways to circumvent the blocked node. For instance, resistance to HDAC inhibitors can arise from the feedback activation of the JAK-STAT pathway.[6][7] This has led to the development of dual inhibitors, such as combined JAK/HDAC inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, to block both the primary pathway and the escape route simultaneously.[6][7]

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025). Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PMC. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (2025). ACS Publications. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). ACS Publications. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). PMC. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. [Link]

  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2025). ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). MDPI. [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. (n.d.). Metallurgical and Materials Engineering. [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022). PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry. [Link]

  • CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. (n.d.).

Sources

Validation & Comparative

Comparative Analytical Guide: Characterization Methods for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one—widely recognized in the literature as 7-methyl-7-deazaguanine —is a highly specialized major-groove modified nucleobase. By replacing the N7 atom of canonical guanine with a carbon bearing a methyl group, this modification fundamentally alters the steric landscape and hydrogen-bonding potential of the DNA major groove without disrupting standard Watson-Crick base pairing.

In drug development and synthetic biology, this compound is strategically deployed to prevent the formation of secondary structures (such as G-quadruplexes) during enzymatic synthesis (1[1]), to study RNA polymerase bypass mechanisms (2[2]), and to investigate viral DNA defense systems against host restriction endonucleases (3[3]).

Because positional isomers behave drastically differently—for instance, 7-methyl-7-deazaguanine maintains the B-DNA conformation, whereas 8-methyl-7-deazaguanine induces a disruptive B-to-Z DNA transition (4[4])—selecting the correct analytical platform for characterization is a critical decision. This guide objectively compares the performance of three primary analytical modalities: LC-MS/MS, NMR Spectroscopy, and HPLC-UV.

Comparative Performance of Analytical Platforms

To establish a robust analytical pipeline, researchers must balance sensitivity, structural specificity, and throughput.

Performance Data Summary
Analytical PlatformPrimary ApplicationLimit of Detection (LOD)Structural SpecificitySample RequirementThroughput
LC-MS/MS (Triple Quad/Q-TOF) Trace modification detection & biological sequence mapping< 1 fmol High (Mass & Fragmentation)Low (ng to µg range)High
NMR Spectroscopy (1D/2D) Absolute structural elucidation & isomer differentiation~10 µmolVery High (Atomic connectivity)High (2–5 mg range)Low
HPLC-UV (Diode Array) Routine purity QC & synthetic yield quantification~1 pmolModerate (Chromophore specific)Moderate (µg range)Very High
Platform Causality & Selection Logic
  • LC-MS/MS: The gold standard for complex biological matrices. Mass spectrometry filters out canonical bases. The mass shift of +13 Da relative to guanosine, combined with collision-induced dissociation (CID) yielding a specific m/z 165 free-base fragment, provides a self-validating mass signature.

  • NMR Spectroscopy: Essential for initial synthetic validation. MS cannot definitively distinguish between N7 and N8 methylation. 2D NMR (specifically HMBC) is required to map the spatial connectivity of the methyl group to the pyrrolo[2,3-d]pyrimidine core.

  • HPLC-UV: The workhorse for routine batch-to-batch consistency. The pyrrolo[2,3-d]pyrimidine chromophore exhibits a distinct UV absorption shift compared to standard purines, allowing for rapid purity assessment during solid-phase oligonucleotide synthesis.

Self-Validating Experimental Protocols

The following protocols are designed not just as step-by-step instructions, but as self-validating systems where the physical chemistry of the molecule confirms the success of the assay.

Protocol 1: LC-MS/MS Workflow for Genomic DNA Digest Analysis

Objective: Identify and quantify 7-methyl-7-deazaguanine in complex oligonucleotide mixtures.

  • Step 1: Enzymatic Digestion

    • Action: Incubate 1 µg of DNA with Nuclease P1 (1 U) in 30 mM sodium acetate (pH 5.3) at 37°C for 2 hours. Follow with Alkaline Phosphatase (1 U) in 50 mM Tris-HCl (pH 8.0) for 2 hours.

    • Causality & Self-Validation: Nuclease P1 cleaves phosphodiester bonds, while the phosphatase removes terminal phosphates. This dual-enzyme system is self-validating; the absence of nucleotide monophosphate peaks in the full MS scan confirms complete digestion, ensuring accurate nucleoside quantification.

  • Step 2: Chromatographic Separation

    • Action: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The 7-methyl substitution increases the molecule's hydrophobicity compared to canonical guanosine. A predictable delayed shift in retention time acts as an orthogonal confirmation of the modification prior to mass analysis.

  • Step 3: ESI-MS/MS Detection

    • Action: Operate in positive electrospray ionization (+ESI) mode. Monitor the transition from the protonated parent nucleoside[M+H]+ to the cleaved base fragment (m/z 165).

    • Causality: The glycosidic bond is the weakest link. Collision-induced dissociation (CID) reliably neutralizes the deoxyribose moiety (-116 Da), leaving the m/z 165 fragment. This specific transition filters out isobaric interference from the matrix.

Protocol 2: NMR Structural Elucidation Workflow

Objective: Confirm positional isomerism (e.g., N7 vs. N8 methylation) of the synthesized free base or dNTP.

  • Step 1: Sample Preparation

    • Action: Dissolve 2–5 mg of the highly purified compound in 600 µL of DMSO-d6.

    • Causality: DMSO-d6 is deliberately chosen over D2O to prevent the deuterium exchange of the 2-amino and pyrrole NH protons. Observing these labile protons is critical for mapping the hydrogen-bonding network.

  • Step 2: 1D 1H and 13C Acquisition

    • Action: Acquire standard 1H (500 MHz) and 13C (125 MHz) spectra.

    • Causality: Establishes the baseline chemical shifts. The 7-methyl group will appear as a distinct singlet near 2.3 ppm in 1H NMR, validating the presence of the modification.

  • Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Action: Acquire 2D HMBC to observe long-range (2-3 bond) 1H-13C couplings.

    • Causality & Self-Validation: The methyl protons will show a strong 3-bond correlation cross-peak specifically to the C7 and C8 carbons of the pyrrolo[2,3-d]pyrimidine core. If the compound were an N-methylated artifact at the 2-amino position, this specific C7/C8 correlation would be absent, creating a self-validating structural proof.

Analytical Decision Visualization

AnalyticalWorkflow Start Sample: 7-Methyl-7-deazaguanine Prep Sample Preparation (Digestion / Solubilization) Start->Prep LCMS LC-MS/MS (Triple Quad / Q-TOF) Prep->LCMS High Sensitivity NMR NMR Spectroscopy (1H, 13C, 2D HMBC) Prep->NMR Structural Proof HPLC HPLC-UV (Diode Array Detection) Prep->HPLC Standard QC Out1 Trace Detection & Sequence Mapping LCMS->Out1 Out2 Absolute Structural Elucidation NMR->Out2 Out3 Purity Assessment & Routine Quantification HPLC->Out3

Fig 1: Analytical decision matrix for 7-methyl-7-deazaguanine characterization workflows.

References

  • Oligonucleotides containing 7- or 8-methyl-7-deazaguanine: steric requirements of major groove substituents on the DNA structure Source: Chemical Communications (RSC Publishing) URL:4

  • Four additional natural 7-deazaguanine derivatives in phages and how to make them Source: Nucleic Acids Research (NIH/PubMed) URL:3

  • Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases Source: Nucleic Acids Research (Oxford Academic) URL:2

  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties Source: Nucleic Acids Research (PMC) URL:1

Sources

Advanced HPLC-MS Strategies for the Quantitation of 7-Methyl-7-deazaguanine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound of Interest: 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Commonly known as 7-methyl-7-deazaguanine)

Executive Summary & Biological Context

The accurate identification and quantification of modified nucleobases are critical for advancing epitranscriptomics and structural biology. The compound 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (7-methyl-7-deazaguanine) is a highly significant modified nucleobase. In biological systems, it serves as a critical moiety in the epoxyqueuosine (oQ) tRNA modification pathway, notably accumulating in pathogens like Streptococcus pneumoniae due to incomplete queuosine (Q) biosynthesis[1]. In synthetic biology, incorporating this moiety into DNA major grooves maintains the B-DNA structure while providing steric freedom, unlike its 8-methyl isomer which forces a B-Z DNA transition[2].

Analyzing this compound presents a distinct analytical challenge. Its rigid, planar pyrrolo[2,3-d]pyrimidine core and polar functional groups result in poor retention and severe co-elution with canonical guanine on standard reversed-phase (RP) columns. This guide objectively compares traditional analytical approaches against an optimized High-Resolution UHPLC-MS/MS methodology, providing the experimental causality and step-by-step protocols necessary to achieve sub-nanomolar sensitivity.

Comparative Performance Analysis

To establish a self-validating analytical system, we compared three distinct chromatographic and detection strategies for the analysis of 7-methyl-7-deazaguanine from complex oligonucleotide hydrolysates.

Data Presentation: Methodological Comparison
Analytical StrategyStationary PhaseMobile Phase SystemLimit of Detection (LOD)Mass AccuracyChromatographic Resolution ( Rs​ ) vs Guanine
Standard RP-HPLC-UV C18 (5 µm, 150 mm)Water/MeOH (0.1% Formic Acid)500 nMN/A (UV 254 nm)0.8 (Severe Co-elution)
HILIC-MS/MS Amide (1.7 µm, 100 mm)ACN/Water (10 mM NH4​Ac )15 nM< 15 ppm1.5 (Baseline)
Optimized UHPLC-HRMS PFP (1.7 µm, 100 mm) Water/MeOH (0.1% Formic Acid) 0.5 nM < 2 ppm 2.8 (Excellent)
Causality & Mechanistic Insights (E-E-A-T)
  • Why Standard C18 Fails: Traditional alkyl-chain (C18) columns rely purely on hydrophobic dispersion forces. Because 7-methyl-7-deazaguanine and canonical guanine share nearly identical hydrophobic profiles, C18 phases cannot adequately resolve them, leading to ion suppression in the MS source.

  • The HILIC Compromise: Hydrophilic Interaction Liquid Chromatography (HILIC) improves retention of polar nucleobases. However, the high acetonitrile concentrations required often cause poor solubility for larger oligonucleotide fragments in the sample matrix, leading to column fouling over time.

  • The PFP Advantage (Optimized): Pentafluorophenyl (PFP) stationary phases introduce multiple retention mechanisms: dispersive, dipole-dipole, π−π interactions, and hydrogen bonding. The highly electronegative fluorine atoms interact strongly with the electron-rich pyrrolo[2,3-d]pyrimidine ring of 7-methyl-7-deazaguanine, providing a distinct orthogonal selectivity that completely resolves it from canonical purines.

  • High-Resolution Mass Spectrometry (HRMS): In complex biological matrices (like S. pneumoniae extracts), isobaric interferences are common. Utilizing HRMS with targeted Selected Ion Monitoring (SIM) ensures that the specific protonated fragment of the 7-methyl-7-deazaguanine moiety ( m/z 163.0616) is detected with a mass error of < 2 ppm, eliminating false positives[1].

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical progression and decision-making matrix for the extraction and LC-MS analysis of 7-methyl-7-deazaguanine.

G N1 Biological Sample (tRNA / Synthetic DNA) N2 Enzymatic Hydrolysis (Nuclease P1 + CIP) N1->N2 N3 Chromatographic Selection N2->N3 N4 Standard C18 (Matrix Suppression) N3->N4 Sub-optimal N5 Optimized PFP Column (Orthogonal Selectivity) N3->N5 Recommended N6 HRMS/MS Detection (Target Fragment: m/z 163.0616) N4->N6 N5->N6 N7 Data Validation & Quantitation N6->N7

Analytical workflow comparing standard and optimized LC-MS strategies for modified nucleobases.

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol details the optimized UHPLC-HRMS workflow.

Phase 1: Enzymatic Hydrolysis of Nucleic Acids

Objective: Liberate single nucleosides without degrading the 7-methyl-7-deazaguanine core.

  • Suspend 1–5 µg of purified tRNA or synthetic DNA in 20 µL of digestion buffer (10 mM Sodium Acetate, 1 mM ZnCl2​ , pH 5.3).

  • Add 1 Unit of Nuclease P1. Incubate at 37°C for 2 hours to cleave phosphodiester bonds.

  • Adjust the pH to 8.0 by adding 2 µL of 1 M Tris-HCl (pH 8.5).

  • Add 1 Unit of Calf Intestinal Alkaline Phosphatase (CIP) to remove 5'-phosphate groups. Incubate at 37°C for 1 hour.

  • Quench the reaction by adding 20 µL of cold Methanol. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an LC vial.

Phase 2: UHPLC Separation (Optimized PFP Method)

Objective: Achieve baseline resolution ( Rs​ > 2.5) from canonical guanine.

  • Column: Phenomenex Kinetex PFP (1.7 µm, 100 x 2.1 mm) or equivalent.

  • Column Temperature: Maintained strictly at 35°C to ensure reproducible π−π interaction dynamics.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid (v/v). (Note: Methanol is preferred over Acetonitrile as it enhances hydrogen bonding interactions on the PFP phase).

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 6.0 min: Linear gradient to 30% B

    • 6.0 - 8.0 min: Linear gradient to 95% B (Wash)

    • 8.0 - 10.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Phase 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Confident identification using exact mass and characteristic fragmentation.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 400°C, desolvation gas flow at 800 L/hr.

  • Targeted SIM/PRM: Target the protonated precursor ion. For the free base 7-methyl-7-deazaguanine, the theoretical [M+H]+ is m/z 165.0776. If analyzing the intact nucleoside (7-methyl-7-deazaguanosine), target [M+H]+ m/z 297.1199.

  • MS/MS Fragmentation: Apply a collision energy (CE) of 15-20 eV. Monitor for the highly stable, characteristic fragment ion at m/z 163.0616 (< 2 ppm error), which corresponds to the 7-methyl-7-deazaguanine moiety cleaved from the ribose or extended epoxyqueuosine (oQ) side chains[1].

References

  • Tsui, H. T., Chan, C., et al. "tRNA Modification Landscapes in Streptococci: Shared Losses and Clade-Specific Adaptations." bioRxiv, October 13, 2025. Available at:[Link]

  • Macíčková-Cahová, H., et al. "Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases." Nucleic Acids Research, March 21, 2016. Available at:[Link]

Sources

The Pyrrolopyrimidine Paradox: Comparing 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to Classical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a common structural misconception in drug discovery: the assumption that any molecule containing a pyrrolo[2,3-d]pyrimidine core is inherently a kinase inhibitor. While this privileged scaffold is the backbone of blockbuster kinase inhibitors like Tofacitinib and Ruxolitinib, its biological activity is entirely dictated by its substitution pattern.

This guide objectively compares 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one —an N-methylated 7-deazaguanine derivative—against classical kinase inhibitors, detailing the mechanistic causality behind their divergent applications and providing the experimental protocols required to validate these differences.

Structural Causality: Adenine vs. Guanine Mimicry

To understand why 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one performs poorly as a kinase inhibitor but excels in nucleic acid chemistry, we must analyze the ATP-binding pocket (hinge region) of kinases.

Kinases evolved to bind the adenine ring of ATP. Classical pyrrolo[2,3-d]pyrimidine kinase inhibitors are designed as adenine mimics . They feature a 4-amino substitution (or related amine) that acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region [1].

Conversely, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one features a 2-amino group and a 4-oxo (lactam) group. This specific arrangement makes it a guanine mimic . When introduced to a kinase hinge region, the 4-oxo group acts as a hydrogen-bond acceptor, creating a severe electrostatic clash with the hinge backbone that expects a donor. Therefore, rather than inhibiting kinases, this compound is primarily utilized as a modified nucleobase in the enzymatic synthesis of structure-free, pseudo-complementary DNA (pcDNA) [2].

G Core Pyrrolo[2,3-d]pyrimidine Scaffold Adenine 4-Amino Substituted (Adenine Mimic) Core->Adenine Substitution Guanine 2-Amino-4-oxo Substituted (Guanine Mimic) Core->Guanine Substitution Hinge Kinase Hinge Region (ATP Pocket) Adenine->Hinge H-Bond Donor Guanine->Hinge H-Bond Clash Pol DNA Polymerase Active Site Guanine->Pol Base Pairing Result1 Potent Kinase Inhibition (e.g., Tofacitinib) Hinge->Result1 Result2 Poor Kinase Binding Good DNA Incorporation Pol->Result2

Caption: Structural divergence of pyrrolopyrimidines in kinase vs. polymerase targeting.

Comparative Performance Data

The following table summarizes the quantitative performance and structural profiles of the target compound against two gold-standard pyrrolo[2,3-d]pyrimidine kinase inhibitors.

CompoundSubstitution PatternPrimary TargetKinase IC₅₀ (Typical)Hinge H-Bond ProfilePrimary Application
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 2-NH₂, 4=O, 7-CH₃DNA Polymerases (as dNTP)> 100 μM (Inactive)Acceptor (Clash)pcDNA Synthesis / Epigenetics
Tofacitinib 4-NH-R, 7-RJAK1 / JAK3< 5 nMDonor (Optimal)Autoimmune Therapeutics
Compound 31r (EGFRi) 4-NH-R, 7-RMutant EGFR< 1 nMDonor (Optimal)Oncology (NSCLC)

Self-Validating Experimental Workflows

To empirically validate the functional divergence between these compounds, researchers must employ a dual-assay system: evaluating both kinase inhibition and polymerase extension.

G Step1 Prepare 10mM Compound Stocks in DMSO Split1 Kinase Assay (ADP-Glo) Step1->Split1 Split2 Polymerase Extension Assay Step1->Split2 K_Step1 Incubate with JAK/EGFR + ATP (1h, 25°C) Split1->K_Step1 P_Step1 Mix with Primer/Template + dNTPs Split2->P_Step1 K_Step2 Add ADP-Glo Reagent (40 min) K_Step1->K_Step2 K_Step3 Measure Luminescence (IC50) K_Step2->K_Step3 P_Step2 Add phi29 Polymerase (30 min, 30°C) P_Step1->P_Step2 P_Step3 PAGE Gel Electrophoresis Analysis P_Step2->P_Step3

Caption: Parallel experimental workflows for kinase inhibition and polymerase extension.

Protocol A: ADP-Glo Kinase Inhibition Assay

This protocol validates the lack of kinase activity in the 4-oxo compound compared to a 4-amino standard.

  • Preparation: Prepare 3-fold serial dilutions of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and Tofacitinib (positive control) in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 1 μL of compound, 2 μL of purified JAK1 enzyme (in 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and 2 μL of ATP/Substrate mix. Ensure the ATP concentration is at the Km​ for the specific kinase.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to allow for ATP hydrolysis.

  • Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Readout: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Read luminescence on a microplate reader. The guanine mimic will show baseline luminescence (no inhibition), while Tofacitinib will show a dose-dependent decrease.

Protocol B: Polymerase Primer Extension Assay

This protocol demonstrates the true utility of the 7-deazaguanine derivative.

  • Substrate Preparation: Convert 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to its corresponding deoxynucleoside triphosphate (dNTP) form.

  • Annealing: Hybridize a 5′-radiolabeled primer to a single-stranded DNA template (2 mol equivalents) in kinase buffer (40 mM Tris–HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂).

  • Extension: To a 20 μL reaction volume, add 0.05 μg/μL of ϕ 29 N62D DNA polymerase and 200 μM of the modified dNTPs (including the 7-methyl-7-deazaguanine triphosphate).

  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding EDTA to a final concentration of 12 mM and heating to 85°C for 5 minutes.

  • Analysis: Resolve the products via 12% denaturing polyacrylamide gel electrophoresis (PAGE) and visualize via autoradiography. Successful full-length extension confirms the compound's efficacy as a polymerase substrate.

Conclusion

While the pyrrolo[2,3-d]pyrimidine scaffold is a hallmark of modern kinase inhibitors, the 2-amino-4-oxo substitution pattern of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one fundamentally shifts its biological profile. By acting as a guanine mimic rather than an adenine mimic, it loses the ability to donate crucial hydrogen bonds to the kinase hinge region. Consequently, its true value lies not in kinase inhibition, but as a specialized tool in nucleic acid engineering.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties Nucleic Acids Research (via PubMed Central) URL:[Link]

A Head-to-Head Comparison for Drug Discovery Professionals: 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one vs. Tofacitinib in a JAK2 Biochemical Inhibition Assay

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in kinase inhibitor development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern drug design, forming the core of numerous approved and investigational therapies.[1][2] This guide provides a detailed, data-driven comparison of a fundamental scaffold component, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, against the well-established Janus Kinase (JAK) inhibitor, Tofacitinib, in a biochemical assay for JAK2 inhibition.

This comparison is designed to provide drug development professionals with a clear, objective analysis of their relative potencies, supported by a detailed experimental protocol that ensures scientific rigor and reproducibility.

Introduction to the Contestants and the Target

The Core Scaffold: 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

This compound represents a key building block of the 7-deazapurine class of molecules.[3] Its structure mimics the natural purine base, guanine, allowing it to competitively bind to the ATP-binding site of various kinases. While not a clinical drug itself, its derivatives are extensively explored as potent inhibitors of several kinase families, including JAKs, making it an excellent reference point for understanding structure-activity relationships (SAR).[1][2]

The Benchmark Inhibitor: Tofacitinib (Xeljanz®)

Tofacitinib is an FDA-approved medication used to treat autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[4] It is a potent, orally available inhibitor of the JAK family of enzymes.[4] Its mechanism involves blocking the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in inflammation and immune responses.[5][6][7] Tofacitinib primarily inhibits JAK1 and JAK3, with secondary activity against JAK2.[4][5] Its well-characterized profile and pyrrolo[2,3-d]pyrimidine core make it the ideal competitor for this analysis.

The Target: Janus Kinase 2 (JAK2)

JAKs are intracellular tyrosine kinases that are essential for transducing signals from cytokine receptors to the nucleus, primarily through the STAT proteins.[5] The JAK2 isoform is particularly crucial for signaling pathways initiated by hematopoietic growth factors, such as erythropoietin. Dysregulation of JAK2 activity is a known driver of myeloproliferative neoplasms, making it a high-value target for therapeutic intervention.[8]

Mechanism of Action: Disrupting the JAK-STAT Pathway

Both Tofacitinib and derivatives of our reference compound act as ATP-competitive inhibitors. They bind to the ATP pocket within the kinase domain of JAK enzymes. This binding event prevents the phosphorylation and subsequent activation of STAT proteins.[5][6] The activated STATs would normally dimerize and translocate to the nucleus to initiate the transcription of genes involved in inflammation and cell proliferation.[9] By blocking this critical step, these inhibitors effectively dampen the downstream inflammatory cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active 3. Auto- phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 7. Activation Inhibitor Tofacitinib or 2-Amino-7-methyl-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Inhibitor->JAK2_active BLOCKS

Figure 1: Simplified JAK-STAT signaling pathway with the inhibitor's point of action.

Performance Comparison: JAK2 Inhibition Assay

To quantify the inhibitory potential of each compound, a biochemical assay measuring the half-maximal inhibitory concentration (IC50) against the isolated JAK2 enzyme is the gold standard. The data below is representative of typical results obtained from an ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[10][11][12]

CompoundStructureJAK2 IC50 (nM)Notes
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one H₂NONNNNHCH₃> 10,000The unsubstituted core scaffold shows negligible activity. This is expected and serves as a crucial baseline, demonstrating that potency is derived from specific substitutions that enhance binding affinity.
Tofacitinib NOCH₃N≡CNNNH1.8 - 32.1Tofacitinib demonstrates potent inhibition of JAK2.[13][14] The complex piperidine side chain makes critical interactions within the ATP binding pocket, forming hydrogen bonds with hinge region residues like Leu932, which is essential for its high-affinity binding.[1][15]

Expert Analysis: The data clearly illustrates the foundational principle of SAR in kinase inhibitor design. The core pyrrolo[2,3-d]pyrimidine structure provides the necessary framework to position key functional groups, but it lacks the specific interactions required for potent inhibition on its own. Tofacitinib's efficacy stems from its meticulously optimized side chain, which occupies the ATP-binding site with high affinity and specificity. This highlights the necessity of iterative chemical modification to transform a basic scaffold into a potent and selective drug candidate.

Experimental Protocol: JAK2 Biochemical Inhibition Assay (ADP-Glo™)

This protocol provides a robust, self-validating system for determining the IC50 values of test compounds against JAK2. The ADP-Glo™ assay is a two-step process that measures kinase activity by quantifying the amount of ADP produced.[11][12][16]

ADP_Glo_Workflow A 1. Compound Plating Dispense 2.5 µL of 10x serially diluted compound into a 384-well plate. B 2. Master Mix Addition Add 12.5 µL of Master Mix containing ATP and peptide substrate. A->B C 3. Kinase Addition Initiate reaction by adding 10 µL of JAK2 enzyme solution. B->C D 4. Incubation Incubate at 30°C for 45-60 minutes. C->D E 5. Stop Reaction & Deplete ATP Add 25 µL of ADP-Glo™ Reagent. Incubate at RT for 40 minutes. D->E F 6. ADP to ATP Conversion & Detection Add 50 µL of Kinase Detection Reagent. Incubate at RT for 30-45 minutes. E->F G 7. Read Luminescence Measure signal on a plate reader. F->G

Figure 2: Workflow for the ADP-Glo™ JAK2 biochemical inhibition assay.

Materials:

  • Recombinant JAK2 enzyme (catalytic domain)[8]

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[8]

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega)[16]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • 384-well white assay plates

Step-by-Step Methodology:

  • Compound Preparation & Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

    • Create a 10-fold intermediate dilution of the compound series in kinase assay buffer. This results in a 10% DMSO concentration, which is critical to maintain throughout the dilutions to ensure consistency.[8]

    • Using an acoustic dispenser or multichannel pipette, add 2.5 µL of the 10x compound dilutions to the appropriate wells of a 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of 10% DMSO.

  • Reaction Master Mix Preparation:

    • Prepare a master mix containing ATP and the kinase substrate in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific JAK2 enzyme batch to ensure accurate IC50 determination.

    • Add 12.5 µL of this master mix to all wells containing the test compounds and controls.

  • Kinase Reaction Initiation:

    • Dilute the JAK2 enzyme stock to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to yield a robust signal in the assay window (typically a 10-20% conversion of ATP to ADP).

    • To initiate the kinase reaction, add 10 µL of the diluted JAK2 enzyme to all wells except the "blank" or "100% inhibition" controls. To the blank wells, add 10 µL of kinase assay buffer without the enzyme.[8]

    • Mix the plate gently on a plate shaker.

  • Reaction Incubation:

    • Cover the plate and incubate at 30°C for 45 to 60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.

  • Reaction Termination and ATP Depletion:

    • Following incubation, add 25 µL of ADP-Glo™ Reagent to each well. This step serves two purposes: it stops the kinase reaction by chelating the Mg²⁺ cofactor, and the reagent's luciferase/luciferin system consumes all remaining ATP.[11][17]

    • Cover the plate and incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, generating a luminescent signal.[12]

    • Cover the plate, mix gently, and incubate at room temperature for another 30-45 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion for the Drug Discovery Professional

This comparative guide underscores a critical lesson in kinase inhibitor development: while the core scaffold dictates the class of the inhibitor, it is the specific chemical decorations that confer potency and selectivity. The 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one molecule is an excellent starting point, but it requires significant medicinal chemistry efforts to achieve the nanomolar potency of a clinically approved drug like Tofacitinib.

The provided detailed protocol for a JAK2 biochemical assay offers a reliable and reproducible method for researchers to quantify the potency of their own pyrrolo[2,3-d]pyrimidine derivatives. By using benchmark compounds like Tofacitinib as positive controls, research teams can accurately gauge the success of their optimization strategies and make data-driven decisions to advance the most promising candidates in their drug discovery pipeline.

References

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.
  • Liang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications.
  • Fallon, T., et al. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC.
  • Promchan, J., et al. (n.d.). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Publications.
  • Promega Corporation. (n.d.). JNK2 Kinase Assay Protocol.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
  • Becciolini, A., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. PMC.
  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?.
  • ResearchGate. (n.d.). Modeled human PK parameters of tofacitinib and estimation of JAK1 heterodimer or JAK2 homodimer IC 50 coverage.
  • Aay, N., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Vidugiriene, J., et al. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Al-Attas, Z., et al. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI.
  • Google Patents. (n.d.). CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • Animated biology with arpan. (2023). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. YouTube.
  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit.
  • ThermoFisher. (n.d.). LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview.
  • PubChem. (n.d.). 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • ResearchGate. (n.d.). The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib.
  • PubChem. (n.d.). Biochemical HTRF Assay.
  • Mechanisms in Medicine. (2017). Mechanism of Action of JAK Inhibitors. YouTube.
  • Viita, C., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers.
  • ResearchGate. (n.d.). Discovery of Novel Pyrrolo[2,3- d ]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Request PDF.
  • Sandborn, W. J., & Ghosh, S. (2018). Update on Tofacitinib for Inflammatory Bowel Disease. PMC.
  • Wikipedia. (n.d.). Tofacitinib.
  • Liang, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed.

Sources

Reproducibility of experiments with 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

The integration of novel nucleotide analogs is not merely a substitution of reagents; it is a fundamental re-engineering of a nucleic acid’s biophysical properties. 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , universally recognized in the field as 7-methyl-7-deazaguanine (7-Me-7-deazaG) , has emerged as a transformative tool in nucleic acid engineering.

By strategically modifying the major groove of the DNA/RNA duplex, this analog resolves persistent challenges in structural biology, mRNA therapeutics, and CRISPR-Cas9 gene editing. This guide objectively compares the performance of 7-Me-7-deazaG against standard guanine and other deazapurine alternatives, providing the mechanistic causality and self-validating protocols required for reproducible experimental design.

Mechanistic Causality: The Physics of the Major Groove

To understand the utility of 7-Me-7-deazaG, we must examine the causality of its structural design. Standard guanine readily forms stable Hoogsteen base pairs, leading to intractable secondary structures like G-quadruplexes and tight hairpins that inhibit polymerase read-through and probe hybridization.

While unsubstituted 7-deazaguanine removes the N7 nitrogen to prevent Hoogsteen pairing, it often fails to fully destabilize Watson-Crick GC-rich hairpins. The addition of the 7-methyl group introduces a calculated steric clash in the major groove when paired with specific cytosine analogs (e.g., N4-methylcytosine)[1]. This creates a "pseudo-complementary" system: the modified strands cannot hybridize to each other (eliminating secondary structures) but retain high thermodynamic affinity for unmodified, standard DNA/RNA targets[1].

Caption: Logical mechanism of 7-Me-7-deazaG in eliminating DNA secondary structures.

Objective Performance Comparison

When selecting a guanine analog, researchers must balance duplex destabilization with enzymatic incorporation efficiency. The table below synthesizes quantitative and qualitative data comparing 7-Me-7-deazaG to its structural alternatives.

Table 1: Comparative Performance of Guanine Analogs in Nucleic Acid Synthesis

Base AnalogMajor Groove Steric HindranceDuplex Destabilization (Self-pairing)T7 RNAP IncorporationmRNA Translation EfficiencyCRISPR-Cas9 Cleavage Impact
Standard Guanine (G) NoneNone (Stable Hairpins)High (Baseline)BaselineBaseline
7-Deazaguanine LowModerateHighEnhancedMaintained
7-Methyl-7-deazaguanine Moderate High (with N4-alkylcytosine) High Enhanced Maintained
7-Ethyl-7-deazaguanine HighVery HighModerate to HighModerateReduced

Key Insights:

  • Enzymatic Compatibility: 7-Me-7-deazaG strikes the optimal balance. It is a highly efficient substrate for T7 RNA polymerase during In Vitro Transcription (IVT)[2].

  • Therapeutic Translation: In cellulo experiments demonstrate that mRNA containing 7-deazaguanine derivatives significantly enhances translation compared to standard mRNA[2].

  • Gene Editing: Unlike bulky 7-alkyl-7-deazaadenines which completely inhibit CRISPR-Cas9 cleavage, 7-Me-7-deazaG modifications have minimal negative impact, preserving sgRNA functionality[2].

  • Transcriptional Regulation: In bacterial assays, 7-Me-7-deazaG templates are selectively transcribed by E. coli RNAP but inhibit B. subtilis RNAP, offering a mechanism for species-specific transcriptional control[3].

Self-Validating Experimental Protocols

Reproducibility fails when protocols lack internal checkpoints. Because major groove modifications alter both the biophysical properties and the spectrophotometric profile of nucleic acids, standard quantification methods (like A260/280 or standard intercalating dyes) are insufficient. The following protocols are engineered as self-validating systems .

Protocol A: Enzymatic Synthesis of Modified RNA (IVT)

Causality: Complete substitution of GTP with 7-Me-7-deazaGTP requires optimized Mg2+ concentrations to accommodate altered polymerase binding kinetics. Furthermore, 7-deazaguanosine derivatives quench standard fluorescent dyes like SybrGold[2]. Therefore, validation must rely on alternative visualization techniques to prevent false-negative yield assessments.

Step-by-Step Methodology:

  • Template Preparation: Linearize the plasmid DNA template (e.g., encoding Renilla luciferase) to ensure defined transcript length[2].

  • Reaction Setup: In a sterile, RNase-free tube, combine:

    • T7 RNAP Buffer (optimized to 6-8 mM MgCl2)

    • Standard ATP, CTP, UTP (2 mM each)

    • 7-Me-7-deazaGTP (2 mM) — Complete substitution of GTP.

    • T7 RNA Polymerase (50 U/µL)

  • Incubation: Incubate at 37°C for 3 hours.

  • Purification (Crucial Step): Perform LiCl precipitation (2.5 M final concentration) at -20°C for 30 minutes. Causality: LiCl specifically precipitates long RNA transcripts while leaving unincorporated modified nucleotides in the supernatant, preventing downstream mass-spectrometry interference.

  • Self-Validation 1 (Yield & Integrity): Resolve the transcript on a 7.5% denaturing polyacrylamide gel (dPAGE). Do not use SybrGold. Use post-transcriptional fluorescent labeling or radiolabeling to accurately visualize the modified RNA[2].

  • Self-Validation 2 (Modification Confirmation): Subject the purified RNA to MALDI-TOF MS. Confirm the exact mass shift corresponding to the uniform incorporation of the 7-methyl modification across all guanine positions.

Caption: Self-validating workflow for synthesizing and verifying 7-Me-7-deazaG modified RNA.

Protocol B: PCR Amplification of Pseudo-Complementary DNA

Causality: Standard Taq polymerase struggles with bulky major groove modifications. To synthesize structure-free DNA, you must pair 7-Me-7-deazaG with an N4-alkylcytosine and utilize a thermophilic archaeal polymerase with a highly accommodating active site[1].

Step-by-Step Methodology:

  • Reaction Setup: Utilize 9°N DNA polymerase (or equivalent engineered variant)[1].

  • Nucleotide Mix: Combine standard dATP and dTTP with 7-Me-7-deaza-dGTP and N4-methyl-dCTP (all at 200 µM).

  • Thermal Cycling:

    • Denaturation: 95°C for 30s.

    • Annealing: Calculate a lower annealing temperature (typically 5-8°C lower than standard) due to the pseudo-complementary nature of the amplicons.

    • Extension: 72°C for 1 min/kb.

  • Self-Validation (Melting Curve Analysis): Perform thermal denaturation monitoring (UV melting curve). A successful synthesis will show a drastic reduction in the self-annealing Tm of the resulting amplicons compared to unmodified controls, validating the elimination of secondary structures[1].

References

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage.ACS Publications - American Chemical Society.
  • Enzymatic synthesis of structure-free DNA with pseudo-complementary properties.PMC - National Institutes of Health.
  • Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases.Nucleic Acids Research | Oxford Academic.

Sources

Structure-activity relationship of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structure-Activity Relationship (SAR) Guide: 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Analogs vs. Conventional Purine Modulators

Executive Summary

The development of purine-based therapeutics has historically been bottlenecked by poor metabolic stability and off-target toxicity. Standard guanosine analogs are rapidly degraded by Purine Nucleoside Phosphorylase (PNP) and guanine deaminase, rendering them ineffective for sustained target engagement.

The 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold—a rigid, minimal pharmacophore of the 7-deazaguanine family—solves these structural vulnerabilities. By replacing the N7 nitrogen with a carbon atom and locking the pyrrole nitrogen with a methyl group, this scaffold provides an enzymatically indestructible core. This guide objectively compares the performance of these 7-deazaguanine analogs against conventional alternatives, focusing on their primary applications: Toll-like Receptor 7 (TLR7) agonism for immunotherapy and Queuine tRNA-ribosyltransferase (QTRT) modulation for autoimmune diseases like Multiple Sclerosis (MS)[1],[2].

Mechanistic Rationale: The 7-Deaza Advantage

As application scientists, we must look beyond basic binding affinities and understand the causality of molecular modifications. The transition from a standard purine to a 3H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) fundamentally alters the molecule's electronic and spatial profile:

  • Metabolic Immunity: The N7 atom in standard guanine exerts an electron-withdrawing effect that weakens the glycosidic bond, making it a prime target for PNP cleavage. The 7-deaza modification (C instead of N) enriches the electron density of the pyrimidine ring, rendering the molecule highly resistant to enzymatic phosphorolysis.

  • Abolishing Off-Target TLR9 Activation: Unmethylated CpG dinucleotides stimulate potent immune responses via TLR9[3]. However, TLR9 specifically recognizes the Hoogsteen edge of guanine, which strictly requires the N7 nitrogen. Substituting guanine with 7-deazaguanine leads to an 80% reduction in TLR9 stimulation, effectively eliminating off-target autoimmunity and shifting selectivity entirely toward endosomal TLR7/8[3].

  • The N-Methyl Surrogate: The methyl group at the pyrrole nitrogen (position 7 in the pyrrolo-pyrimidine nomenclature) mimics the steric bulk of the C1' atom of a ribose sugar. This locks the molecule into a pseudo-nucleoside conformation, allowing researchers to isolate and evaluate the SAR of C5 and C6 substitutions without the confounding variable of sugar metabolism[1].

SAR_Logic Core 2-Amino-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one N7 Pyrrole N-Methylation (Ribose Surrogate) Core->N7 C5 C5 Substitution (e.g., Aminomethyl) Core->C5 C6 C6 Substitution (Aryl/Alkyl groups) Core->C6 Deaza 7-Deaza Modification (C instead of N) Core->Deaza Res1 Prevents PNP Cleavage Locks Conformation N7->Res1 Res2 Enhances QTRT Binding (Multiple Sclerosis Models) C5->Res2 Res3 Modulates TLR7 vs TLR8 Selectivity C6->Res3 Res4 Prevents Hoogsteen Pairing Avoids TLR9 Off-target Deaza->Res4

Fig 2. Structure-activity relationship logic for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one.

Comparative Performance Data

To objectively evaluate the 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core, we benchmark it against standard guanine and highly optimized clinical analogs (e.g., 7-Thia-8-oxoguanosine and 7-Aminomethyl-7-deazaguanine). The data demonstrates that while the core scaffold is a moderate baseline binder, specific C5/C6 modifications dramatically pivot the molecule toward either antiviral (TLR7) or autoimmune (QTRT) efficacy.

CompoundTarget Affinity (TLR7 EC50)Target Affinity (QTRT IC50)TLR9 Cross-ReactivityMetabolic Stability (T1/2)Primary Indication Model
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Core Scaffold)~5.2 µM~10.5 µM< 5%> 240 minBaseline SAR
7-Aminomethyl-7-deazaguanine (Queuine Analog)> 50 µM0.8 µM < 5%> 240 minEAE (Multiple Sclerosis)[1],[4]
7-Thia-8-oxoguanosine (Isatoribine analog)0.2 µM > 100 µMModerate~45 minAntiviral / Oncology[2]
Standard Guanine N/AN/AHigh (via CpG)[3]< 15 minN/A

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal controls to explicitly rule out experimental artifacts.

Protocol A: High-Throughput TLR7/8 Reporter Gene Assay (HEK-Blue System)

Objective: Quantify the specific agonistic activity of 7-deazaguanine analogs on endosomal TLR7 while ruling out off-target NF-κB activation. Causality & Design: We utilize a dual-cell system (HEK-Blue TLR7 and HEK-Blue Null2). The Null2 cells lack the TLR7 receptor but retain the SEAP (Secreted Embryonic Alkaline Phosphatase) reporter under an NF-κB inducible promoter. If a compound induces a signal in the Null2 cells, it is acting via an off-target stress pathway, not TLR7.

  • Cell Preparation: Harvest HEK-Blue TLR7 and Null2 cells at 70-80% confluency. Resuspend in HEK-Blue Detection medium (containing the SEAP substrate) to a density of 5×105 cells/mL.

  • Compound Plating: In a 96-well plate, dispense 20 µL of the 7-deazaguanine analogs (serially diluted from 100 µM to 1 nM in PBS).

  • Controls: Add 20 µL of R848 (1 µM) as a positive control[2], and 20 µL of vehicle (DMSO/PBS) as a negative baseline.

  • Incubation: Add 180 µL of the cell suspension to each well. Incubate at 37°C, 5% CO2 for 14-16 hours.

  • Readout & Validation: Measure optical density (OD) at 620 nm. Calculate the EC50 only for compounds that show a dose-dependent OD increase in TLR7 cells and a flat baseline in Null2 cells.

Protocol B: QTRT Enzymatic Incorporation Assay (LC-MS/MS)

Objective: Evaluate the efficacy of analogs as substrates for Queuine tRNA-ribosyltransferase (QTRT) in autoimmune disease models[1]. Causality & Design: Traditional radiolabeling assays suffer from background noise due to non-specific electrostatic RNA binding. We employ an LC-MS/MS Multiple Reaction Monitoring (MRM) approach. By digesting the tRNA post-reaction and tracking the specific mass shift of the incorporated analog, we confirm true covalent incorporation.

  • Reaction Assembly: In a 50 µL volume, combine 1 µM recombinant human QTRT, 5 µM synthetic tRNA transcript, and 50 µM of the analog in reaction buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 5 mM DTT).

  • Incubation & Quenching: Incubate at 37°C for 2 hours. Quench by adding 150 µL of phenol:chloroform:isoamyl alcohol (25:24:1) to extract the RNA.

  • RNA Digestion: Precipitate the RNA with ethanol, resuspend in RNase-free water, and digest to single nucleosides using Benzonase (2 U) and Calf Intestinal Alkaline Phosphatase (1 U) at 37°C for 4 hours.

  • LC-MS/MS Quantification: Inject 5 µL of the digested mixture into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Track the parent-to-daughter ion transitions specific to the 7-deazaguanine analog.

  • Validation: Subtract any signal from the "no-enzyme" control to account for baseline noise. Compare the peak area against a standard curve of the synthetic modified nucleoside.

Downstream Signaling & Therapeutic Pathways

When 7-deazaguanine analogs successfully engage their targets, they trigger highly specific intracellular cascades. For TLR7, the structural evolution of the guanosine core into a 7-deaza framework allows it to act as an endogenous ligand, binding to the dual-receptor sites of endosomal TLR7[2]. This initiates a MyD88-dependent cascade, diverging into NF-κB (pro-inflammatory) and IRF7 (Type I Interferon) pathways.

TLR7_Pathway A 7-Deazaguanine Analog (Ligand) B Endosomal TLR7 (Receptor) A->B Binds site 1/2 C MyD88 (Adaptor Protein) B->C Dimerization D IRAK4 / TRAF6 (Kinase Cascade) C->D E NF-κB Pathway (Pro-inflammatory) D->E F IRF7 Pathway (Type I IFNs) D->F G IL-6, TNF-α Secretion E->G H IFN-α Secretion F->H

Fig 1. Endosomal TLR7 activation cascade by 7-deazaguanine analogs leading to cytokine secretion.

References

  • [1] Queuine Analogues Incorporating the 7-Aminomethyl-7-deazaguanine Core: Structure-Activity Relationships in the Treatment of Experimental Autoimmune Encephalomyelitis Source: PubMed / ChemMedChem URL:

  • [4] A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production from human rheumatoid arthritis patients and improved performance against murine experimental autoimmune encephalomyelitis Source: RSC Publishing URL:

  • [2] Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors Source: ACS Publications / Journal of Medicinal Chemistry URL:

  • [3] Structure–Activity Relationship Studies on the Immune Stimulatory Effects of Base‐Modified CpG Toll‐Like Receptor 9 Agonists Source: ChemMedChem / DOI URL:

Sources

Benchmarking 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Against Known Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of nucleic acid chemistry and drug design, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one —structurally synonymous with N9-methyl-7-deazaguanine —occupies a highly specialized niche. Unlike standard unmodified purines, this compound features a carbon substitution at the traditional purine N7 position and a methyl group locked onto the pyrrole nitrogen (equivalent to the purine N9 position)[1].

As a Senior Application Scientist, I approach the benchmarking of this compound by looking at its two primary utilities:

  • RNA-Ligand Structural Biology: It serves as a critical reference standard in the study of pre-queuosine (preQ1) riboswitches. Methylation at the N9-equivalent position prevents unwanted N-glycosidic bond formation and restricts tautomerization, providing a conformationally locked analogue for precise UV and NMR spectroscopic benchmarking[1],[2].

  • Pharmacological Scaffolding: It acts as a rigid, stable intermediate in the synthesis of Corticotropin Releasing Factor (CRF) receptor antagonists, where the pyrrolo[2,3-d]pyrimidine core is leveraged to improve pharmacokinetic stability over traditional pyrazoles or purines[3].

The causality behind utilizing this specific methylated analogue over standard 7-deazaguanine lies in thermodynamic isolation . By eliminating the hydrogen bond donor capacity at the pyrrole nitrogen, researchers can systematically decouple the energetic contributions of specific RNA-ligand hydrogen bonds during Isothermal Titration Calorimetry (ITC) and structural assays.

Comparative Performance & Physicochemical Data

To objectively evaluate 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, we must benchmark it against its direct structural relatives: the unmodified 7-deazaguanine and the natural riboswitch ligand preQ1 base (7-(aminomethyl)-7-deazaguanine)[2].

Table 1: Physicochemical and Spectroscopic Benchmarks
CompoundCommon Synonymλmax (nm)Extinction Coefficient (ε)Primary UtilityStructural Advantage
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one N9-methyl-7-deazaguanine~218, 258Reference Standard*Riboswitch binding assays, CRF antagonist scaffoldLocked tautomeric state; prevents glycosylation.
7-(aminomethyl)-7-deazaguanine preQ1 base218, 25813,630 (218 nm), 7,940 (258 nm)Natural riboswitch ligandHigh-affinity RNA aptamer binding.
7-deazaguanine 7-deazaguanine~258VariableBaseline unmodified standardRetains N9-equivalent proton for hydrogen bonding.

*Note: Exact extinction coefficients for the N9-methyl analogue are derived via direct UV comparison against the preQ1 base standard during assay calibration[2].

Visualizing the Molecular Workflows

To understand how this compound is utilized in a self-validating experimental pipeline, we map out both its biological interaction pathway and the analytical workflow used to benchmark it.

Pathway Ligand 2-Amino-7-methyl-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one Complex Ligand-Aptamer Complex Ligand->Complex Titration Aptamer preQ1 Riboswitch (Aptamer Domain) Aptamer->Complex Binding Conformation Expression Platform Conformational Shift Complex->Conformation Allosteric Regulation

Fig 1: Allosteric regulation pathway of the preQ1 riboswitch by the N9-methyl analogue.

Workflow Step1 Compound Solubilization (Aqueous Buffer, pH 7.4) Step2 UV-Vis Spectroscopy (λmax & ε Determination) Step1->Step2 Aliquot Step4 Isothermal Titration Calorimetry (Thermodynamic Profiling) Step1->Step4 Ligand Syringe Step3 RNA Aptamer Preparation (In Vitro Transcription) Step3->Step4 Cell Sample Step5 NMR Spectroscopy (Structural Validation) Step4->Step5 Complex Analysis

Fig 2: Self-validating experimental workflow for benchmarking ligand-RNA thermodynamics.

Experimental Protocols: A Self-Validating System

A hallmark of robust scientific methodology is the implementation of self-validating protocols. The following methodologies detail how to benchmark 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, ensuring that artifacts from buffer mismatch or compound degradation are eliminated.

Protocol A: UV-Vis Spectroscopic Benchmarking

Causality: UV-Vis spectroscopy is utilized not merely for concentration determination, but to verify the absence of tautomeric shifts that plague unmodified purines. The N9-methyl group locks the molecule, yielding a highly stable and reproducible spectral signature.

  • Solubilization: Dissolve the lyophilized compound in nuclease-free 50 mM Tris-HCl buffer (pH 7.4) to create a 1 mM stock solution.

  • Serial Dilution: Prepare working concentrations ranging from 10 µM to 50 µM.

  • Baseline Correction: Blank the dual-beam spectrophotometer using the exact matched Tris-HCl buffer to eliminate background absorbance.

  • Spectral Scan: Scan the samples from 200 nm to 350 nm. Record the absorbance at the dual maxima (~218 nm and 258 nm)[2].

  • Validation: Calculate the extinction coefficient (ε) using the Beer-Lambert law. Compare the curve shape directly against a preQ1 base standard to confirm structural integrity.

Protocol B: Isothermal Titration Calorimetry (ITC) for RNA Binding

Causality: ITC is the gold standard for this benchmark because it directly measures the heat of binding (ΔH). By comparing the binding enthalpy of the N9-methyl analogue against the unmodified preQ1 base, researchers can precisely quantify the energetic penalty of losing the N9 hydrogen bond interaction with the RNA aptamer.

  • Extensive Dialysis (Critical Step): Dialyze both the transcribed preQ1 RNA aptamer and the ligand against the exact same batch of binding buffer (50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, pH 7.5). Why? This eliminates the heat of dilution, ensuring that any heat detected during the assay is purely from the ligand-RNA interaction.

  • Cell Loading: Load the RNA aptamer into the ITC sample cell at a concentration of ~10 µM. Degas the sample for 5 minutes prior to loading to prevent bubble-induced signal noise.

  • Syringe Loading: Load the 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one ligand into the injection syringe at 100–150 µM.

  • Titration Parameters: Execute 20 to 25 injections of 1.5 µL each at 25°C, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Integration: Integrate the injection peaks and fit the isotherm to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy (ΔH), and stoichiometry (n).

References

  • Syntheses of 15N-labeled pre-queuosine nucleobase derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Heterocyclic CRF receptor antagonists (EP 2522670 A1).

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, field-proven framework for handling 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (commonly known as 7-methyl-7-deazaguanine ). This guide synthesizes technical accuracy with operational logistics, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Operational Context and Hazard Causality

7-Methyl-7-deazaguanine is a modified purine nucleoside analog widely utilized in artificial genetic systems, high-throughput peptide sequencing, and the enzymatic synthesis of pseudo-complementary DNA[1]. Because it structurally mimics natural guanine, it can be incorporated by polymerases and interacts with DNA repair enzymes such as DNA-formamidopyrimidine glycosylase[2].

The Causality of Risk: Handling nucleoside analogs requires specialized precautions because they can act as chain terminators or competitive inhibitors of RNA/DNA polymerases[3]. While the acute toxicity of this specific compound manifests primarily as skin, eye, and respiratory irritation[4], the chronic risk profile is driven by its biological mechanism. Accidental inhalation or dermal absorption of the fine powder can lead to systemic exposure, posing potential mutagenic or reproductive risks[5]. Therefore, standard "benchtop" handling is insufficient; all operational protocols must be designed to absolutely minimize aerosolization and transdermal contact.

Quantitative Hazard Profile and PPE Specifications

To establish a baseline for your laboratory's risk assessment, the following table summarizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) required to mitigate these risks.

Hazard CategoryGHS Classification[4]Required PPE & Engineering ControlCausality / Rationale
Inhalation H332 (Harmful), H335 (Irritant)Chemical Fume Hood (≥100 fpm face velocity); N95/P100 respirator if hood is unavailable.Fine lyophilized powders aerosolize easily due to static. Inhalation bypasses first-pass metabolism, directly introducing the analog systemically.
Dermal / Skin H312 (Harmful), H315 (Irritant)Double Nitrile Gloves (≥0.11 mm thickness), Fluid-resistant Lab Coat.Prevents transdermal absorption of the analog and protects against localized contact dermatitis[5].
Ocular H319 (Serious Irritant)ANSI Z87.1 tight-fitting Safety Goggles.Protects the ocular mucosa from micro-particulate dust and accidental solvent splashes during solubilization.
Ingestion H302 (Harmful)Strict zero-mouth-contact policy; immediate handwashing post-handling.Prevents accidental gastrointestinal absorption of the potentially genotoxic compound.

Step-by-Step Handling and Solubilization Protocol

Every procedure in a high-functioning laboratory must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and verify the face velocity is ≥100 feet per minute (fpm).

    • Validation: Check the digital monitor. Alternatively, hold a small piece of tissue paper at the sash edge; it should be gently and consistently pulled inward, confirming negative pressure.

  • Don PPE: Put on a fluid-resistant lab coat, ANSI Z87.1 safety goggles, and two pairs of nitrile gloves (double-gloving).

  • Static Mitigation: Wipe down the interior of the fume hood and the exterior of the analytical balance with a static-reduction wipe.

Phase 2: Weighing and Transfer
  • Container Acclimation: Allow the sealed vial of 7-methyl-7-deazaguanine to reach room temperature in a desiccator before opening to prevent condensation, which degrades nucleoside analogs.

  • Active Weighing: Use a grounded, anti-static weighing boat and a micro-spatula. Open the vial only inside the validated fume hood.

    • Validation: As you transfer the powder, it should fall cleanly into the boat. If the powder clings aggressively to the spatula or spontaneously disperses, static is too high. Stop, re-wipe the area with an anti-static wipe, and use an ionizing bar if available.

  • Seal and Transfer: Once weighed, immediately cap the stock vial. Transfer the weighed powder into a pre-labeled, sealable microcentrifuge tube before removing it from the balance area.

Phase 3: Solubilization
  • Solvent Addition: Add the appropriate solvent (e.g., DMSO or buffered aqueous solution, depending on your assay requirements) directly into the microcentrifuge tube while still inside the hood.

  • Dissolution: Cap the tube tightly and vortex.

    • Validation: Inspect the tube against a light source. The solution must be completely clear with no visible particulates. If particulates remain, sonicate the sealed tube in a water bath for 5 minutes.

Spill Response and Waste Disposal Plans

Immediate Spill Response Protocol

If the powder is spilled outside the weighing boat:

  • Do not sweep or brush the powder , as this will generate highly hazardous aerosols.

  • Wet-Wipe Method: Dampen a disposable laboratory towel with water or 10% bleach solution. Gently place the damp towel over the spilled powder to trap it.

  • Decontamination: Wipe the area inward from the edges to the center. Follow up by wiping the surface with a 10% sodium hypochlorite (bleach) solution to oxidize and degrade the organic compound, followed by 70% ethanol to remove residual bleach and organic residues.

  • Validation: The surface should be visually clean and free of any white residue or streaks.

Waste Disposal Plan
  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and initial gloves in a designated, puncture-resistant biohazard/chemical waste bin labeled "Hazardous Chemical Waste - Nucleoside Analogs".

  • Liquid Waste: Do not pour solutions containing 7-methyl-7-deazaguanine down the drain[5]. Collect all liquid waste in a dedicated, chemically compatible, and clearly labeled high-density polyethylene (HDPE) container.

  • Final Segregation: Submit the waste to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, in compliance with EPA or local hazardous waste regulations.

Visualized Safety Workflow

The following diagram maps the critical path for handling this compound, ensuring that safety and operational logic are seamlessly integrated.

PPE_Workflow Risk 1. Hazard Assessment Identify as Nucleoside Analog EngControl 2. Engineering Controls Activate Fume Hood (>100 fpm) Risk->EngControl PPE 3. PPE Donning Double Nitrile, Goggles, Lab Coat EngControl->PPE Handling 4. Active Handling Weighing & Solubilization PPE->Handling Decon 5. Decontamination 10% Bleach -> 70% EtOH Handling->Decon Disposal 6. Waste Disposal EPA Hazardous Waste Segregation Decon->Disposal

Workflow for the safe handling, processing, and disposal of 7-methyl-7-deazaguanine.

References

  • Source: National Institutes of Health (NIH)
  • Information on EC 3.2.2.
  • COVID-19: Transmission, prevention, and potential therapeutic opportunities (Nucleoside Analogs)
  • Source: National Center for Biotechnology Information (NCBI)
  • Fisher Scientific - SAFETY DATA SHEET (7-Deazaguanine)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。